Product packaging for 3-Methyl-1H-pyrazolo[4,3-b]pyridine(Cat. No.:CAS No. 194278-45-0)

3-Methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B064797
CAS No.: 194278-45-0
M. Wt: 133.15 g/mol
InChI Key: JJLBTVYCYWUHCH-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[4,3-b]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system serves as a versatile core structure for the design and synthesis of novel small molecule inhibitors, particularly targeting protein kinases. Its planar, aromatic structure allows for efficient binding to the ATP-binding pocket of various kinases, making it a valuable isostere for purine bases. Researchers utilize this compound as a key synthetic intermediate to develop potential therapeutic agents for oncology, inflammation, and central nervous system disorders. The methyl group at the 3-position offers a strategic handle for further chemical elaboration and can be critical for modulating potency, selectivity, and pharmacokinetic properties. This high-purity compound is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B064797 3-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 194278-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLBTVYCYWUHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442632
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194278-45-0
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194278-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-1H-pyrazolo[4,3-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Methyl-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in medicinal chemistry, showing promise in the development of kinase inhibitors and other therapeutic agents. While specific experimental data for this compound is limited in readily available literature, this document consolidates known information on its core structure, provides a general synthetic protocol, and discusses the biological activities of its derivatives to inform future research and drug discovery efforts.

Core Chemical Properties

This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The placement of the nitrogen atoms and the methyl group bestows it with specific electronic and steric properties that are of interest in medicinal chemistry.

Physicochemical Data

Quantitative experimental data for the physical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the reviewed literature. The data presented below is based on computational predictions from established chemical databases. Researchers should verify these properties through experimentation.

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem
Molecular Weight 133.15 g/mol PubChem
Monoisotopic Mass 133.0640 g/mol PubChem
SMILES CC1=C2C(=NN1)C=CC=N2PubChem
InChI InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10)PubChem
Predicted XLogP3 1.0PubChem
Predicted Collision Cross Section ([M+H]⁺) 123.7 ŲPubChem
Spectral Data

Synthesis and Experimental Protocols

A definitive, published experimental protocol specifically for the synthesis of this compound is not available in the surveyed literature. However, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been described, which can likely be adapted for the target compound.[1]

General Synthetic Pathway

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved via a sequence of a nucleophilic aromatic substitution (SNAAr) followed by a modified Japp–Klingemann reaction.[1] The general workflow is depicted below.

Synthetic Pathway for Pyrazolo[4,3-b]pyridines General Synthetic Workflow start 2-Chloro-3-nitropyridine derivative intermediate1 SNAAr with active methylene compound start->intermediate1 Base, Solvent intermediate2 Modified Japp–Klingemann Reaction (Azo-coupling, deacylation, cyclization) intermediate1->intermediate2 Arenediazonium salt product Substituted 1H-pyrazolo[4,3-b]pyridine intermediate2->product

Caption: General workflow for the synthesis of pyrazolo[4,3-b]pyridines.

Exemplary Experimental Protocol (Adapted from Nagornov et al., 2023)[1]

This protocol describes the synthesis of various substituted pyrazolo[4,3-b]pyridines and can serve as a starting point for the synthesis of the 3-methyl derivative.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., ethanol, DMF), an active methylene compound (e.g., a β-ketoester) and a base (e.g., sodium ethoxide, DBU) are added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) until the starting material is consumed (monitored by TLC).

  • The product is isolated by extraction and purified by column chromatography.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization

  • The product from Step 1 is dissolved in a suitable solvent mixture (e.g., pyridine and acetic acid).

  • A solution of an arenediazonium salt (prepared separately from the corresponding aniline) is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, a secondary amine (e.g., pyrrolidine) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound.

Biological Activity and Therapeutic Potential

While direct biological activity data for this compound is scarce, the pyrazolo[4,3-b]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.

Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are extensively studied as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3] These findings suggest that the pyrazolopyridine core acts as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of kinases.

More specifically for the pyrazolo[4,3-b]pyridine core, derivatives have been investigated as:

  • c-Met inhibitors: Glumetinib, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, features a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold and has been evaluated in clinical trials for cancer therapy.[4]

  • PD-1/PD-L1 Interaction Inhibitors: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[5]

  • Haspin Kinase Inhibitors: Certain 3H-pyrazolo[4,3-f]quinoline derivatives, which share a similar fused heterocyclic system, have shown potent inhibition of haspin kinase and anticancer activity.[6]

The logical relationship for the therapeutic potential of this class of compounds can be visualized as follows:

Therapeutic Potential Rationale for Therapeutic Interest scaffold Pyrazolo[4,3-b]pyridine Core property Bioisostere of Purine scaffold->property target ATP-Binding Sites of Kinases property->target enables binding to activity Kinase Inhibition target->activity leads to application Therapeutic Applications (e.g., Oncology) activity->application results in

Caption: The pyrazolo[4,3-b]pyridine core's therapeutic potential.

Conclusion

This compound represents a foundational molecule within a class of heterocycles with significant therapeutic potential. While specific experimental data for this parent compound is not widely available, the established biological activity of its derivatives, particularly as kinase inhibitors, underscores its importance as a scaffold for drug design. The general synthetic methodologies presented here provide a basis for its preparation and further investigation. Future research should focus on the detailed characterization of this compound and the exploration of its biological activity to fully unlock its potential in drug discovery.

References

An In-depth Technical Guide to 3-Methyl-1H-pyrazolo[4,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, synthesis, and the known biological significance of the pyrazolo[4,3-b]pyridine scaffold, particularly in the context of drug discovery. While in-depth biological data for this specific methyl isomer is limited in publicly accessible literature, this guide consolidates the available information and draws on data from closely related analogues to highlight its potential applications.

Chemical Identity and Structure

This compound is a fused heterocyclic system consisting of a pyrazole ring fused to a pyridine ring. The key structural features and identifiers are summarized below.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name This compound [1]
Synonyms 3-methyl-2H-pyrazolo[4,3-b]pyridine [1]
CAS Number 194278-45-0 [1][2]
Molecular Formula C₇H₇N₃ [1][2]
Molecular Weight 133.15 g/mol [2]
Polar Surface Area 41.6 Ų [2]
Density 1.3±0.1 g/cm³ [2]

| Index of Refraction | 1.680 |[2] |

Chemical Structure:

Chemical structure of this compound (Image generated based on CAS number 194278-45-0)

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound has been documented. The synthesis involves the cyclization of a fluoropyridine derivative with hydrazine.

  • Reaction Scheme: A solution of 1-(3-fluoropyridin-2-yl)ethanone (1.00 g, 7.19 mmol) in hydrazine monohydrate (12 mL, 247.00 mmol) is heated to 130 °C for 3 hours under microwave irradiation.

  • Work-up and Purification:

    • Following the reaction, water (50 mL) is added to the mixture.

    • The product is extracted with ethyl acetate (3 x 25 mL).

    • The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography (Biotage, SNAP 50 g column, ethyl acetate/ethanol gradient from 95/5 to 70/30) to yield the final product as a cream-colored solid (575 mg, 60% yield).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.87 (br s, 1H), 8.46 (dd, J = 4.3, 1.4 Hz, 1H), 7.91 (dd, J = 8.5, 1.4 Hz, 1H), 7.33 (dd, J = 8.5, 4.3 Hz, 1H), 2.53 (s, 3H).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 144.51, 142.04, 139.94, 133.42, 121.12, 118.49, 11.24.

  • LCMS (Method M): R_t = 0.52 min, [M+H]⁺ = 134.

  • HRMS: Calculated for C₇H₈N₃: 134.0718, Found: 134.0726.

G Synthesis Workflow for this compound A 1-(3-fluoropyridin-2-yl)ethanone + Hydrazine Monohydrate B Microwave Irradiation (130 °C, 3h) A->B Reactants C Reaction Mixture B->C Forms D Aqueous Work-up (Water Addition) C->D Quench E Liquid-Liquid Extraction (Ethyl Acetate) D->E Extract F Drying and Concentration E->F Isolate G Column Chromatography F->G Purify H This compound (Cream Solid, 60% Yield) G->H Yields

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of pyrazolopyridines, including the [4,3-b] isomers, are recognized as privileged scaffolds in drug discovery, particularly for the development of kinase inhibitors.[3]

A notable study explored a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key pathway in cancer immunotherapy.[4] This research highlights the potential of the pyrazolo[4,3-b]pyridine core in designing molecules for oncology applications.

The study designed and synthesized a series of derivatives and evaluated their inhibitory activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a cell-based co-culture model.

Table 2: Biological Activity of Lead Compound D38

Assay Metric Value
HTRF Assay IC₅₀ 9.6 nM

| Co-culture Model | EC₅₀ | 1.61 µM |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

The data indicates that derivative D38 is a potent inhibitor of the PD-1/PD-L1 interaction in both biochemical and cellular contexts.

G PD-1/PD-L1 Signaling and Inhibition cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruits TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates SHP2->ZAP70 Dephosphorylates T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) ZAP70->T_Cell_Activation Inhibitor 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivative (e.g., D38) Inhibitor->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by pyrazolo[4,3-b]pyridine derivatives.

Conclusion

This compound is a readily synthesizable heterocyclic compound. While direct biological data for this specific molecule is not widely available, the pyrazolo[4,3-b]pyridine scaffold it belongs to shows significant promise in medicinal chemistry. The successful development of derivatives of this core as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway underscores its potential as a valuable building block for novel therapeutics, particularly in oncology. Further research into the biological activities of this compound and its analogues is warranted to fully explore their therapeutic potential.

References

The Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including potential as kinase inhibitors. This technical guide provides an in-depth overview of the primary synthetic routes to 3-Methyl-1H-pyrazolo[4,3-b]pyridine, focusing on the starting materials, reaction conditions, and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two main retrosynthetic strategies:

  • Construction of the pyrazole ring onto a pre-existing pyridine core.

  • Formation of the pyridine ring from a substituted pyrazole precursor.

This guide will focus on the first and more common approach, which often utilizes readily available substituted pyridines.

Synthetic Route 1: From 2-Chloro-3-nitropyridine

A prevalent and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts with 2-chloro-3-nitropyridine. This route involves a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization. A key intermediate in this pathway is 2-hydrazinyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2-hydrazinyl-3-nitropyridine

This protocol is adapted from established procedures for the reaction of chloronitropyridines with hydrazine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 2-chloro-3-nitropyridine in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 2-hydrazinyl-3-nitropyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: Synthesis of this compound

This step involves the cyclization of the 2-hydrazinyl-3-nitropyridine intermediate with a 1,3-dicarbonyl compound, in this case, acetylacetone, followed by reduction of the nitro group and subsequent cyclization. A more direct approach involves a Japp-Klingemann type reaction followed by cyclization.

Materials:

  • 2-hydrazinyl-3-nitropyridine

  • Acetylacetone

  • Reducing agent (e.g., Fe/NH4Cl, SnCl2, or catalytic hydrogenation)

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure (Conceptual):

  • The 2-hydrazinyl-3-nitropyridine is reacted with acetylacetone to form a hydrazone intermediate.

  • The nitro group of the hydrazone is then reduced to an amino group.

  • The resulting amino-hydrazone undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the pyrazole ring, yielding this compound.

A more efficient one-pot synthesis can be achieved through a modified Japp-Klingemann reaction.[1][2][3][4]

Quantitative Data for Synthetic Route 1
StepStarting MaterialReagentsProductYield (%)Reference
12-Chloro-3-nitropyridineHydrazine hydrate2-hydrazinyl-3-nitropyridineHighGeneral Knowledge
22-hydrazinyl-3-nitropyridineAcetylacetone, Reducing AgentThis compoundVariableConceptual

Synthetic Route 2: Modified Japp-Klingemann Reaction

A more advanced and efficient synthesis of substituted pyrazolo[4,3-b]pyridines has been developed using a sequence of SNAr and a modified Japp-Klingemann reaction starting from 2-chloro-3-nitropyridines.[1][2][3][4]

Experimental Protocol: General Procedure for Pyrazolo[4,3-b]pyridine Synthesis via Modified Japp-Klingemann Reaction

This protocol is a generalized adaptation from the work of Nikol'skiy et al. (2023).[1][2][3][4]

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (NaH)

  • Arenediazonium tosylate

  • Pyrrolidine

  • Solvent (e.g., DMF, Dioxane)

Procedure:

  • SNAr Reaction: React the 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base like NaH to form the corresponding pyridinyl keto ester.

  • Azo-coupling: The resulting keto ester is then coupled with an arenediazonium tosylate in a non-aqueous medium with a base such as pyridine.

  • Deacylation and Cyclization: The azo-compound is treated with a secondary amine like pyrrolidine to facilitate deacylation and subsequent intramolecular cyclization to the pyrazolo[4,3-b]pyridine core.

Quantitative Data for Japp-Klingemann Route
Starting PyridineAryl Diazonium SaltProductYield (%)Melting Point (°C)Reference
2-chloro-5-(trifluoromethyl)-3-nitropyridine4-FluorophenylEthyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate69179–181[5]
2-chloro-5-(trifluoromethyl)-3-nitropyridine4-BromophenylEthyl 1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate75185–187[5]
2-chloro-5-methyl-3-nitropyridine4-Fluorophenyl3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate77218–220[5]
2-chloro-5-methyl-3-nitropyridine4-Bromophenyl3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate84195–196[5]

Signaling Pathways and Biological Relevance

Pyrazolo[4,3-b]pyridines and their isomers, such as pyrazolo[3,4-b]pyridines, are known to be potent inhibitors of various protein kinases.[6] These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

Derivatives of the pyrazolopyridine scaffold have been identified as inhibitors of TRK kinases.[7] The TRK signaling pathway is initiated by the binding of neurotrophins, leading to the activation of downstream pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which promote cell survival and proliferation.[7]

TRK_Signaling_Pathway cluster_membrane Cell Membrane TRK_Receptor TRK Receptor Ras Ras TRK_Receptor->Ras PLCg PLC-γ TRK_Receptor->PLCg PI3K PI3K TRK_Receptor->PI3K Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation_Survival Cell Proliferation & Survival Erk->Proliferation_Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Pyrazolopyridine_Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolopyridine_Inhibitor->TRK_Receptor

Caption: Inhibition of the TRK signaling pathway by a pyrazolo[4,3-b]pyridine derivative.

TANK-Binding Kinase 1 (TBK1) Signaling Pathway

1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.[8] TBK1 is involved in the production of type I interferons (IFNs) in response to viral or bacterial infection.

TBK1_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns PRRs Pattern Recognition Receptors PAMPs->PRRs TBK1 TBK1 PRRs->TBK1 IRF3 IRF3/7 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Innate Immune Response IFN->Immune_Response Pyrazolopyridine_Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolopyridine_Inhibitor->TBK1

Caption: Inhibition of the TBK1 signaling pathway by a pyrazolo[4,3-b]pyridine derivative.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic processes described.

Workflow for Synthesis via 2-Chloro-3-nitropyridine

Synthetic_Workflow_1 Start 2-Chloro-3-nitropyridine Hydrazine_Reaction Reaction with Hydrazine Hydrate Start->Hydrazine_Reaction Intermediate_1 2-hydrazinyl-3-nitropyridine Hydrazine_Reaction->Intermediate_1 Cyclization Cyclization with Acetylacetone & Reduction Intermediate_1->Cyclization Product This compound Cyclization->Product

Caption: General workflow for the synthesis of this compound.

Workflow for Modified Japp-Klingemann Synthesis

Synthetic_Workflow_2 Start_JK 2-Chloro-3-nitropyridine SNAr SNAr with Ethyl Acetoacetate Start_JK->SNAr Intermediate_JK_1 Pyridinyl Keto Ester SNAr->Intermediate_JK_1 Azo_Coupling Azo-Coupling with Arenediazonium Tosylate Intermediate_JK_1->Azo_Coupling Intermediate_JK_2 Azo-Compound Azo_Coupling->Intermediate_JK_2 Cyclization_JK Deacylation & Cyclization Intermediate_JK_2->Cyclization_JK Product_JK Substituted Pyrazolo[4,3-b]pyridine Cyclization_JK->Product_JK

Caption: Workflow for the modified Japp-Klingemann synthesis of pyrazolo[4,3-b]pyridines.

References

The Biological Versatility of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazolo[4,3-b]pyridine core represents a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the known biological activities, focusing primarily on the well-documented role of its derivatives as immune checkpoint inhibitors. Due to a notable scarcity of extensive biological data for the 3-methyl isomer in the public domain, this guide will leverage the comprehensive research available for the closely related 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, particularly in the context of cancer immunotherapy. Additionally, antimicrobial activities of related fused pyrazolopyridine systems will be discussed to highlight the broader potential of this structural class.

Immunomodulatory Activity: Inhibition of the PD-1/PD-L1 Interaction

A significant area of investigation for pyrazolo[4,3-b]pyridine derivatives has been their potential to modulate the immune system by inhibiting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) signaling pathway. This pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small molecule inhibitors of this interaction are of great interest as potential cancer therapeutics.

Quantitative Data for 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. The following table summarizes the in vitro activity of selected compounds.

Compound IDStructureHTRF Assay IC50 (nM)[1]Co-culture EC50 (µM)[1]
D38 1-methyl-N-(2-methyl-6-((5-(morpholinosulfonyl)pyridin-2-yl)oxy)benzyl)-1H-pyrazolo[4,3-b]pyridin-3-amine9.61.61

Note: The presented data is for 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as a representative example of the biological potential of this scaffold, due to the limited availability of specific data for the 3-methyl isomer.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses the T-cell's anti-tumor activity. Small molecule inhibitors that block this interaction can restore the T-cell's ability to recognize and eliminate cancer cells.

Caption: PD-1/PD-L1 immune checkpoint signaling pathway and the mechanism of its inhibition.

Antimicrobial Activity of Related Pyrazolopyridine Derivatives

While specific antimicrobial data for this compound is scarce, studies on related fused pyrazolopyridine systems have demonstrated their potential as antibacterial and antifungal agents. A series of 1,4-disubstituted-3-methyl pyrazolo[4,3-e]-pyrido[1,2-a]pyrimidines have shown activity against various pathogenic strains.

Quantitative Antimicrobial Data
Compound IDBacterial StrainMIC (µg/mL)[2]Fungal StrainMIC (µg/mL)[2]
3d S. aureus25--
3e S. aureus25--
3f E. coli25--
3h K. pneumoniae30-50--
3a A. fumigatus12C. albicans9
3b A. fumigatus11C. albicans11
3c P. oryzae15--
3g P. cubensis20S. fuliginea14

Note: The data presented is for a related, but structurally different, pyrazolo-pyridopyrimidine scaffold and is intended to illustrate the potential of the broader pyrazolopyridine class as antimicrobial agents.

Experimental Protocols

Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives (as PD-1/PD-L1 Inhibitors)

The synthesis of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core typically involves a multi-step process. A general synthetic route is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 2-chloro-3-nitropyridine) Step1 Nucleophilic Aromatic Substitution (with a substituted hydrazine) Start->Step1 Intermediate1 Hydrazinyl-nitropyridine Intermediate Step1->Intermediate1 Step2 Reductive Cyclization Intermediate1->Step2 Core 1H-Pyrazolo[4,3-b]pyridine Core Step2->Core Step3 Alkylation (Methylation) (e.g., MeI, base) Core->Step3 MethylatedCore 1-Methyl-1H-pyrazolo[4,3-b]pyridine Step3->MethylatedCore Step4 Functionalization (e.g., Halogenation) MethylatedCore->Step4 FunctionalizedCore Functionalized Core Step4->FunctionalizedCore Step5 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) FunctionalizedCore->Step5 FinalProduct Final Derivative Step5->FinalProduct

Caption: General synthetic workflow for 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.

A plausible synthetic route involves the reaction of a suitably substituted aminopyrazole with a pyridine precursor, followed by cyclization and subsequent functionalization. For the synthesis of the PD-1/PD-L1 inhibitors, a key step is often a coupling reaction to introduce the side chains responsible for the biological activity.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to quantify the inhibition of the PD-1 and PD-L1 protein-protein interaction in a high-throughput format.

Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor, respectively. When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. A small molecule inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with Fc)

  • Recombinant human PD-L1 protein (e.g., tagged with His)

  • Anti-Fc antibody labeled with Europium cryptate (donor)

  • Anti-His antibody labeled with d2 (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 384-well low volume white plates

  • Test compounds (pyrazolo[4,3-b]pyridine derivatives)

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reagent Preparation: Dilute the tagged PD-1 and PD-L1 proteins and the labeled antibodies to their optimal working concentrations in the assay buffer.

  • Assay Protocol: a. Dispense a small volume (e.g., 5 µL) of the compound dilutions or control into the wells of the 384-well plate. b. Add the tagged PD-L1 protein and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding. c. Add the tagged PD-1 protein. d. Add the mixture of donor and acceptor-labeled antibodies. e. Incubate the plate at room temperature for a defined period (e.g., 2-4 hours), protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The percentage of inhibition is calculated relative to the controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic model.

Conclusion and Future Directions

The this compound scaffold and its isomers hold considerable promise for the development of novel therapeutics. The potent activity of the 1-methyl derivatives as PD-1/PD-L1 inhibitors highlights the potential of this chemical class in cancer immunotherapy. While the broader biological activity profile of the specific 3-methyl isomer is not yet extensively characterized in the literature, the antimicrobial activity of related fused systems suggests that this is a fruitful area for future investigation. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential across different disease areas, including oncology and infectious diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery and development efforts.

References

Spectroscopic and Biological Insights into 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the 3-Methyl-1H-pyrazolo[4,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. The recent discovery of its derivatives as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction underscores its potential in the development of novel cancer immunotherapies. This document presents available spectroscopic data, detailed experimental protocols for characterization, and a visualization of its relevant biological pathway and analytical workflow.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a representative 1,3-disubstituted-1H-pyrazolo[4,3-b]pyridine derivative, based on published research of similar structures. This data is crucial for the structural elucidation and characterization of newly synthesized compounds based on this scaffold.

Table 1: Representative ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ ppm)Multiplicity
Pyridine-H8.70 - 8.40m
Pyridine-H7.80 - 7.65m
Pyridine-H7.30 - 7.20m
N-CH₃~4.00s
C-CH₃~2.50s

Table 2: Representative ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ ppm)
Pyridine Quaternary C157 - 155
Pyridine CH150 - 148
Pyrazole Quaternary C143 - 141
Pyridine CH137 - 135
Pyrazole Quaternary C132 - 130
Pyridine CH123 - 121
Pyrazole CH121 - 119
N-CH₃38 - 36
C-CH₃15 - 13

Table 3: Representative Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)
ESIExpected around 134.07

Table 4: Representative IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic)2980 - 2850
C=N, C=C (aromatic)1620 - 1450

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for the synthesis and characterization of this compound and its derivatives.

Synthesis of the Pyrazolo[4,3-b]pyridine Core

A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines. This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. The operational simplicity of this method, which can combine azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner, makes it a valuable synthetic route.

NMR Spectroscopy

For the structural characterization of nitrogen-containing heterocyclic compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrazolo[4,3-b]pyridine derivatives, typically yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a harder ionization technique that can provide valuable structural information through fragmentation patterns.

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the biological context of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP NMR NMR Spectroscopy (¹H, ¹³C) TLC_MP->NMR IR IR Spectroscopy TLC_MP->IR MS Mass Spectrometry TLC_MP->MS Data_Analysis Structural Elucidation & Purity Assessment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization.

PD1_PDL1_Pathway cluster_signaling Intracellular Signaling cluster_drug Therapeutic Intervention T_Cell T-Cell PD1 PD-1 Receptor Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand TCR_Signaling TCR Signaling Cascade PD1->TCR_Signaling Downregulates PDL1->PD1 Binds to Inhibition Inhibition of T-Cell Activation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

The Emergence of a Privileged Scaffold: A Technical Chronicle of Pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Synthetic Evolution of the Pyrazolo[4,3-b]pyridine Core

Introduction

The pyrazolo[4,3-b]pyridine scaffold, a fused heterocyclic system also known as 7-azaindazole, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have made it a sought-after pharmacophore in the design of targeted therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the discovery and historical development of this important scaffold, detailing the evolution of its synthesis and the burgeoning exploration of its biological activities.

Historical Context and Discovery

While the broader family of pyrazolopyridines has been known for over a century, with the first synthesis of the pyrazolo[3,4-b]pyridine isomer reported by Ortoleva in 1908, the specific history of the pyrazolo[4,3-b]pyridine isomer is more nuanced and less centrally documented.[1] Early work on aza-analogues of indoles and indazoles was often driven by the quest for novel bioactive compounds, with synthetic explorations laying the groundwork for later, more targeted drug discovery efforts.

The pyrazolo[4,3-b]pyridine core can be considered a bioisostere of purines and other key biological heterocycles, a fact that likely spurred initial interest in its biological potential. However, it was the advent of modern drug discovery, particularly the focus on kinase inhibitors for oncology, that propelled the pyrazolo[4,3-b]pyridine scaffold to prominence.

Evolution of Synthetic Methodologies

The synthesis of the pyrazolo[4,3-b]pyridine core has evolved significantly from classical, often harsh, condensation reactions to more sophisticated and efficient modern protocols. The primary synthetic strategies can be broadly categorized into two approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, and the formation of a pyrazole ring on a pyridine precursor.

Classical Approaches

Early synthetic methods often involved multi-step procedures with moderate yields. These foundational techniques, while not always efficient by modern standards, were crucial in providing the first access to this scaffold and allowing for initial biological screening.

Modern Synthetic Protocols

Contemporary synthetic chemistry has introduced a range of more efficient and versatile methods for the construction of the pyrazolo[4,3-b]pyridine scaffold. These often employ transition-metal catalysis and milder reaction conditions, allowing for greater functional group tolerance and improved yields.

A notable modern approach involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[2] This method offers operational simplicity and the ability to combine multiple steps in a one-pot fashion.[2]

Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [2]

This protocol describes a general procedure for the synthesis of various substituted pyrazolo[4,3-b]pyridines.

  • Materials: Substituted anilines, sodium nitrite, p-toluenesulfonic acid monohydrate, ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate, pyridine, pyrrolidine.

  • Step 1: Diazotization of Anilines. To a stirred solution of the corresponding aniline (5 mmol) in acetonitrile (10 mL), p-toluenesulfonic acid monohydrate (1.05 g, 5.5 mmol) is added. The mixture is cooled to 0 °C, and a solution of sodium nitrite (0.38 g, 5.5 mmol) in water (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes to yield the arenediazonium tosylate.

  • Step 2: Azo-Coupling and Cyclization. To a solution of ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1.26 g, 5 mmol) in pyridine (5 mL), the freshly prepared arenediazonium tosylate solution is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour. Pyrrolidine (0.42 mL, 5 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 12 hours.

  • Step 3: Work-up and Purification. The reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Table 1: Yields of Selected Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [2]

Substituent on Aryl RingYield (%)
2-Cyanophenyl85
4-Fluorophenyl76
2-Methyl-4-nitrophenyl73
2-Methoxyphenyl78

Biological Significance and Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has made it a valuable template for the design of potent and selective inhibitors.

c-Met Kinase Inhibition

A prominent example of a drug candidate featuring the pyrazolo[4,3-b]pyridine core is Glumetinib (SCC244) , a highly selective inhibitor of the c-Met receptor tyrosine kinase.[2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.

The pyrazolo[4,3-b]pyridine core of Glumetinib anchors the molecule in the hinge region of the c-Met kinase domain, a common binding motif for type I kinase inhibitors.

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes Glumetinib Glumetinib (Pyrazolo[4,3-b]pyridine derivative) Glumetinib->cMet Inhibits synthetic_workflow start Substituted Aniline diazotization Diazotization (NaNO2, p-TsOH) start->diazotization diazonium Arenediazonium Tosylate diazotization->diazonium coupling Azo-Coupling & Cyclization (Pyridine, Pyrrolidine) diazonium->coupling product Crude Pyrazolo[4,3-b]pyridine coupling->product precursor Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate precursor->coupling purification Column Chromatography product->purification final_product Pure Pyrazolo[4,3-b]pyridine Derivative purification->final_product

References

Potential Therapeutic Targets of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising core structure in the discovery of novel therapeutic agents. Its derivatives have shown significant activity against a range of biological targets implicated in oncology, immuno-oncology, and neurology. This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Immuno-Oncology: Inhibition of the PD-1/PD-L1 Interaction

Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction.[1] This interaction is a critical immune checkpoint that tumor cells exploit to evade the host immune system.[2][3][4] By blocking this pathway, these compounds can restore T-cell activity against cancer cells.[2]

Quantitative Data: In Vitro Activity of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

A notable derivative, D38 , has demonstrated high potency in both biochemical and cell-based assays.[1]

CompoundTargetAssay TypeIC50 (nM)EC50 (µM)
D38PD-1/PD-L1 InteractionHTRF Assay9.6-
D38PD-1/PD-L1 InteractionCell-based Assay-1.61
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This biochemical assay quantifies the inhibition of the PD-1/PD-L1 interaction.

Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with compatible fluorophores (e.g., a donor like Europium and an acceptor like d2). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.[5][6]

Materials:

  • Recombinant Human PD-1 (tagged, e.g., with 6His)

  • Recombinant Human PD-L1 (tagged, e.g., with biotin)

  • Europium-labeled anti-tag antibody (e.g., Anti-6His-Eu)

  • Acceptor dye-labeled streptavidin (e.g., Streptavidin-d2)

  • Assay Buffer

  • Test compounds (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives)

  • 384-well low volume white plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Dispense the test compounds into the wells of the 384-well plate.

  • Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Add the HTRF detection reagents (Europium-labeled antibody and dye-labeled streptavidin).

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores using an HTRF-compatible plate reader.

  • Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway: PD-1/PD-L1

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits T_Cell_Exhaustion T-Cell Exhaustion PD1->T_Cell_Exhaustion TCR TCR T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->T_Cell_Activation PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Inhibits RAS_MEK_ERK RAS/MEK/ERK Pathway SHP2->RAS_MEK_ERK Inhibits PI3K_AKT->T_Cell_Activation RAS_MEK_ERK->T_Cell_Activation Inhibitor 3-Methyl-1H- pyrazolo[4,3-b]pyridine Inhibitor->PD1 Blocks Binding

PD-1/PD-L1 Signaling Pathway Inhibition

Neurology: Positive Allosteric Modulation of mGlu4

A derivative of the 1H-pyrazolo[4,3-b]pyridine scaffold, VU0418506, has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This receptor is a potential therapeutic target for Parkinson's disease.

Quantitative Data: In Vitro Activity of VU0418506
CompoundTargetAssay TypeEC50 (nM)
VU0418506mGlu4Calcium Mobilization Assay134
Experimental Protocol: mGlu4 PAM Calcium Mobilization Assay

This cell-based assay measures the potentiation of the mGlu4 receptor response by a PAM.

Principle: mGlu4 is a Gi/o-coupled receptor, which typically leads to a decrease in cAMP levels. To facilitate a high-throughput screen using calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gα15, or a chimeric G-protein like Gqi5. This redirects the receptor's signaling through the Gq pathway, leading to an increase in intracellular calcium upon agonist stimulation. PAMs will enhance the calcium response to a sub-maximal concentration of the natural agonist, glutamate.

Materials:

  • CHO or HEK293 cells stably expressing human mGlu4 and a suitable G-protein (e.g., Gqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS).

  • Glutamate (agonist).

  • Test compounds (e.g., VU0418506).

  • 384-well black-walled, clear-bottom plates.

Procedure:

  • Plate the mGlu4-expressing cells in the 384-well plates and incubate overnight.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds (PAMs) to the cells and incubate for a short period.

  • Add a sub-maximal (EC20) concentration of glutamate to stimulate the mGlu4 receptor.

  • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FDSS).

  • The increase in fluorescence corresponds to the potentiation of the calcium response by the PAM.

  • Calculate the EC50 value of the PAM from a concentration-response curve.

Signaling Pathway: mGlu4 Modulation

mGlu4_Pathway cluster_presynaptic Presynaptic Terminal mGlu4 mGlu4 Receptor Gi_o Gi/o Protein mGlu4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Glutamate_Release ↓ Glutamate Release Gi_o->Glutamate_Release Leads to cAMP cAMP AC->cAMP Glutamate Glutamate Glutamate->mGlu4 Binds PAM VU0418506 (mGlu4 PAM) PAM->mGlu4 Enhances Glutamate Binding

Positive Allosteric Modulation of mGlu4

Broader Potential of the Pyrazolopyridine Scaffold

While the aforementioned targets have been specifically linked to this compound or its close analogs, the broader pyrazolopyridine chemical space, particularly the 1H-pyrazolo[3,4-b]pyridine isomer, has been extensively studied, revealing a wider range of potential therapeutic applications. These findings suggest additional avenues of investigation for derivatives of the this compound core.

Oncology and Inflammation: TANK-Binding Kinase 1 (TBK1) Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-Binding Kinase 1 (TBK1), a key regulator of innate immunity and inflammatory signaling.[7] TBK1 is implicated in various cancers and autoimmune diseases.[8]

CompoundTargetIC50 (nM)
15yTBK10.2
15iTBK18.5
BX795 (Reference)TBK17.1
MRT67307 (Reference)TBK128.7

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the TBK1 enzyme. The ADP-Glo™ Kinase Assay is a common method. It quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.

Materials:

  • Recombinant human TBK1 enzyme.

  • TBK1 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).

  • ATP.

  • Kinase Assay Buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compounds.

  • White opaque 96- or 384-well plates.

Procedure:

  • Add the kinase buffer, test compound, and TBK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the ADP produced to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • A lower signal indicates inhibition of TBK1 activity. Calculate IC50 values from concentration-response curves.

TBK1_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors PRR Pattern Recognition Receptors (e.g., TLRs, RIG-I) TBK1 TBK1 PRR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->TBK1 Inhibits Interferon_Response Type I Interferon Response IRF3->Interferon_Response Induces Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces TRK_Pathway cluster_downstream Downstream Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (e.g., TRKA) Neurotrophin->TRK_Receptor Binds & Dimerizes TRK_Receptor->TRK_Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Receptor->PLCg Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK_Receptor Inhibits Cell_Survival Cell Survival & Proliferation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT_mTOR->Cell_Survival PLCg->Cell_Survival TopoII_Workflow Start Start: Cancer Cell Proliferation DNA_Replication DNA Replication & Transcription Start->DNA_Replication DNA_Supercoiling DNA Supercoiling & Tangling Occurs DNA_Replication->DNA_Supercoiling TopoII Topoisomerase IIα Action: Resolves DNA Tangles DNA_Supercoiling->TopoII Cell_Division Successful Cell Division TopoII->Cell_Division DNA_Breaks Accumulation of DNA Double-Strand Breaks TopoII->DNA_Breaks Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TopoII Inhibits Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis

References

An In-depth Technical Guide on the Core Mechanism of Action Studies of 3-Methyl-1H-pyrazolo[4,3-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct, in-depth mechanism of action studies specifically for 3-Methyl-1H-pyrazolo[4,3-b]pyridine are limited in publicly available scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of pyrazolo[4,3-b]pyridine derivatives. The information presented is synthesized from preclinical research and patent literature, and it should be noted that the activities described may not all be attributable to the specific this compound core, but rather to various analogues within this chemical family.

Introduction to the 1H-pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, featuring a fused pyrazole and pyridine ring system, allows it to serve as a versatile framework for the design of compounds targeting a range of biological entities. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, with prominent activities identified in three key areas: inhibition of the urate transporter 1 (URAT1), inhibition of phosphodiesterase 1 (PDE1), and positive allosteric modulation of the metabotropic glutamate receptor 4 (mGlu4). This guide will delve into the mechanistic studies associated with each of these activities.

Mechanism of Action: URAT1 Inhibition

Derivatives of the this compound scaffold have been identified as inhibitors of the urate transporter 1 (URAT1), a protein critical in the regulation of uric acid levels.[1] This positions them as potential therapeutic agents for hyperuricemia and gout.

Signaling Pathway

URAT1 is primarily located on the apical membrane of renal proximal tubular cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][3] Inhibition of URAT1 leads to increased excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1] The accumulation of uric acid in tubular cells can also trigger inflammatory signaling pathways, such as the activation of NF-κB, leading to the expression of pro-inflammatory cytokines and chemokines.[4] By blocking uric acid reabsorption, URAT1 inhibitors can mitigate this inflammatory response.

URAT1_Signaling_Pathway URAT1 Signaling Pathway in Renal Proximal Tubule cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell NFkB NF-κB Activation Uric_Acid_Cell->NFkB GLUT9 GLUT9 Uric_Acid_Cell->GLUT9 Efflux Inflammation Pro-inflammatory Cytokines & Chemokines NFkB->Inflammation Uric_Acid_Blood Uric Acid GLUT9->Uric_Acid_Blood 3_Methyl_Pyrazolo_Pyridine This compound Derivative (Inhibitor) 3_Methyl_Pyrazolo_Pyridine->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Quantitative Data
Compound ID (from Patent EP2669270A1)URAT1 Inhibitory Activity (IC50, nM)
Example 8018
Example 6422
Example 7824
Example 8628
Example 6830

This data is for illustrative purposes to show the potential of the scaffold and is not for the specific title compound.[1]

Experimental Protocol: URAT1 Inhibition Assay

A common method to assess URAT1 inhibition is a cell-based uric acid uptake assay.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

  • Principle: The assay measures the uptake of radiolabeled uric acid (e.g., [14C]uric acid) into the hURAT1-expressing cells. The inhibitory potential of a test compound is determined by its ability to reduce this uptake.

  • General Procedure:

    • hURAT1-expressing HEK293 cells are seeded in a multi-well plate and grown to confluency.

    • The cells are washed and pre-incubated with the test compound at various concentrations.

    • A solution containing [14C]uric acid is added to initiate the uptake.

    • After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: PDE1 Inhibition

The 1H-pyrazolo[4,3-b]pyridine scaffold is also found in compounds designed as inhibitors of phosphodiesterase 1 (PDE1).[5][6] PDE1 is a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for various signaling pathways in the central nervous system.[7][8]

Signaling Pathway

PDE1 is activated by calcium/calmodulin. In neurons, its activity is linked to the regulation of synaptic plasticity, learning, and memory.[9] Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate downstream targets, including the cAMP response element-binding protein (CREB), which is a key transcription factor for genes involved in neuronal survival and synaptic plasticity, such as the brain-derived neurotrophic factor (BDNF).[8][9]

PDE1_Signaling_Pathway PDE1 Signaling in Neurons cluster_membrane Neuronal Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor GPCR/NMDAR AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Activation CaM Ca2+/Calmodulin Receptor->CaM Ca2+ influx cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesis PDE1 PDE1 CaM->PDE1 Activation AMP_GMP AMP / GMP PDE1->AMP_GMP cAMP_cGMP->PDE1 Hydrolysis PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation CREB CREB PKA_PKG->CREB Phosphorylation pCREB pCREB CREB->pCREB BDNF BDNF Gene Expression pCREB->BDNF Neuronal_Survival Neuronal Survival & Synaptic Plasticity 3_Methyl_Pyrazolo_Pyridine This compound Derivative (Inhibitor) 3_Methyl_Pyrazolo_Pyridine->PDE1 Inhibition

Caption: PDE1-mediated regulation of neuronal signaling.

Quantitative Data

While specific data for this compound is not available, patents for related compounds indicate that PDE1 inhibition is a key mechanism. For a compound to be considered a PDE1 inhibitor, it is generally expected to have an IC50 of 10 µM or less, with preferred compounds having IC50 values in the nanomolar range.[6]

Experimental Protocol: PDE1 Inhibition Assay

A common method for determining PDE1 inhibitory activity is a radioenzymatic assay.

  • Enzyme Source: Purified recombinant human PDE1A, PDE1B, or PDE1C.

  • Principle: The assay measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates by the PDE1 enzyme. The inhibitory effect of a compound is quantified by the reduction in the formation of the radiolabeled product.

  • General Procedure:

    • The reaction is initiated by adding the PDE1 enzyme to a mixture containing a reaction buffer, the test compound at various concentrations, and a radiolabeled substrate ([3H]cAMP or [3H]cGMP).

    • The reaction is incubated at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, often by heat.

    • A 5'-nucleotidase (e.g., from snake venom) is added to convert the radiolabeled AMP or GMP to adenosine or guanosine.

    • The radiolabeled product is separated from the unreacted substrate using ion-exchange chromatography.

    • The radioactivity of the product is measured by a scintillation counter.

    • The IC50 value is determined from the dose-response curve.

Mechanism of Action: Positive Allosteric Modulation of mGlu4

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). This activity has therapeutic potential for neurological disorders such as Parkinson's disease.

Signaling Pathway

mGlu4 is a presynaptic G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase via a Gi/o protein, leading to a decrease in cAMP levels.[10] This reduction in cAMP and subsequent PKA activity can lead to a decrease in neurotransmitter release. Some studies also suggest that mGlu4 can signal through a PLC-PKC pathway to inhibit presynaptic calcium influx, which also suppresses neurotransmitter release.[11] As a PAM, a 1H-pyrazolo[4,3-b]pyridine derivative would not activate the receptor on its own but would potentiate the effect of the endogenous ligand, glutamate.

mGlu4_Signaling_Pathway mGlu4 Signaling at a Presynaptic Terminal cluster_presynaptic Presynaptic Terminal mGlu4 mGlu4 Receptor Gi_o Gi/o Protein mGlu4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_o->Ca_Channel Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Ca_Channel Modulates Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca2+ influx leads to Glutamate Glutamate Glutamate->mGlu4 Binds 3_Methyl_Pyrazolo_Pyridine This compound Derivative (PAM) 3_Methyl_Pyrazolo_Pyridine->mGlu4 Binds (Allosteric)

Caption: Presynaptic mGlu4 signaling and positive allosteric modulation.

Quantitative Data

Quantitative data for the positive allosteric modulation of mGlu4 by a 1H-pyrazolo[4,3-b]pyridine derivative is available in the literature.

Compound IDTargetAssayEC50 (nM)
VU0418506mGlu4Calcium mobilization130

VU0418506 is an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, a derivative of the core scaffold.

Experimental Protocol: mGlu4 PAM Assay

A common method for identifying and characterizing mGlu4 PAMs is a cell-based calcium mobilization assay.

  • Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably co-expressing human mGlu4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.

  • Principle: Activation of the engineered mGlu4 receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye. A PAM will enhance the calcium signal produced by a sub-maximal concentration of glutamate.

  • General Procedure:

    • The engineered cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are exposed to the test compound at various concentrations.

    • A fixed, sub-maximal (e.g., EC20) concentration of glutamate is added to the wells.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.

    • The EC50 value for the potentiation of the glutamate response is calculated from the dose-response curve of the test compound.

Summary and Future Directions

The 1H-pyrazolo[4,3-b]pyridine scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. Derivatives incorporating the this compound core have shown promise as URAT1 inhibitors, PDE1 inhibitors, and positive allosteric modulators of mGlu4. The diverse mechanisms of action associated with this scaffold highlight its therapeutic potential for a range of disorders, from metabolic diseases like gout to neurological conditions such as Parkinson's disease and cognitive impairments.

Future research should focus on elucidating the specific structure-activity relationships of the 3-methyl substitution on the pyrazolo[4,3-b]pyridine core for each of these targets. Head-to-head comparisons of derivatives in standardized assays will be crucial for understanding the nuances of their pharmacological profiles. Furthermore, in vivo studies are necessary to translate the in vitro findings into potential therapeutic applications. The development of more selective and potent compounds based on this scaffold holds significant promise for future drug discovery efforts.

References

Navigating the Physicochemical Landscape of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This in-depth technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this guide also presents generalized experimental protocols and data for structurally related compounds to offer a predictive framework.

Core Physicochemical Properties

While specific experimental data on the solubility and stability of this compound is not extensively documented in publicly accessible literature, its fundamental physicochemical properties can be retrieved from chemical databases. These properties provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₇H₇N₃ECHEMI[1]
Molecular Weight 133.15 g/mol PubChem[2]
Density 1.3±0.1 g/cm³ECHEMI[1]
Polar Surface Area 41.6 ŲECHEMI[1]
Refractive Index 1.680ECHEMI[1]

Solubility Profile

To obtain precise solubility data, standardized experimental protocols are necessary. The following sections detail established methodologies for determining the solubility of a compound like this compound.

Experimental Protocols for Solubility Determination

1. Gravimetric Method (Equilibrium Solubility)

This method determines the thermodynamic solubility of a compound at equilibrium.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The undissolved solid is separated from the solution via filtration or centrifugation.

  • A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • The solvent is evaporated under controlled conditions (e.g., vacuum oven).

  • The container with the solid residue is weighed, and the mass of the dissolved solid is determined.

  • Solubility is calculated and expressed in units such as g/L or mol/L.

2. UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and can be used for determining lower solubility values.

Methodology:

  • A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

  • A saturated solution is prepared as described in the gravimetric method.

  • The saturated solution is filtered, and an aliquot of the clear supernatant is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • The absorbance of the diluted solution is measured at λmax.

  • The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The process of determining the solubility of a new compound follows a logical progression from qualitative assessment to quantitative measurement.

G Workflow for Solubility Determination cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis qual_start Start with small amount of compound qual_solvent Add solvent of interest qual_start->qual_solvent qual_observe Observe for dissolution (visual) qual_solvent->qual_observe qual_result Initial assessment: Soluble/Insoluble/Partially Soluble qual_observe->qual_result quant_method Select appropriate method (e.g., Gravimetric, UV-Vis) qual_result->quant_method Proceed if quantitative data is required quant_prepare Prepare saturated solution at constant temperature quant_method->quant_prepare quant_measure Measure concentration of dissolved compound quant_prepare->quant_measure quant_data Calculate solubility (e.g., g/L, mol/L) quant_measure->quant_data

Caption: A logical workflow for determining the solubility of a chemical compound.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability testing for this compound would involve assessing its degradation under various environmental conditions.

Experimental Protocols for Stability Assessment

1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Solutions of this compound are subjected to stress conditions, including:

    • Acidic conditions: e.g., 0.1 M HCl at elevated temperature.

    • Basic conditions: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative conditions: e.g., 3% H₂O₂ at room temperature.

    • Thermal stress: Heating the solid compound or a solution.

    • Photostability: Exposing the solid compound or a solution to UV and visible light as per ICH Q1B guidelines.

  • Samples are withdrawn at various time points.

  • The samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.

  • The extent of degradation is quantified, and the degradation products can be characterized using techniques like mass spectrometry (MS).

2. Long-Term Stability Studies

These studies are performed under recommended storage conditions to establish the shelf-life of the compound.

Methodology:

  • Samples of this compound are stored in controlled environment chambers under specific temperature and humidity conditions (e.g., 25 °C/60% RH, 30 °C/65% RH).

  • Samples are tested at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • The samples are analyzed for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Signaling Pathway for Stability Testing

The process of stability testing involves a series of interconnected steps to ensure the reliability of the data.

G General Pathway for Chemical Stability Testing start Compound Synthesis and Purification method_dev Development of Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev long_term Long-Term Stability Studies (ICH Conditions) start->long_term forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg Method Validation data_analysis Data Analysis and Degradation Pathway Elucidation forced_deg->data_analysis long_term->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life

Caption: A generalized workflow for conducting chemical stability testing.

Conclusion

While specific experimental data for the solubility and stability of this compound are currently limited in the public domain, this guide provides a framework for its physicochemical characterization. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support drug discovery and development efforts. The predicted properties, based on its chemical structure, suggest that it is a compound with potential for further investigation. The generation of robust solubility and stability data will be a critical next step in unlocking the full potential of this compound in medicinal chemistry.

References

Methodological & Application

One-pot Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine analogs and related pyrazolopyridine derivatives. The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, with analogs exhibiting a wide range of biological activities, including potential as kinase inhibitors and immunomodulatory agents. The presented one-pot methodologies offer advantages in terms of operational simplicity, time efficiency, and often, improved yields.

Introduction

Pyrazolo[4,3-b]pyridines are heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological properties.[1] These scaffolds are present in molecules developed as inhibitors of crucial biological targets such as the PD-1/PD-L1 immune checkpoint and Tropomyosin receptor kinases (TRKs). The development of efficient synthetic routes to access these molecules is therefore of high importance. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents a streamlined and sustainable approach to chemical synthesis. This document outlines two distinct and effective one-pot procedures for the synthesis of pyrazolo[4,3-b]pyridine and the structurally related pyrazolo[3,4-b]pyridine cores.

Data Presentation

Table 1: One-pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This table summarizes the yields of various pyrazolo[4,3-b]pyridine analogs synthesized via a one-pot reaction involving a sequence of SNAr and modified Japp-Klingemann reactions.[1][2][3][4]

CompoundAr (Aryl group)Yield (%)
5a 2-cyanophenyl85
5d 4-fluorophenyl76
5f 2-chlorophenyl72
5g 2-methyl-4-nitrophenyl73
5h 2-methoxyphenyl78
Table 2: One-pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones

This table presents the yields of 4-arylpyrazolo[3,4-b]pyridin-6-ones synthesized through a one-pot reaction of 5-aminopyrazoles and azlactones.[5][6][7][8][9]

CompoundAr (Aryl group)Yield (%)
4a C₆H₅PhMe81
4b 4-MeC₆H₄PhMe75
4c 4-MeOC₆H₄PhMe78
4d 4-FC₆H₄PhMe83
4e 4-ClC₆H₄PhMe79
4f 4-BrC₆H₄PhMe76
4g 2-NaphthylPhMe72
4h 2-ThienylPhMe68
4i 2-FuroylPhMe70

Experimental Protocols

Protocol 1: One-pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is adapted from an efficient method for the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines.[1][2][3][4]

Materials:

  • Appropriate ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (1 mmol)

  • Arenediazonium tosylate (1.1 mmol)

  • Sodium acetate (3 mmol)

  • Ethanol (5 mL)

  • Pyrrolidine (2 mmol)

Procedure:

  • To a solution of the corresponding ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate in ethanol, add the arenediazonium tosylate and sodium acetate.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add pyrrolidine to the reaction mixture.

  • Continue stirring at room temperature for an additional 2 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Protocol 2: One-pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones

This protocol describes a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones.[5][6][7][8][9]

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (2 mmol)

  • Appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (2 mmol)

  • Potassium tert-butoxide (t-BuOK) (3 mmol)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Heat a mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole and the corresponding azlactone under solvent-free conditions at 150 °C for 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Add a solution of potassium tert-butoxide in DMSO.

  • Heat the reaction mixture to 150 °C and stir for 1.5 hours.

  • After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure 4-arylpyrazolo[3,4-b]pyridin-6-one.

Visualizations

Synthetic Workflow Diagrams

G cluster_0 Protocol 1: One-pot Synthesis of Pyrazolo[4,3-b]pyridines cluster_1 Protocol 2: One-pot Synthesis of Pyrazolo[3,4-b]pyridin-6-ones A Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate + Arenediazonium tosylate B Azo-coupling (Japp-Klingemann) A->B NaOAc, EtOH, rt, 1h C Hydrazone Intermediate B->C D Deacylation & Cyclization (Pyrrolidine) C->D rt, 2h E Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate D->E F 5-Aminopyrazole + Azlactone G Michael Addition & Amide Formation F->G Solvent-free, 150°C, 40 min H Tetrahydro-1H-pyrazolo[3,4-b]pyridinone Intermediate G->H I Benzamide Elimination H->I t-BuOK, DMSO, 150°C, 1.5h J 4-Arylpyrazolo[3,4-b]pyridin-6-one I->J

Caption: One-pot synthetic workflows for pyrazolopyridine analogs.

Signaling Pathway Diagrams

The biological activity of pyrazolopyridine analogs is often linked to their ability to modulate key signaling pathways involved in diseases like cancer.

G cluster_pd1 PD-1/PD-L1 Signaling Pathway PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T-Cell) PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR SHP2->TCR Dephosphorylation PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway SHP2->RAS_MAPK Inhibition T_Cell_Inhibition T-Cell Inhibition (Exhaustion, Anergy) PI3K_AKT->T_Cell_Inhibition RAS_MAPK->T_Cell_Inhibition Pyrazolo_Analog Pyrazolo[4,3-b]pyridine Analog Pyrazolo_Analog->PDL1 Inhibition Pyrazolo_Analog->PD1 Inhibition

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by pyrazolopyridine analogs.

G cluster_trk TRK Signaling Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor Neurotrophin->TRK Binding Dimerization Dimerization & Autophosphorylation TRK->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activation PLCg PLCγ Pathway Dimerization->PLCg Activation Cell_Survival Cell Survival & Proliferation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival Neurite_Outgrowth Neurite Outgrowth & Differentiation PLCg->Neurite_Outgrowth Pyrazolo_Analog Pyrazolo[4,3-b]pyridine Analog Pyrazolo_Analog->TRK Inhibition

Caption: Inhibition of the TRK signaling pathway by pyrazolopyridine analogs.

References

Application Notes and Protocols: 3-Methyl-1H-pyrazolo[4,3-b]pyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its potential in the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding site of various kinases, making it a valuable starting point for the design of targeted therapies. This document provides a comprehensive overview of the application of this scaffold in kinase inhibitor discovery, including quantitative data on representative compounds, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Rationale for Use as a Kinase Inhibitor Scaffold

The pyrazolo[4,3-b]pyridine ring system is an attractive scaffold for several reasons:

  • ATP Mimicry: The bicyclic structure and arrangement of nitrogen atoms mimic the purine ring of ATP, facilitating binding to the hinge region of the kinase active site.

  • Structural Versatility: The scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can provide beneficial steric and electronic interactions within the ATP-binding pocket.

  • Proven Clinical Relevance: The broader pyrazolopyridine class of compounds has yielded successful kinase inhibitors that have advanced into clinical trials and received regulatory approval, demonstrating their therapeutic potential.[1]

Key Kinase Targets

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against several important kinase targets implicated in cancer and immunology. Notably, this scaffold has been explored for the development of inhibitors targeting:

  • Interleukin-2 Inducible T-cell Kinase (ITK): A key signaling molecule in T-cells, making it an attractive target for autoimmune diseases and T-cell malignancies.

  • c-Mesenchymal-Epithelial Transition Factor (c-Met): A receptor tyrosine kinase whose dysregulation is a driver in various cancers, promoting tumor growth, metastasis, and angiogenesis.

Quantitative Inhibitor Data

The following tables summarize the inhibitory activities of representative kinase inhibitors featuring the pyrazolo[4,3-b]pyridine scaffold. While specific data for the 3-methyl derivative is limited in publicly available literature, the data for related analogs highlight the potential of this core structure.

Table 1: Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives against ITK

Compound IDR1-SubstituentR2-SubstituentITK IC50 (nM)Cellular Assay DataReference
39 (Structure)(Structure)Similar to Indazole AnalogLead for further optimization[1]

Note: Specific IC50 values for compound 39 were not detailed in the reference, but its enzymatic inhibition was comparable to a related indazole compound.

Table 2: Inhibitory Activity of 1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivatives against c-Met

Compound IDR-Group on Sulfonylc-Met IC50 (nM)Cellular Activity (Cell Line)Reference
35 (Structure)Low NanomolarNot Specified[1]

Note: The reference indicates potent low nanomolar activity but does not provide a specific IC50 value.

Experimental Protocols

General Synthesis of 1H-pyrazolo[4,3-b]pyridine Derivatives

A general and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold proceeds via a sequence of nucleophilic aromatic substitution (SNAAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.

Protocol 1: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Materials:

  • 2-chloro-3-nitropyridine

  • Ethyl 3-oxobutanoate (or other appropriate β-ketoester)

  • Substituted aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium acetate

  • Ethanol

  • Sodium ethoxide

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Diazotization of Aniline: Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

  • Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 3-oxobutanoate and sodium acetate in ethanol. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the β-ketoester solution. Stir the reaction mixture at 0-5 °C for 2-4 hours. Allow the mixture to warm to room temperature and stir overnight. The resulting arylhydrazone can be isolated by filtration or extraction.

  • Cyclization to Pyrazole: Treat the arylhydrazone with a base such as sodium ethoxide in ethanol and heat under reflux to facilitate the cyclization to the corresponding pyrazole.

  • Annulation of the Pyridine Ring: The pyrazole intermediate can then be subjected to a cyclization reaction to form the pyrazolo[4,3-b]pyridine ring. This can be achieved through various methods, including condensation with a suitable three-carbon synthon.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

For a detailed, specific example of this synthetic route, please refer to the supplementary information of the cited literature.

Biochemical Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Protocol 2: ADP-Glo™ Kinase Assay

Materials:

  • Kinase enzyme (e.g., ITK, c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km for the specific kinase) and the substrate to each well.

  • Kinase Reaction: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a two-step process of adding the ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol outlines a common method to assess the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell line (e.g., a cell line with dysregulated ITK or c-Met signaling)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors based on the this compound scaffold.

ITK_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck ITK ITK Lck->ITK SLP76 SLP-76 ITK->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFAT NFAT Activation Calcium->NFAT NFkB NF-κB Activation PKC->NFkB Inhibitor This compound Inhibitor Inhibitor->ITK

Caption: Inhibition of the ITK signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis STAT3->Metastasis Inhibitor This compound Inhibitor Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors based on the this compound scaffold.

Kinase_Inhibitor_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cellular Evaluation cluster_3 Lead Optimization Synthesis Synthesis of this compound Analogs Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) Library->BiochemicalAssay HitIdentification Hit Identification BiochemicalAssay->HitIdentification CellProliferation Cell Proliferation Assay (e.g., MTT) HitIdentification->CellProliferation TargetEngagement Target Engagement Assay (e.g., Western Blot) CellProliferation->TargetEngagement SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR ADME ADME/Tox Profiling SAR->ADME LeadCandidate Lead Candidate Selection ADME->LeadCandidate

Caption: Drug discovery workflow for kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-Methyl-1H-pyrazolo[4,3-b]pyridine and its analogs. This class of compounds has garnered significant interest in drug discovery due to its versatile scaffold, which is present in numerous kinase inhibitors and other targeted therapies. These notes are intended to guide researchers in the design and execution of HTS campaigns to identify and characterize novel modulators of various cellular pathways.

I. Introduction to this compound in Drug Discovery

The pyrazolopyridine core is a privileged heterocyclic motif in medicinal chemistry, known for its ability to mimic the purine structure and interact with the ATP-binding sites of kinases. The this compound scaffold, in particular, has been explored for its potential as an inhibitor of key enzymes in signaling pathways implicated in cancer, inflammation, and infectious diseases. High-throughput screening is an essential methodology for rapidly evaluating large libraries of derivatives of this scaffold to identify lead compounds for further development.

II. Data Presentation: In Vitro Activity of Pyrazolopyridine Derivatives

The following tables summarize the inhibitory activities of selected pyrazolopyridine derivatives against various biological targets. This data is representative of typical HTS campaigns and is crucial for establishing structure-activity relationships (SAR) and for prioritizing compounds for further optimization.

Table 1: Biochemical Kinase Inhibition Data for Pyrazolopyridine Analogs

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 15yTBK1Biochemical Assay0.2[1][2]
MRT67307TBK1Biochemical Assay19[1]
BX795TBK1Biochemical Assay7.1[1]
Compound 31Mps1Biochemical Assay2.596[3][4]
C03TRKABiochemical Assay56[5]
10gALK-L1196MEnzymatic Assay<0.5
10gROS1Enzymatic Assay<0.5
Pyrazolopyridine 5ac-MetEnzyme Assay4.27
Pyrazolopyridine 5bc-MetEnzyme Assay7.95

Table 2: Cell-Based Assay Data for Pyrazolopyridine Analogs

Compound IDCell LineAssay TypeEC50 (µM) / GI50 (µM)Target Pathway/EffectReference
D38CHO (PD-L1)/Jurkat (PD-1) Co-cultureHTRF1.61PD-1/PD-L1 Interaction[6]
Compound 31MDA-MB-468Cell Proliferation-Mps1 Inhibition[3]
Compound 31MV4-11Cell Proliferation-Mps1 Inhibition[3]
C03Km-12Cell Proliferation0.304TRKA Inhibition[5]
Pyrazolopyridine 5aHepG-2MTT Assay3.42Cytotoxicity
Pyrazolopyridine 5bHepG-2MTT Assay3.56Cytotoxicity

Table 3: Representative HTS Assay Performance Metrics

Assay TypeTargetZ'-FactorSignal-to-Background (S/B) RatioReference
FRET-based Kinase AssayPERK> 0.5-
DNS AssayCytotoxicity0.60 - 0.86> 2

III. Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by this compound derivatives and the experimental workflows for their screening is essential for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate these key concepts.

Signaling Pathway Diagrams

PD1_PDL1_Signaling_Pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K SHP2->TCR Dephosphorylates (Inhibits) SHP2->CD28 Dephosphorylates (Inhibits) AKT AKT PI3K->AKT TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) AKT->TCell_Activation Pyrazolopyridine This compound (Small Molecule Inhibitor) Pyrazolopyridine->PD1 Blocks Interaction

PD-1/PD-L1 Signaling Pathway Inhibition

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Pyrazolopyridine This compound (Kinase Inhibitor) Pyrazolopyridine->cMet Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Proliferation, Survival, Invasion, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects STAT3->Cell_Effects Mps1_Signaling_Pathway cluster_mitosis Mitotic Progression Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Anaphase Anaphase Mps1->Anaphase Regulates Pyrazolopyridine This compound (Kinase Inhibitor) Pyrazolopyridine->Mps1 Inhibits Cell_Cycle_Arrest Mitotic Arrest SAC->Cell_Cycle_Arrest Prevents Premature Anaphase Entry Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to TBK1_Signaling_Pathway cluster_downstream Downstream Signaling PAMPs PAMPs / DAMPs (e.g., viral DNA) PRR Pattern Recognition Receptors (PRRs) (e.g., cGAS-STING) PAMPs->PRR Activate TBK1 TBK1 Kinase PRR->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Pyrazolopyridine This compound (Kinase Inhibitor) Pyrazolopyridine->TBK1 Inhibits Type1_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type1_IFN Induces Transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces Transcription HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Triage Compound_Library Compound Library (this compound Derivatives in DMSO) Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Dispensing Assay_Plates 384-well Plates Assay_Plates->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, Detection Reagents) Reagent_Addition Reagent Addition (Robotic Liquid Handler) Reagent_Prep->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_QC Data Quality Control (Z'-factor, S/B Ratio) Detection->Data_QC Hit_ID Primary Hit Identification (% Inhibition) Data_QC->Hit_ID Dose_Response Dose-Response Confirmation (IC50) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

References

Application Notes and Protocols for 3-Methyl-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrazolo[4,3-b]pyridine is a privileged heterocyclic scaffold that serves as a valuable starting point in fragment-based drug design (FBDD). Its rigid bicyclic structure and hydrogen bonding capabilities make it an excellent anchor for engaging with various biological targets, particularly protein kinases and protein-protein interaction surfaces.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this fragment in a typical FBDD campaign, from initial screening to hit-to-lead optimization.

The pyrazolopyridine core is a known bioisostere of purines, enabling it to effectively occupy the ATP-binding pocket of kinases.[2] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant targets, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), Tropomyosin receptor kinases (TRKs), and c-Met.[4][5][6] Furthermore, derivatives of the isomeric 1-methyl-1H-pyrazolo[4,3-b]pyridine have been developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction.

Application Notes

The this compound fragment is an ideal candidate for FBDD due to its compliance with the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring good aqueous solubility and a higher probability of efficient binding.[7] Its utility spans several target classes, making it a versatile tool for drug discovery programs in oncology, immunology, and neurodegenerative diseases.

Key Advantages:

  • Privileged Scaffold: The pyrazolopyridine core is a well-established hinge-binder for kinases and can participate in key hydrogen bond interactions.[1][2]

  • Synthetic Tractability: The scaffold allows for straightforward chemical modification at multiple vectors, facilitating rapid fragment evolution through 'growing' and 'linking' strategies.

  • Favorable Physicochemical Properties: As a fragment, it possesses properties that are conducive to developing lead compounds with good drug-like characteristics.

Primary Biological Targets:

  • Protein Kinases (e.g., TBK1, ALK, TRKs, c-Met)

  • PD-1/PD-L1 Protein-Protein Interaction

Data Presentation

The following tables summarize the binding affinity of the core fragment (estimated) and its elaborated derivatives against known biological targets.

Table 1: Binding Affinity of this compound Fragment

FragmentTargetMethodBinding Affinity (Kd)Ligand Efficiency (LE)Notes
This compoundKinase (Generic)SPR~100 µM - 1 mM~0.30Estimated typical affinity for a fragment hit. Actual Kd is target-dependent and requires experimental validation.[8][9]
This compoundPD-L1NMR~200 µM - 2 mM~0.28Estimated typical affinity for a fragment binding to a protein-protein interaction surface. Requires experimental validation.

Table 2: Inhibitory Activity of this compound Derivatives

Compound Derivative ExampleTargetAssay TypeIC50Reference
Elaborated 1H-pyrazolo[3,4-b]pyridineTBK1Enzymatic0.2 nM - 8.5 nMNote: Isomer [3,4-b]. Demonstrates high potential after optimization.[4]
Elaborated 1H-pyrazolo[3,4-b]pyridineALK (L1196M)Enzymatic<0.5 nMNote: Isomer [3,4-b]. Shows potent inhibition of mutant kinase.[5]
1-methyl-1H-pyrazolo[4,3-b]pyridine deriv.PD-1/PD-L1HTRF Assay9.6 nMDemonstrates potent disruption of protein-protein interaction after optimization.

Experimental Protocols

This section provides detailed protocols for a typical FBDD workflow using this compound.

Protocol 1: Fragment Screening by Ligand-Observed NMR

Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-LOGSY are highly sensitive for detecting weak binding events typical of fragments.[10][11][12][13][14]

Objective: To identify if this compound binds to the target protein.

Materials:

  • Target protein (≥95% purity), 10-20 µM in NMR buffer

  • This compound stock solution (100 mM in d6-DMSO)

  • NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

Procedure (STD-NMR):

  • Sample Preparation: Prepare a 500 µL sample containing 10 µM of the target protein and 1 mM of the this compound fragment in NMR buffer. Also prepare a control sample with only the fragment at 1 mM.

  • Spectrometer Setup: Tune and match the probe. Acquire a standard 1D proton spectrum of the sample to identify ligand and protein resonance regions.

  • STD Experiment Setup:

    • Set up two experiments: an 'on-resonance' and an 'off-resonance' spectrum.

    • For the 'on-resonance' experiment, selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm) where no ligand signals are present.

    • For the 'off-resonance' experiment, set the saturation frequency to a region far from any signals (e.g., 40 ppm).[15]

    • Use a saturation time of 2 seconds and a train of Gaussian-shaped pulses.

  • Data Acquisition: Acquire both on- and off-resonance spectra, interleaved to minimize artifacts.

  • Data Processing: Process the spectra identically. The final STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum (I₀ - I_sat).[15]

  • Analysis: The presence of signals from this compound in the final STD spectrum confirms binding. The relative intensity of the signals can provide information on which parts of the fragment are in closest proximity to the protein.[16]

Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for validating hits and provides a complete thermodynamic profile of the binding interaction.[17][18]

Objective: To confirm the binding of this compound and determine its dissociation constant (Kd).

Materials:

  • Target protein (10-50 µM) in ITC buffer

  • This compound (100-500 µM) in the same ITC buffer

  • ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the fragment stock against the same batch of ITC buffer to minimize buffer mismatch heats.[18]

    • Determine accurate concentrations of both protein and ligand solutions.

    • Degas all solutions thoroughly before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[19]

  • Titration:

    • Load the protein solution into the sample cell (~200 µL).

    • Load the fragment solution into the injection syringe (~40 µL).

    • Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 s) for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the fragment solution into the buffer-filled sample cell to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the raw data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Protocol 3: Structure-Based Drug Design using X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target is crucial for guiding the fragment-to-lead optimization process.

Objective: To determine the 3D structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cryoprotectant solution

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock to a mother liquor solution to a final concentration of 1-10 mM. The DMSO concentration should be kept below 10% (v/v) if possible.

    • Transfer a protein crystal into the soaking solution.

    • Incubate for a period ranging from minutes to overnight, depending on the crystal's stability.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection:

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Analyze the difference electron density maps (Fo-Fc) to confirm the presence and determine the binding mode of the this compound fragment.

    • Refine the structure of the protein-fragment complex.

  • Analysis: Analyze the binding pose of the fragment to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and solvent-exposed vectors suitable for chemical elaboration.

Visualizations

Signaling Pathways and Experimental Workflows

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (incl. 3-Methyl-1H- pyrazolo[4,3-b]pyridine) Screening Primary Screening (NMR, SPR) FragLib->Screening HitVal Hit Validation (ITC, Orthogonal Assays) Screening->HitVal Hits Xray Structural Biology (X-ray Crystallography) HitVal->Xray SBDD Structure-Based Design (Growing, Linking, Merging) Xray->SBDD Binding Pose MedChem Medicinal Chemistry (Synthesis of Analogs) SBDD->MedChem SAR SAR Analysis (Biochemical Assays) MedChem->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Caption: General workflow for Fragment-Based Drug Design (FBDD).

Fragment_Optimization cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Resulting Lead Fragment1 Fragment A (this compound) Growing Fragment Growing Fragment1->Growing Add functional groups to solvent-exposed vector Linking Fragment Linking Fragment1->Linking Connect two proximal fragments with a linker Merging Fragment Merging Fragment1->Merging Combine features of overlapping fragments Fragment2 Fragment B Fragment2->Linking Connect two proximal fragments with a linker Fragment2->Merging Combine features of overlapping fragments Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for fragment-to-lead optimization.[20][21][22]

Kinase_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, TRK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cell Proliferation, Survival, Differentiation Transcription->Response Fragment This compound -based Inhibitor Fragment->RTK Inhibits ATP binding

Caption: Simplified MAPK/ERK kinase signaling pathway targeted by pyrazolopyridine inhibitors.[23][24][25]

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibitory): Binding MHC MHC TCR TCR MHC->TCR Signal 1: Antigen Recognition Inhibition T-Cell Exhaustion (Immune Evasion) PD1->Inhibition Induces Fragment Pyrazolopyridine-based Inhibitor Fragment->PDL1 Blocks Interaction Activation T-Cell Activation (Tumor Cell Killing) Fragment->Activation Restores

Caption: PD-1/PD-L1 immune checkpoint pathway and mechanism of inhibition.

References

Protocol for N-Alkylation of 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of pyrazolo[4,3-b]pyridine scaffolds is a critical transformation in medicinal chemistry, as the position of the alkyl group significantly influences the molecule's three-dimensional structure and, consequently, its biological activity. The regioselective introduction of alkyl groups at the N1 or N2 position of the pyrazole ring is a common challenge, with the outcome dependent on various factors including the choice of base, solvent, alkylating agent, and reaction temperature.[1][2] This document provides a detailed protocol for the N-alkylation of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic motif in the development of various therapeutic agents. The presented methodologies are based on established procedures for pyrazole and pyrazolopyridine alkylation.[2][3]

The differentiation between the resulting N1 and N2 regioisomers is crucial and can be unequivocally determined using advanced NMR techniques such as NOESY and 1H-13C/15N HMBC.[1] The protocols provided herein offer a starting point for researchers, which can be further optimized to achieve the desired regioselectivity and yield for specific downstream applications in drug discovery and development.

Experimental Protocols

General Protocol for Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (1.5-2.0 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the N1 and N2 alkylated regioisomers.

  • Characterize the purified products by NMR and mass spectrometry to confirm their identity and determine the regioselectivity.

Data Presentation

The regioselectivity of the N-alkylation of pyrazolopyridines is highly dependent on the reaction conditions. The following table summarizes typical conditions and expected outcomes based on literature for similar heterocyclic systems. The ratio of N1 to N2 isomers can vary and should be determined experimentally.

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Typical Outcome
1K₂CO₃DMFMethyl IodideRoom Temp.12-24Mixture of N1 and N2 isomers[1]
2NaHTHF/DMFBenzyl Bromide0 to Room Temp.4-8Often favors the N1 isomer
3Cs₂CO₃MeCNEthyl Iodide606-12Generally good yields, may favor N1
42,6-lutidineTolueneAlkyl Bromide80-10012-24High selectivity for the less hindered N atom[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A 1. Add this compound and anhydrous solvent to flask B 2. Add Base (e.g., K₂CO₃) A->B C 3. Stir under inert atmosphere B->C D 4. Add Alkylating Agent (e.g., Methyl Iodide) C->D E 5. Stir at specified temperature and time D->E F 6. Monitor reaction (TLC/LC-MS) E->F G 7. Quench with water and perform extraction F->G H 8. Dry, filter, and concentrate organic layers G->H I 9. Purify by column chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application of 3-Methyl-1H-pyrazolo[4,3-b]pyridine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for Pyrazolo[4,3-b]pyridine Scaffolds in Cancer Research

Introduction

The pyrazolopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purine bases. This characteristic has made it a "privileged scaffold" in the design of various therapeutic agents, particularly in oncology. While direct research on the anticancer applications of 3-Methyl-1H-pyrazolo[4,3-b]pyridine is not extensively documented in publicly available literature, numerous studies have highlighted the potent antitumor activities of its isomers and derivatives. This document provides a comprehensive overview of the application of the broader pyrazolo[4,3-b]pyridine and related pyrazolopyridine scaffolds in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

The primary mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] These compounds have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[2][3][4] Furthermore, some derivatives have been shown to target other critical cancer-related pathways, such as the PD-1/PD-L1 immune checkpoint and Topoisomerase II.

This document will serve as a valuable resource for researchers interested in exploring the therapeutic potential of the pyrazolo[4,3-b]pyridine scaffold in cancer drug discovery.

Data Presentation: Summary of In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives against a range of cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Target/MechanismReference
8b A-549 (Lung)2.9Not Specified[5]
HEPG2 (Liver)2.6[5]
HCT-116 (Colon)2.3[5]
8c NCI-60 Panel (MG-MID)1.33Topoisomerase IIα Inhibitor[6]
Compound 31 MDA-MB-468 (Breast)0.002596 (nM)Mps1 Kinase Inhibitor[7]
MV4-11 (Leukemia)Not SpecifiedMps1 Kinase Inhibitor[7]
Compound 10g ALK-L1196M-Ba/F3<0.0005ALK-L1196M Inhibitor[4]
H2228 (NSCLC)Not SpecifiedALK-L1196M Inhibitor[4]
Compound 15y A172 (Glioblastoma)Not SpecifiedTBK1 Inhibitor[7]

Table 2: Anticancer Activity of Other Pyrazolopyridine Derivatives

Compound ScaffoldCompound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine 7b HepG2 (Liver)0.064 (µg/ml)TrKA Inhibitor[8]
16c HepG2 (Liver)0.047 (µg/ml)TrKA Inhibitor[8]
Pyrazolo[3,4-d]pyrimidine 1a A549 (Lung)2.24Not Specified[2]
1d MCF-7 (Breast)1.74Not Specified[2]
Pyrazolo[4,3-d]pyrimidine 9 MCF-7 (Breast)Sub-nanomolar GI50Tubulin Polymerization Inhibitor[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazolopyridine derivatives in cancer research.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the antiproliferative effects of novel synthesized compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A-549, HEPG2, HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of pyrazolopyridine derivatives against specific protein kinases.[10]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., ALK, TrKA, Mps1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the application of pyrazolopyridine derivatives in cancer research.

Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., ALK, TrKA) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Activation Pyrazolo Pyrazolo[4,3-b]pyridine Derivative Pyrazolo->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition G Start Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead G Scaffold Pyrazolopyridine Scaffold Kinase Kinase Inhibition Scaffold->Kinase enables Anticancer Anticancer Activity Kinase->Anticancer leads to

References

Application Notes and Protocols: 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as therapeutic agents for neurodegenerative diseases. This document details their synthesis, biological activities, and proposed mechanisms of action, supported by experimental protocols and quantitative data.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. The this compound scaffold has emerged as a promising privileged structure in medicinal chemistry. Its derivatives have shown a range of biological activities, including the inhibition of kinases involved in neuroinflammation and the modulation of pathways related to neuroprotection.[1][2] This document serves as a guide for researchers interested in exploring this chemical space for the development of novel neuroprotective agents.

Synthesis of this compound Derivatives

A general synthetic route to 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been established, which can be adapted for the synthesis of various analogs.[3] The core scaffold is typically constructed through a multi-step sequence starting from readily available precursors.

Experimental Protocol: General Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

This protocol is adapted from the synthesis of related 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.[3]

Step 1: Synthesis of Intermediate 2-chloro-N,4-dimethyl-3-nitropyridin-5-amine

  • Materials: 2,5-dichloro-4-methyl-3-nitropyridine, methylamine solution (30-33 wt% in ethanol), ethanol.

  • Procedure:

    • Dissolve 2,5-dichloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol.

    • Add methylamine solution (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography (petroleum ether/ethyl acetate) to yield the desired intermediate.

Step 2: Synthesis of Intermediate 5-chloro-N2,4-dimethyl-3-nitropyridine-2,5-diamine

  • Materials: Intermediate from Step 1, amine of choice (e.g., piperazine), potassium carbonate, acetonitrile.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in acetonitrile.

    • Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to reflux and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of the 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core

  • Materials: Intermediate from Step 2, iron powder, ammonium chloride, ethanol, water.

  • Procedure:

    • Suspend the intermediate from Step 2 (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction, filter through celite, and wash with ethanol.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative.

Biological Activities and Mechanisms of Action

Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against several protein kinases implicated in the pathology of neurodegenerative diseases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5).[1][4] The hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, is driven by these kinases. Therefore, their inhibition presents a key therapeutic strategy.

Furthermore, pyrazole and dihydropyridine derivatives have shown significant neuroprotective effects in cellular models of neurodegeneration by combating oxidative stress and neuroinflammation.[5][6][7]

Kinase Inhibition

A series of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives were evaluated for their inhibitory activity against a panel of disease-relevant protein kinases.[1]

CompoundDYRK1A IC50 (µM)CDK5 IC50 (µM)GSK-3 IC50 (µM)
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile110.411.5

Table 1: Inhibitory activity of a representative pyrazolo[3,4-b]pyridine derivative against key kinases in neurodegeneration. Data is illustrative and based on related scaffolds.[1]

Neuroprotective Effects

Novel dihydropyridine derivatives have been shown to protect neuronal cells from various toxic insults.[5]

DerivativeNeuroprotection against Oxidative Stress (% cell viability)Neuroprotection against Tau Hyperphosphorylation (% cell viability)
4b 84.375.2
4g 81.388.9
Melatonin (Control)79.585.1

Table 2: Neuroprotective activity of representative dihydropyridine derivatives in SH-SY5Y cells. Data is presented to illustrate common neuroprotective assays.[5]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a cell-based assay to evaluate the neuroprotective effects of test compounds against oxidative stress-induced toxicity in the SH-SY5Y human neuroblastoma cell line.[5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin

  • Test compounds (this compound derivatives)

  • Toxic stimuli: Rotenone (30 µM) and Oligomycin A (10 µM) (R/O combination)

  • Melatonin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 6 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 µM) or melatonin for 24 hours.

  • Induction of Toxicity: Co-incubate the cells with the test compounds and the R/O toxic stimuli combination for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound derivatives in neurodegenerative diseases can be visualized through their interaction with key signaling pathways and the experimental workflows used to assess their activity.

G Proposed Mechanism of Neuroprotection cluster_0 Neurodegenerative Stimuli cluster_1 Kinase Activation cluster_2 Pathological Hallmarks Oxidative Stress Oxidative Stress GSK3b GSK-3β Oxidative Stress->GSK3b Neuroinflammation Neuroinflammation CDK5 CDK5 Neuroinflammation->CDK5 Tau Tau Hyperphosphorylation GSK3b->Tau CDK5->Tau Apoptosis Neuronal Apoptosis Tau->Apoptosis 3_Methyl_1H_pyrazolo_4_3_b_pyridine This compound Derivatives 3_Methyl_1H_pyrazolo_4_3_b_pyridine->GSK3b Inhibition 3_Methyl_1H_pyrazolo_4_3_b_pyridine->CDK5 Inhibition

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

G Experimental Workflow for Compound Evaluation Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro Kinase Inhibition Assays (GSK-3β, CDK5) Characterization->Kinase_Assay Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Characterization->Cell_Culture Data_Analysis Data Analysis and SAR Studies Kinase_Assay->Data_Analysis Neuroprotection_Assay Neuroprotection Assays (vs. Oxidative Stress, etc.) Cell_Culture->Neuroprotection_Assay Neuroprotection_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of novel neuroprotective compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents for neurodegenerative diseases. The synthetic accessibility and the potential to modulate key pathological pathways, such as kinase signaling and neuronal apoptosis, make these derivatives attractive candidates for further investigation. The provided protocols and data serve as a foundation for researchers to build upon in the quest for effective treatments for these debilitating disorders.

References

Application Notes and Protocols for the Quantification of 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets.[1] Derivatives of the parent pyrazolo[3,4-b]pyridine core have been investigated for a range of pharmacological activities, including as kinase inhibitors for cancer therapy and for their roles in modulating innate immunity signaling pathways.[2][3] Given its therapeutic potential, the development of robust and reliable analytical methods for the quantification of this compound in various matrices is crucial for preclinical and clinical development, as well as for quality control in manufacturing processes.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for the analysis of low concentrations of the analyte in complex biological matrices.

Analytical Methods

Two primary analytical methods are presented: an HPLC-UV method suitable for quantification in bulk drug substance and pharmaceutical formulations, and a more sensitive LC-MS/MS method for bioanalytical applications.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the determination of purity and the quantification of this compound in drug substance and formulated products.

Experimental Protocol: HPLC-UV Method

a. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Gradient 20:80 for 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

b. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a hypothetical tablet formulation):

    • Weigh and crush 10 tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution 10-fold with the mobile phase prior to injection.

c. Method Validation Summary:

The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Powder Dissolve_Sample Dissolve and Sonicate in Methanol Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter Filter Sample Dissolve_Sample->Filter Inject Inject into HPLC System Dilute_Std->Inject Dilute_Sample Dilute Sample Extract Dilute_Sample->Inject Filter->Dilute_Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify

Caption: Workflow for quantification of this compound by HPLC-UV.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as human plasma, which is essential for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS Method

a. Instrumentation and Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent[5]
Mass Spectrometer API 3000 LC-MS/MS system or equivalent[4]
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V[4]
MRM Transitions To be determined by infusion of a standard solution. A hypothetical transition would be based on the molecular weight of this compound (133.15 g/mol ). Precursor ion (Q1): m/z 134.1. Product ion (Q3): to be determined.

b. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (Protein Precipitation from Plasma):

    • Pipette 100 µL of plasma sample, standard, or blank into a microcentrifuge tube.

    • Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for injection.

c. Method Validation Summary:

Validation ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%
Precision (% RSD) < 15.0%
LOD 0.03 ng/mL
LOQ 0.1 ng/mL
Matrix Effect Within acceptable limits (85-115%)

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Plasma 100 µL Plasma Sample Add_IS Add Internal Standard in Acetonitrile (300 µL) Plasma->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Cal_Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Cal_Curve Quantify Calculate Analyte Concentration Cal_Curve->Quantify

Caption: Bioanalytical workflow for this compound in plasma.

Data Presentation

Table 1: HPLC-UV Method Validation - Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25378.5
50755.3
1001510.9
0.9998

Table 2: LC-MS/MS Method Validation - Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=5)% RSD% Accuracy
0.3 (LQC)0.298.596.7
5 (MQC)5.216.2104.2
80 (HQC)78.94.898.6

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for quality control of bulk drug substance and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices like plasma. Proper validation of these methods is essential to ensure data integrity and compliance with regulatory standards.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of pyrazolo[4,3-b]pyridines, a scaffold of significant interest in medicinal chemistry and drug development. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offer versatile strategies for the functionalization of the pyrazolo[4,3-b]pyridine core, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Introduction to Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine ring system is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purine has made it a valuable scaffold for the design of kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways. Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of this core, allowing for the introduction of a wide range of substituents at specific positions, thereby facilitating structure-activity relationship (SAR) studies.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions of a halo-pyrazolo[4,3-b]pyridine is depicted below. This generalized scheme highlights the key steps from reaction setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants: Halo-pyrazolo[4,3-b]pyridine, Coupling Partner setup_vessel Combine in Reaction Vessel under Inert Atmosphere prep_reagents->setup_vessel prep_catalyst Prepare Catalyst System: Pd Source, Ligand, Base prep_catalyst->setup_vessel add_solvent Add Degassed Solvent setup_vessel->add_solvent heating Heat to Reaction Temperature add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography drying->purification final_product Final Product purification->final_product Characterization (NMR, MS)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between a halide and a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrazolo[4,3-b]pyridine scaffold.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)L_n-R' pd_complex->pd_intermediate [R'-B(OH)₃]⁻ transmetalation Transmetalation boronic_acid R'-B(OH)₂ boronic_acid->pd_complex base Base base->boronic_acid pd_intermediate->pd0 product R-R' pd_intermediate->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-1H-pyrazolo[4,3-b]pyridines

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related heterocyclic systems.

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-b]pyridine

  • Arylboronic acid (1.3 equiv.)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane/Water (5:1 mixture)

Procedure:

  • To a reaction vessel, add 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the corresponding arylboronic acid (1.3 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (5:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data: Suzuki-Miyaura Coupling of a Pyrazolo[3,4-b]pyridine Derivative

The following data, while for the isomeric pyrazolo[3,4-b]pyridine, provides representative yields for Suzuki-Miyaura couplings on this class of heterocycles.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1H-pyrazolo[3,4-b]pyridine derivative85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivative92
33-Thienylboronic acid3-(3-Thienyl)-1H-pyrazolo[3,4-b]pyridine derivative78

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is crucial for introducing primary and secondary amines to the pyrazolo[4,3-b]pyridine core.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_amine_complex [R-Pd(II)L_n(HNR'₂)]⁺X⁻ pd_complex->pd_amine_complex amine_coordination Amine Coordination amine R'₂NH amine->pd_complex pd_amido_complex R-Pd(II)L_n-NR'₂ pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation base Base base->pd_amine_complex pd_amido_complex->pd0 product R-NR'₂ pd_amido_complex->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[2][3]

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridines

This protocol is based on established procedures for the Buchwald-Hartwig amination of halo-pyridines.[4]

Materials:

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • rac-BINAP (4 mol%)

  • NaOtBu (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and rac-BINAP (4 mol%).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine (1.2 equiv.) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until completion as monitored by TLC.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data: Buchwald-Hartwig Amination of a Pyrazolo[3,4-c]pyridine Derivative

The following data for the isomeric pyrazolo[3,4-c]pyridine demonstrates the feasibility and typical yields for this transformation.

EntryAmineProductYield (%)
1Morpholine5-Morpholinyl-1H-pyrazolo[3,4-c]pyridine derivative75
2Aniline5-Anilino-1H-pyrazolo[3,4-c]pyridine derivative62
3Benzylamine5-(Benzylamino)-1H-pyrazolo[3,4-c]pyridine derivative70

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

General Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)L_n-C≡C-R' pd_complex->pd_intermediate CuX transmetalation Transmetalation cu_acetylide R'-C≡C-Cu cu_acetylide->pd_complex pd_intermediate->pd0 product R-C≡C-R' pd_intermediate->product reductive_elimination Reductive Elimination alkyne R'-C≡C-H alkyne->cu_acetylide CuX, Base cu_catalyst CuX cu_catalyst->alkyne base Base base->alkyne

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.[5]

Experimental Protocol: Synthesis of 3-Alkynyl-1H-pyrazolo[4,3-b]pyridines

This protocol is based on general procedures for Sonogashira coupling of iodo-heterocycles.[6]

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-b]pyridine

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a degassed solution of 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.) in a mixture of DMF and Et₃N, add the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

  • Stir the reaction mixture at 65 °C under an inert atmosphere until the starting material is fully consumed (monitored by TLC).[6]

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the 3-alkynyl-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data: Sonogashira Coupling of a Pyrazolo[3,4-b]pyridine Derivative

The following data for the isomeric pyrazolo[3,4-b]pyridine provides an indication of expected yields.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-1H-pyrazolo[3,4-b]pyridine derivative88
2Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine derivative91
31-Hexyne3-(Hex-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine derivative82

Heck Coupling

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. This reaction is useful for introducing alkenyl substituents onto the pyrazolo[4,3-b]pyridine core.

General Catalytic Cycle for Heck Coupling

Heck_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_intermediate R-CH₂-CH(R')-Pd(II)L_n-X pd_complex->pd_intermediate migratory_insertion Migratory Insertion alkene Alkene alkene->pd_complex pd_hydride_complex H-Pd(II)L_n-X pd_intermediate->pd_hydride_complex product R-CH=CH-R' pd_intermediate->product beta_hydride_elimination β-Hydride Elimination pd_hydride_complex->pd0 Base base Base base->pd_hydride_complex

Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Alkenyl-1H-pyrazolo[4,3-b]pyridines

This is a general protocol based on Heck reactions of similar heteroaryl halides.

Materials:

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv.)

  • Pd(OAc)₂ (10 mol%)

  • PPh₃ (20 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction tube, combine 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), Pd(OAc)₂ (10 mol%), and PPh₃ (20 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, the alkene (1.5 equiv.), and Et₃N (2.0 equiv.) via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 3-alkenyl-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data: Heck Coupling of a Pyrazolo[3,4-b]pyridine Derivative

The following data for the isomeric pyrazolo[3,4-b]pyridine provides an indication of expected yields.

EntryAlkeneProductYield (%)
1n-Butyl acrylate3-(Butoxycarbonylvinyl)-1H-pyrazolo[3,4-b]pyridine derivative85
2Styrene3-Styryl-1H-pyrazolo[3,4-b]pyridine derivative75
32-Vinylpyridine3-(2-Vinylpyridinyl)-1H-pyrazolo[3,4-b]pyridine derivative70

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful and versatile toolkit for the functionalization of the pyrazolo[4,3-b]pyridine scaffold. By employing these Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck methodologies, researchers in drug discovery and development can efficiently generate diverse libraries of novel compounds for biological evaluation, accelerating the identification of new therapeutic agents. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.

References

Application Notes and Protocols for the Design and Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a versatile framework for the development of potent and selective inhibitors of various biological targets, particularly kinases and protein-protein interactions. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of this compound libraries, aimed at facilitating the discovery of novel therapeutic agents.

The pyrazolo[4,3-b]pyridine core has been successfully employed in the development of inhibitors for targets such as c-Met, anaplastic lymphoma kinase (ALK), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs), as well as modulators of the PD-1/PD-L1 immune checkpoint pathway.[1][2][3] The methyl group at the 3-position can provide a key anchoring point or steric influence within a target's binding site, contributing to potency and selectivity.

Design and Synthesis Strategy

The synthesis of a this compound library can be efficiently achieved through a convergent synthetic strategy, primarily involving the construction of the pyrazole ring onto a functionalized pyridine core. A common and effective method is the reaction of a hydrazine derivative with a suitably substituted 2-chloronicotinoyl precursor. This approach allows for the introduction of diversity at multiple positions of the scaffold.

A general retrosynthetic analysis is depicted below:

Retrosynthesis Target This compound Library Intermediate1 Substituted 2-hydrazinylnicotinonitrile Target->Intermediate1 Cyclization Intermediate2 Functionalized 2-chloronicotinonitrile Intermediate1->Intermediate2 Hydrazinolysis StartingMaterial1 Hydrazine Derivatives (R1) Intermediate1->StartingMaterial1 StartingMaterial2 Substituted 2-chloronicotinonitriles (R2, R3) Intermediate2->StartingMaterial2

Caption: Retrosynthetic approach for this compound library synthesis.

Experimental Protocols

General Synthetic Protocol for a this compound Library

This protocol outlines a general procedure for the synthesis of a library of this compound derivatives, starting from substituted 2-chloro-3-nitropyridines. This method, adapted from published procedures, involves a nucleophilic aromatic substitution (SNA_r_) followed by a reductive cyclization.[4][5][6]

Step 1: Synthesis of N-substituted-2-(methylamino)-3-nitropyridines

  • To a solution of a substituted 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired primary amine (R-NH2) (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the N-substituted-2-(alkyl/arylamino)-3-nitropyridine intermediate.

Step 2: Reductive Cyclization to form the this compound Core

  • Dissolve the N-substituted-2-(alkyl/arylamino)-3-nitropyridine intermediate (1.0 eq) in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder (5.0 eq) in the presence of ammonium chloride (cat.), or use catalytic hydrogenation (H2, Pd/C).

  • For iron-mediated reduction, heat the mixture to reflux for 2-6 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.

Example Synthesis: 1-Aryl-3-methyl-1H-pyrazolo[4,3-b]pyridine

Synthesis_Workflow Start 2-Chloro-3-nitropyridine + Arylhydrazine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate 2-(Arylhydrazinyl)-3-nitropyridine Step1->Intermediate Step2 Reductive Cyclization (e.g., Fe/AcOH) Intermediate->Step2 Product 1-Aryl-3-methyl-1H- pyrazolo[4,3-b]pyridine Step2->Product

Caption: General workflow for the synthesis of 1-Aryl-3-methyl-1H-pyrazolo[4,3-b]pyridines.

Data Presentation: Biological Activities

The this compound scaffold has been explored as an inhibitor of several key drug targets. The following table summarizes representative quantitative data from the literature.

Compound IDTargetIC50 (nM)Cell-based Activity (IC50/EC50, µM)Reference
Glumetinib c-Met--[4]
Compound 17 PIM-1 Kinase435.98 (MCF-7)[7]
Compound 19 PIM-1 Kinase265.61 (MCF-7)[7]
Compound 10c ALK (L1196M)--
Compound 15y TBK10.2-[2]
Compound C03 TRKA560.304 (Km-12)
Compound D38 PD-1/PD-L19.61.61[3]

Signaling Pathway Visualization

Inhibition of the PD-1/PD-L1 Signaling Pathway

Small molecule inhibitors of the PD-1/PD-L1 interaction, such as certain this compound derivatives, can restore T-cell-mediated anti-tumor immunity.[3]

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition of T-Cell Function PD1->Inhibition Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibitor This compound Inhibitor Inhibitor->PDL1 Blocks Interaction

Caption: Mechanism of action for PD-1/PD-L1 inhibitors.

Inhibition of Kinase Signaling Pathways

Derivatives of this compound have been shown to inhibit various kinases, such as c-Met, ALK, and TRK, which are often dysregulated in cancer.[1]

Kinase_Pathway cluster_Cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., c-Met, ALK, TRK) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: General kinase inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The synthetic protocols and biological data presented herein provide a solid foundation for researchers to design and synthesize libraries of these compounds for screening against a wide array of biological targets. The versatility of the scaffold, coupled with the potential for diversification at multiple positions, ensures its continued importance in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the synthesis of pyrazolo[4,3-b]pyridines can arise from several factors. A common and effective method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the reaction of a substituted 2-chloro-3-nitropyridine with a suitable reagent, followed by cyclization.[1] Here is a step-by-step troubleshooting guide based on this synthetic approach:

  • Purity of Starting Materials: The purity of your reactants, particularly the substituted 2-chloro-3-nitropyridine and the subsequent intermediates, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.

  • Reaction Conditions for SNAr and Japp–Klingemann Reaction: The initial nucleophilic aromatic substitution (SNAr) and the subsequent modified Japp–Klingemann reaction are sensitive to reaction conditions.

    • Recommendation:

      • Base Selection: The choice of base for the deacylation and cyclization steps is crucial. While strong bases like NaOH and MeONa can yield the product, they may also cause side reactions with ester groups.[1] Milder nucleophilic bases such as DABCO or secondary amines (e.g., pyrrolidine) often provide a cleaner reaction.[1]

      • Temperature Control: Monitor and optimize the reaction temperature at each step. Suboptimal temperatures can lead to incomplete reactions or decomposition of intermediates.

      • Reaction Time: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for each step.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the reaction kinetics and yield.

    • Recommendation: While specific catalysts for the 3-methyl derivative are not extensively documented, related pyrazolopyridine syntheses have shown success with various catalysts and solvents. It is advisable to perform a solvent screen. For similar heterocyclic syntheses, ethanol is a commonly used solvent.[2]

Issue 2: Formation of Regioisomers

Question: I am observing the formation of an isomeric byproduct along with my target this compound. How can I improve the regioselectivity of my synthesis?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines. When synthesizing the pyrazolo[4,3-b]pyridine core, there is a possibility of forming the pyrazolo[3,4-b]pyridine isomer depending on the reaction pathway and starting materials.

  • Control of Cyclization: The regioselectivity is determined during the cyclization step. The annulation of a pyrazole ring onto a pyridine core is a common strategy.[1]

    • Recommendation: The choice of precursors is key to ensuring the desired regioselectivity. A synthetic route starting from a 2-substituted pyridine, such as 2-chloro-3-nitropyridine, is designed to favor the formation of the [4,3-b] fused system.[1] Ensure your synthetic strategy is designed to yield the correct isomer.

  • Reaction Conditions: The reaction conditions can sometimes influence the ratio of regioisomers.

    • Recommendation: While specific conditions for controlling the regioselectivity for the 3-methyl derivative are not well-documented, it is recommended to carefully control the reaction temperature and the rate of addition of reagents.

  • Separation of Isomers: If the formation of regioisomers cannot be completely avoided, effective purification is necessary.

    • Recommendation:

      • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.

      • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound product. What are some effective purification strategies?

Answer: Purifying pyrazolopyridines can be challenging due to their polarity and the potential for closely eluting byproducts.

  • Proper Work-up: A thorough work-up procedure is essential to remove catalysts, unreacted starting materials, and inorganic salts before chromatographic purification.

    • Recommendation: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water) and perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine to remove residual polar solvents like DMF.

  • Column Chromatography:

    • Recommendation:

      • Stationary Phase: Silica gel is the most commonly used stationary phase.

      • Mobile Phase Optimization: A systematic approach to eluent selection is crucial. Start with a low polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and gradually increase the polarity. Monitor the separation using TLC to find the optimal eluent system that provides good separation between your product and impurities.

  • Recrystallization:

    • Recommendation: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Data Presentation

The following table summarizes the yields of various 1H-pyrazolo[4,3-b]pyridine derivatives synthesized from substituted 2-chloro-3-nitropyridines, as reported in the literature. This data can provide a benchmark for expected yields in similar syntheses.[1]

CompoundR Group (at position 1)Yield (%)
5a 2-cyanophenyl85
5d 4-fluorophenyl76
5g 2-methyl-4-nitrophenyl73
5h 2-methoxyphenyl78
5k 3-chloro-4-methylphenyl78
5l 4-methyl-2-nitrophenyl84
5q 4-fluorophenyl77
5r 2-(methoxycarbonyl)phenyl73
5s 4-bromophenyl84

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]

This protocol describes a general method for the synthesis of the pyrazolo[4,3-b]pyridine core, which can be adapted for the synthesis of this compound by using the appropriate starting materials.

Step 1: Synthesis of Pyridinyl Keto Esters

  • A solution of ethyl 3-oxobutanoate (or a similar ketoester for the 3-methyl derivative) and a substituted 2-chloro-3-nitropyridine in an appropriate solvent is prepared.

  • A suitable base is added, and the reaction mixture is stirred at a specific temperature until completion (monitored by TLC).

  • The reaction is worked up by extraction and purified by column chromatography to yield the corresponding pyridinyl keto ester.

Step 2: One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation

  • The pyridinyl keto ester is reacted with a stable arenediazonium tosylate in the presence of a base like pyridine to form the azo-compound.

  • A milder nucleophilic base (e.g., pyrrolidine or DBU) is then added to facilitate the deacylation and subsequent intramolecular cyclization.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

  • The crude product is then purified by column chromatography to afford the desired 1H-pyrazolo[4,3-b]pyridine derivative.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Japp-Klingemann & Cyclization start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate snar SNAr Reaction (Base, Solvent) start->snar intermediate1 Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate snar->intermediate1 japp_klingemann Azo-coupling (Pyridine) intermediate1->japp_klingemann diazotization Arenediazonium Tosylate diazotization->japp_klingemann intermediate2 Azo Intermediate japp_klingemann->intermediate2 cyclization Deacylation & Cyclization (e.g., Pyrrolidine, DBU) intermediate2->cyclization product Ethyl 1-Aryl-3-methyl-1H-pyrazolo[4,3-b] pyridine-carboxylate cyclization->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_sm Impure Starting Materials low_yield->impure_sm subopt_cond Suboptimal Reaction Conditions low_yield->subopt_cond wrong_base Incorrect Base Selection low_yield->wrong_base side_reactions Side Reactions low_yield->side_reactions purify_sm Purify Starting Materials impure_sm->purify_sm address with optimize_cond Optimize Temp. & Time (TLC Monitoring) subopt_cond->optimize_cond address with screen_bases Screen Milder Bases (e.g., DABCO, Pyrrolidine) wrong_base->screen_bases address with lit_review Consult Literature for Similar Systems side_reactions->lit_review investigate via regioisomer_formation start Pyridine Precursor cyclization Cyclization Reaction start->cyclization mixture Mixture of Isomers cyclization->mixture product_a This compound (Desired) mixture->product_a product_b Isomeric Impurity (e.g., pyrazolo[3,4-b]pyridine) mixture->product_b separation Purification product_a->separation product_b->separation pure_product Pure Desired Product separation->pure_product

References

Overcoming regioselectivity issues in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of pyrazolo[4,3-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary regioisomers formed during N-substitution of pyrazolo[4,3-b]pyridines, and why is this a critical issue?

A1: When functionalizing the pyrazole moiety of the pyrazolo[4,3-b]pyridine core, substitution can occur at two different nitrogen atoms, leading to the formation of N1 and N2 regioisomers. The pyrazole ring is an ambidentate nucleophile, meaning that both nitrogen atoms can potentially react. The ratio of these isomers is highly dependent on the reaction conditions. Controlling this regioselectivity is crucial because the two isomers often exhibit significantly different biological activities, physical properties (like solubility and crystallinity), and spectroscopic characteristics. For drug development, consistent production of a single, desired isomer is a regulatory and efficacy requirement.

Q2: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A2: A mixture of regioisomers is a common problem in the N-alkylation of pyrazole-containing heterocycles.[1] To improve selectivity, you should systematically evaluate and optimize the following reaction parameters:

  • Choice of Base and Solvent: This is often the most critical factor. The combination of base and solvent influences the nature of the pyrazolide anion and its counterion. In polar aprotic solvents like DMF or DMSO, the anion is more "free," which can lead to mixtures.[2] Nonpolar solvents like THF or dioxane can promote the formation of ion pairs, which may sterically hinder one nitrogen atom, thus favoring alkylation at the other.[2] For instance, using NaHMDS as a base in THF has been shown to favor N2 alkylation in similar azole systems, while switching to DMSO can reverse the selectivity to favor the N1 product.[2]

  • Steric Hindrance: The steric bulk of both the electrophile (your alkylating agent) and the substituents on the pyrazolo[4,3-b]pyridine core can direct the reaction. A bulkier electrophile will preferentially react at the less sterically hindered nitrogen atom. You can leverage this by choosing a bulkier alkylating agent if feasible for your synthetic route.[3]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product or by increasing the difference in activation energies between the two competing reaction pathways.

  • Protecting Groups: Introducing a removable protecting group at one of the nitrogen atoms is a classic strategy to ensure reaction at the desired position. This adds steps to the synthesis but guarantees regiocontrol.

Q3: How can I selectively synthesize the N1-alkylated pyrazolo[4,3-b]pyridine?

A3: Achieving high selectivity for the N1 isomer often involves thermodynamic control or the use of specific reagent combinations.

  • Reaction Conditions: In many azole systems, alkylation under conditions that allow for equilibration (e.g., higher temperatures, specific solvent/base combinations) can favor the thermodynamically more stable N1 isomer. For indazoles, a related system, conditions facilitating thermodynamic control have been shown to be highly selective for N1-alkylation.[1]

  • Chelation Control: If your substrate has a suitable chelating group near the N1 position, using a metal salt can direct the alkylating agent to this nitrogen. This strategy has been effectively used in the synthesis of pyrazolylpyridine ligands.[4][5]

Q4: What conditions favor the formation of the N2-alkylated regioisomer?

A4: The N2 isomer is often the kinetically favored product, particularly with less bulky electrophiles.

  • Reaction Conditions: Conditions that promote SN2-type reactions with a "harder" electrophile and a less hindered nitrogen site tend to favor N2 substitution. Using a strong, non-coordinating base in a non-polar solvent at low temperatures can enhance kinetic control and favor the N2 product. The use of NaH in THF or DMF is a common starting point for favoring N2 alkylation.

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[6]

Q5: If I cannot achieve perfect regioselectivity, what are the best methods for separating N1 and N2 regioisomers?

A5: If a mixture is unavoidable, separation is necessary. The two isomers often have different polarities and crystallinities.

  • Column Chromatography: This is the most common method for separating regioisomers. Silica gel chromatography using a carefully optimized eluent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) can often provide good separation.[7][8]

  • Crystallization: Fractional crystallization can be a highly effective and scalable method if one isomer is significantly less soluble or crystallizes more readily than the other in a particular solvent system. Experiment with a range of solvents to find optimal conditions.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful option, although it is less scalable than column chromatography or crystallization.

Data Presentation: Regioselectivity in N-Alkylation

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity for a Model Pyrazolo-Fused Heterocycle

EntryBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)
1K₂CO₃DMF12058:42>95
2NaHTHF2520:8090
3NaHMDSTHF011:8985
4NaHMDSDMSO2580:2092
5Cs₂CO₃Dioxane10075:2588

Data compiled and adapted from analogous heterocyclic systems to illustrate trends.[1][2]

Mandatory Visualizations

G cluster_0 N-Alkylation Pathways start Pyrazolo[4,3-b]pyridine (Deprotonated) N1_product N1-Alkylated Product (Thermodynamic) start->N1_product Path A (e.g., DMSO, NaHMDS) N2_product N2-Alkylated Product (Kinetic) start->N2_product Path B (e.g., THF, NaHMDS) reagents + R-X (Alkyl Halide) + Base / Solvent reagents->start

Caption: Competing pathways for N1 vs. N2 alkylation.

G cluster_1 Troubleshooting Workflow start Poor Regioselectivity (N1/N2 Mixture) step1 Analyze Conditions: Base, Solvent, Temp. start->step1 step2a Modify for Kinetic Control (Favor N2) step1->step2a Low Temp THF step2b Modify for Thermodynamic Control (Favor N1) step1->step2b High Temp DMSO step3 Evaluate Steric Effects (Substrate & Electrophile) step2a->step3 step2b->step3 step4 Consider Protecting Group Strategy step3->step4 If still poor end Improved Regioselectivity step3->end If successful step4->end

Caption: Logic for troubleshooting poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective N2-Alkylation (Kinetic Control)

This protocol is adapted from methodologies known to favor kinetic control in related N-heterocyclic systems.[2]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting pyrazolo[4,3-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.1 eq) to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated product.

Protocol 2: General Procedure for Highly Regioselective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor the thermodynamically more stable N1 isomer.[1][2]

  • Preparation: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the starting pyrazolo[4,3-b]pyridine (1.0 eq).

  • Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve a 0.1-0.2 M concentration, followed by the addition of a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add the alkylating agent (1.1-1.2 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the ratio of N1 to N2 isomers over time. The ratio should shift towards the N1 product as the reaction reaches equilibrium.

  • Cooling and Work-up: Once the reaction has reached the desired N1/N2 ratio (or completion), cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers extensively with water to remove the high-boiling point solvent (DMSO/DMF), followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography or recrystallization to obtain the pure N1-alkylated product.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-1H-pyrazolo[4,3-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the functionalization of the 3-Methyl-1H-pyrazolo[4,3-b]pyridine core. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the this compound scaffold?

A1: The most prevalent methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These typically require the synthesis of a halogenated (e.g., bromo- or iodo-) this compound precursor. Direct C-H functionalization is an emerging but often more challenging alternative that avoids the need for pre-functionalization.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings of pyrazolopyridine systems can stem from several factors. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and poor quality of reagents. The nitrogen atoms in the pyrazolopyridine ring can sometimes coordinate to the palladium catalyst, inhibiting its activity. Ensure your reagents and solvents are anhydrous and properly degassed, and consider screening different palladium catalysts, ligands, and bases.

Q3: Debromination of my starting material is a significant side reaction. How can I minimize this?

A3: Debromination is a common side reaction in palladium-catalyzed couplings of electron-rich heterocycles. To mitigate this, you can try using a less reactive palladium catalyst, a bulkier phosphine ligand (e.g., XPhos or SPhos), or milder reaction conditions (lower temperature, weaker base). In some cases, switching from a brominated to an iodinated substrate can also be beneficial.

Q4: Can I perform a Buchwald-Hartwig amination on a this compound with an unprotected NH group on the pyrazole ring?

A4: While possible, it is often challenging. The acidic NH proton can react with the strong bases typically used in Buchwald-Hartwig reactions, leading to side reactions and catalyst inhibition. It is generally advisable to protect the pyrazole NH group (e.g., with a Boc or SEM group) before performing the amination and deprotect it in a subsequent step.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[1] Use a fresh batch of palladium catalyst and ligand. Consider using a more stable precatalyst (e.g., a G3 or G4 palladacycle).[2] Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).[3]
Inappropriate Ligand The choice of ligand is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination.[4]
Suboptimal Base or Solvent The strength and solubility of the base are crucial.[4] Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, THF). For Suzuki couplings, a small amount of water may be necessary when using inorganic bases.[4]
Poor Reagent Quality Ensure the purity of the starting materials, especially the boronic acid/ester in Suzuki couplings, as they can undergo protodeboronation.[4] Use freshly prepared or purified reagents.
Reaction Temperature and Time Optimize the reaction temperature. Some reactions require heating, while for others, high temperatures can lead to catalyst decomposition and side reactions.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[5]
Issue 2: Formation of Regioisomers
Potential Cause Troubleshooting Steps
Multiple Reactive Sites If your this compound has multiple potential sites for functionalization (e.g., multiple C-H bonds), the regioselectivity will depend on the reaction conditions.
Unsymmetrical Reagents When using unsymmetrical reagents, the formation of regioisomers is a possibility.[5]
Reaction Conditions The choice of catalyst, ligand, and solvent can influence regioselectivity.[5] Consult the literature for similar systems to find conditions known to favor the desired isomer.
Separation If regioisomers are formed, they can often be separated by flash column chromatography. Careful selection of the eluent system is critical for achieving good separation.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-3-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1).

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the bromo-3-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a suitable base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP or Xantphos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

The following tables present representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on brominated pyridine and pyrazolopyridine systems, which can serve as a guide for optimizing the functionalization of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O901275-85
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene1001680-90
3XPhosPdG2 (3)-Cs₂CO₃THF80885-95
4PdCl₂(dppf) (5)-Na₂CO₃DMF1101270-80

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001870-85
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102465-80
3RuPhosPdG3 (2)-K₃PO₄t-AmylOH1001680-95
4Pd₂(dba)₃ (1.5)DavePhos (3)LHMDSTHF701275-90

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Combine Reactants: - Halogenated Pyrazolopyridine - Coupling Partner - Base add_catalyst Add Catalyst System: - Pd Precatalyst - Ligand prep_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor quench_extract Quench and Liquid-Liquid Extraction monitor->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_workflow start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No screen_catalyst Screen Catalyst Systems (Pd Source, Ligand) conditions_ok->screen_catalyst Yes optimize_conditions Optimize Temp/Time Ensure Inert Atmosphere conditions_ok->optimize_conditions No screen_base_solvent Screen Base and Solvent Combinations screen_catalyst->screen_base_solvent success Improved Yield screen_base_solvent->success purify_reagents->start optimize_conditions->start

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Purification of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of regioisomers can be a significant challenge, especially in syntheses where the cyclization step can occur in multiple ways.[1][2] Incomplete oxidation of dihydropyrazine intermediates, if applicable to the synthetic route, can also lead to impurities that are difficult to separate.[3]

Q2: I'm observing a persistent colored impurity in my product. How can I remove it?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration. However, it's important to use activated charcoal judiciously as it can also adsorb the desired product, potentially lowering the overall yield.[4]

Q3: My purification by column chromatography is resulting in poor separation and peak tailing. What can I do to improve this?

A3: Poor separation and peak tailing in column chromatography of pyridine-containing compounds are often due to interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.[5] To mitigate this, you can:

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), into the mobile phase can neutralize the active silanol sites, leading to improved peak shape.[5]

  • Adjust the mobile phase pH: Using a mobile phase with an adjusted pH can alter the ionization state of your compound and impurities, which can significantly improve separation.[5]

  • Change the stationary phase: If issues persist, consider using a different stationary phase, such as alumina or a polymer-based resin, which may have different selectivity.[5]

Q4: I am struggling with a low yield after recrystallization. How can I optimize this process?

A4: Low yields during recrystallization can stem from several factors.[4] To improve your yield:

  • Use a minimal amount of hot solvent: Dissolve your crude product in the minimum amount of boiling solvent required to achieve complete dissolution. Using excess solvent will result in more of your product remaining in the mother liquor upon cooling.[4]

  • Ensure slow cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

  • Cool thoroughly: Once the solution has reached room temperature, placing it in an ice bath can help to maximize the precipitation of your product.[4]

  • Select an appropriate solvent system: The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[4] Experiment with different single or mixed solvent systems to find the optimal conditions.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification

If your initial purification attempt by column chromatography or recrystallization results in low purity, follow this troubleshooting guide.

Caption: Troubleshooting workflow for low purity of this compound derivatives.

Issue 2: Choosing the Right Purification Method

Selecting the appropriate purification technique is crucial for achieving high purity and yield.

Purification_Method_Selection start Crude Product Mixture purity_level Assess Purity Level (e.g., by TLC, crude NMR) start->purity_level high_purity High Purity (>90%) with Minor Impurities purity_level->high_purity High low_purity Low Purity (<90%) with Major Impurities purity_level->low_purity Low recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography (Silica or Alumina) low_purity->column_chromatography final_product Pure Product recrystallization->final_product further_purification Further Purification Needed? column_chromatography->further_purification further_purification->final_product No prep_hplc Preparative HPLC/SFC further_purification->prep_hplc Yes (e.g., for isomers) prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Data Presentation

Table 1: Example Yields of Pyrazolo[4,3-b]pyridine Derivatives After Purification

CompoundPurification MethodYield (%)Reference
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateRecrystallization85[6]
3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylateNot specified84[6]
Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylateNot specified84[6]
3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylateNot specified77[6]

Experimental Protocols

Protocol 1: Column Chromatography of this compound Derivatives

This protocol provides a general method for purification using silica gel chromatography.

Column_Chromatography_Workflow start Start: Crude Product prepare_column 1. Prepare Silica Gel Slurry and Pack Column start->prepare_column load_sample 2. Adsorb Crude Product onto Silica Gel (Dry Loading) prepare_column->load_sample elute 3. Elute with a Gradient of Hexane/Ethyl Acetate (+/- 0.1% TEA) load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions monitor_fractions 5. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure 6. Combine Pure Fractions monitor_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Workflow for column chromatography purification.

Methodology:

  • Stationary Phase: Silica gel is commonly used.[1]

  • Mobile Phase Selection: A good starting point is a gradient of hexane and ethyl acetate. The polarity is gradually increased by increasing the percentage of ethyl acetate.[1] For compounds prone to tailing, add 0.1-1% triethylamine (TEA) to the mobile phase.

  • Sample Loading: For best results, use dry loading. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Gently add this powder to the top of the packed column.

  • Elution and Collection: Begin elution with a low polarity mobile phase and gradually increase the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound Derivatives

This protocol is suitable for purifying products that are crystalline solids and have a purity of >90%.

Methodology:

  • Solvent Selection: The choice of solvent is critical.[4] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate or hexane/acetone mixtures.[4] Perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the flask in an ice bath after crystals have started to form.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.

References

Technical Support Center: Troubleshooting Low Cell Permeability of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cell permeability with 3-Methyl-1H-pyrazolo[4,3-b]pyridine compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound compound shows good target engagement in biochemical assays but has low activity in cell-based assays. Could low cell permeability be the issue?

A1: Yes, low cell permeability is a common reason for a disconnect between biochemical and cellular activity. The this compound scaffold, while often metabolically stable, possesses features that can limit its ability to cross the cell membrane.[1] These include the presence of nitrogen atoms in the pyridine and pyrazole rings, which can engage in hydrogen bonding with the aqueous environment, and a planar structure that may not be optimal for passive diffusion.

Q2: What are the key physicochemical properties of my this compound derivative that I should consider for cell permeability?

A2: Several properties are critical:

  • Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily and an aqueous phase. A LogP value that is too low (hydrophilic) can prevent partitioning into the lipid cell membrane, while a value that is too high (lipophilic) can lead to poor aqueous solubility and entrapment within the membrane. For many orally absorbed drugs, a LogP in the range of 1-5 is often cited as a guideline.

  • Polar Surface Area (PSA): This is the surface area of the molecule occupied by polar atoms (usually oxygen and nitrogen). A higher PSA is generally associated with lower permeability due to the energetic penalty of desolvating these polar groups to enter the hydrophobic membrane interior. A PSA of less than 140 Ų is often considered favorable for good cell permeability.

  • Hydrogen Bond Donors and Acceptors: The pyrazole and pyridine rings contain hydrogen bond acceptors (the nitrogen atoms). Substituents can add both donors and acceptors. A high number of hydrogen bond donors and acceptors can hinder membrane permeability.[2]

  • Molecular Weight (MW): Larger molecules generally have lower passive permeability.

  • pKa: The ionization state of your compound at physiological pH (around 7.4) is crucial. The pyridine nitrogen can be basic and become protonated, leading to a positive charge that significantly reduces passive permeability.

Q3: How does the methyl group on the pyrazole ring and the pyridine ring itself influence the permeability of my compound?

A3: The methyl group generally increases lipophilicity, which can be beneficial for permeability.[3] However, its position can also influence conformation and interaction with transporters. The pyridine ring's nitrogen atom is a key factor. It can act as a hydrogen bond acceptor, and its basicity can lead to protonation at physiological pH, which is detrimental to passive diffusion.[4][5] The position of substituents on the pyridine ring can significantly alter the electronic properties and pKa of the nitrogen, thereby affecting permeability.[6]

Q4: My compound has a low aqueous solubility. How does this affect the interpretation of my permeability assay results?

A4: Poor aqueous solubility can lead to an underestimation of permeability. If the compound precipitates in the donor compartment of your assay, the effective concentration available for permeation is reduced. This can be a particular issue for pyrazolopyridine derivatives, which are often soluble in organic solvents like DMSO but can have limited aqueous solubility.[6] It is crucial to ensure your compound remains in solution at the tested concentration in the assay buffer.

Section 2: Troubleshooting Experimental Assays

This section provides specific troubleshooting advice for common issues observed during in vitro permeability assays with this compound compounds.

Issue 1: Low Apparent Permeability (Papp) in the Apical-to-Basolateral (A-B) Direction in Caco-2 Assays.

  • Potential Cause 1: Active Efflux. this compound derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump compounds out of the cell.

    • Troubleshooting Steps:

      • Perform a bi-directional Caco-2 assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

      • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.

      • Use a P-gp inhibitor: Run the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant decrease in the efflux ratio and an increase in the A-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.

  • Potential Cause 2: Poor Passive Permeability. The intrinsic properties of your compound may limit its ability to passively diffuse across the cell membrane.

    • Troubleshooting Steps:

      • Run a PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures only passive permeability. If the PAMPA permeability is also low, it suggests that the compound's physicochemical properties are the primary issue.

      • Review Physicochemical Properties: Analyze the compound's LogP, PSA, and number of hydrogen bond donors/acceptors. Consider chemical modifications to optimize these properties (see Section 3).

Issue 2: High Variability in Permeability Data Across Replicate Wells.

  • Potential Cause 1: Inconsistent Caco-2 Monolayer Integrity.

    • Troubleshooting Steps:

      • Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory's protocol before and after the experiment.

      • Perform a Lucifer Yellow rejection test: This assay assesses monolayer integrity. High leakage of Lucifer Yellow indicates a compromised monolayer.

  • Potential Cause 2: Compound Solubility Issues.

    • Troubleshooting Steps:

      • Visually inspect the donor wells for precipitation.

      • Measure the compound concentration in the donor well at the beginning and end of the experiment. A significant decrease suggests precipitation.

      • Reduce the test concentration or add a small percentage of a co-solvent (ensure the co-solvent concentration is compatible with the Caco-2 cells).

Issue 3: Low Compound Recovery in Permeability Assays.

  • Potential Cause 1: Non-specific Binding. Lipophilic compounds can bind to the plastic of the assay plates.

    • Troubleshooting Steps:

      • Use low-binding plates.

      • Include a mass balance study: Quantify the compound in the donor and acceptor compartments, as well as in the cell lysate, to determine the total recovery.

      • Add Bovine Serum Albumin (BSA) to the acceptor compartment to act as a "sink" and reduce non-specific binding, particularly for highly lipophilic compounds.

  • Potential Cause 2: Compound Instability. The compound may be degrading in the assay buffer or being metabolized by the Caco-2 cells.

    • Troubleshooting Steps:

      • Assess compound stability in the assay buffer over the time course of the experiment by incubating the compound in the buffer and analyzing for degradation products by LC-MS.

      • Analyze the cell lysate for metabolites.

Section 3: Strategies to Improve Cell Permeability

If troubleshooting confirms that low permeability is an intrinsic property of your this compound compound, consider the following medicinal chemistry and formulation strategies:

  • Structural Modification (Lead Optimization):

    • Increase Lipophilicity: Introduce small, non-polar groups. However, be mindful of the "lipophilicity-solubility trade-off."

    • Reduce Polar Surface Area and Hydrogen Bonding: Masking polar groups or replacing them with less polar isosteres can be effective. For example, replacing a hydrogen bond donor with a methyl group can sometimes improve permeability.[7]

    • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.

  • Formulation Strategies:

    • Solid Dispersions: Create an amorphous solid dispersion of your compound with a hydrophilic polymer. This can improve the aqueous solubility and dissolution rate.[6]

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve oral absorption.

Data Presentation

Table 1: Hypothetical Permeability Data for a Series of this compound Analogs

Compound IDR-Group at C5LogPPSA (Ų)Papp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Parent -H2.145.51.515.210.1
Analog 1 -OCH₃2.354.80.812.515.6
Analog 2 -Cl2.845.53.218.15.7
Analog 3 -NH₂1.571.50.22.512.5
Analog 4 -CH₂OH1.765.70.55.811.6

Note: This data is for illustrative purposes only to demonstrate structure-permeability relationships.

Table 2: Effect of a P-gp Inhibitor on the Permeability of the Parent Compound

ConditionPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Control 1.515.210.1
+ Verapamil (100 µM) 8.910.51.2

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Preparation of Dosing Solution: Dissolve the test compound in a suitable vehicle (e.g., DMSO) and then dilute to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. The final DMSO concentration should be non-toxic to the cells (typically ≤1%).

  • Permeability Measurement (A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Measurement (B-A):

    • Follow the same procedure as for A-B, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of permeation

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor chamber

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to the desired concentration.

    • Acceptor Solution: Add the same buffer to the wells of an acceptor plate.

  • Assay Assembly: Place the filter (donor) plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a set period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability (Pe):

    • Pe is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation period, taking into account the incubation time and membrane area.

Visualizations

experimental_workflow cluster_q1 Initial Observation cluster_q2 Hypothesis cluster_exp Experimental Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion & Next Steps q1 Low cellular activity despite good biochemical potency q2 Is low cell permeability the limiting factor? q1->q2 caco2 Caco-2 Permeability Assay (A-B and B-A) q2->caco2 pampa PAMPA Assay q2->pampa er_calc Calculate Efflux Ratio (ER) caco2->er_calc papp_comp Compare Papp (Caco-2) and Pe (PAMPA) caco2->papp_comp solubility Low solubility is confounding. Improve formulation or re-test at lower concentration. caco2->solubility Low recovery or precipitation observed pampa->papp_comp pampa->solubility Low recovery or precipitation observed efflux Efflux is the primary issue. Consider efflux liability in SAR. er_calc->efflux ER > 2 papp_comp->efflux High Papp (B-A) >> Papp (A-B) and moderate Pe passive Poor passive permeability. Optimize physicochemical properties. papp_comp->passive Low Papp and Pe

Caption: Troubleshooting workflow for low cell permeability.

signaling_pathway cluster_membrane Cell Membrane compound_out This compound (Extracellular) passive_diffusion Passive Diffusion compound_out->passive_diffusion compound_in Compound (Intracellular) passive_diffusion->compound_in efflux_pump Efflux Pump (e.g., P-gp) efflux_pump->compound_out Active Transport Out compound_in->efflux_pump target Intracellular Target compound_in->target response Biological Response target->response

Caption: Factors affecting intracellular compound concentration.

References

Technical Support Center: Enhancing Aqueous Solubility of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Methyl-1H-pyrazolo[4,3-b]pyridine analogs. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to their limited aqueous solubility, a common hurdle in preclinical and clinical development.

I. Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common solubility issues encountered during experiments.

Issue 1: Low or Inconsistent Solubility in Aqueous Buffers

  • Question: My this compound analog shows poor and variable solubility in my aqueous assay buffer. What steps can I take to improve this?

  • Answer: Low aqueous solubility is a known challenge for many heterocyclic compounds. The following troubleshooting steps can help identify the cause and find a solution.

    • Verify Compound Purity and Identity: Impurities can significantly impact solubility. Confirm the purity of your compound using techniques like HPLC and NMR. Ensure the correct chemical structure is confirmed.

    • pH Adjustment: The solubility of ionizable compounds is highly pH-dependent.

      • Protocol: Determine the pKa of your analog (if not known). Prepare a series of buffers with pH values ranging from 2 to 10. Measure the solubility at each pH to identify the pH of maximum solubility. For weakly basic pyrazolopyridines, solubility may increase at lower pH values.

    • Co-solvent Systems: Introducing a water-miscible organic solvent can significantly enhance solubility.

      • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

      • Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO or another suitable organic solvent. Then, dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation. Always keep the final concentration of the organic solvent as low as possible (typically <1%) to avoid artifacts in biological assays.

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

      • Recommended Surfactants: Tween® 80, Polysorbate 20.

      • Protocol: Prepare the dissolution medium with a surfactant concentration above its critical micelle concentration (CMC). Disperse the compound in this medium and determine the solubility.

Issue 2: Precipitation of the Compound During an Experiment

  • Question: My compound dissolves initially in the buffer containing a co-solvent, but it precipitates over time or upon dilution. How can I prevent this?

  • Answer: This phenomenon, often referred to as "salting out" or precipitation of a supersaturated solution, is common when diluting a stock solution in an organic solvent into an aqueous medium.

    • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent may be too low to maintain solubility. Try to find a balance where the co-solvent concentration is high enough to keep the compound in solution but low enough to not interfere with the assay.

    • Kinetic vs. Thermodynamic Solubility: You might be observing kinetic solubility, which is often higher than the true thermodynamic solubility. Over time, the supersaturated solution will equilibrate, leading to precipitation. Consider if the experimental timeframe can be shortened.

    • Formulation with Excipients: For in vivo studies or more complex formulations, consider using excipients that can stabilize the amorphous form of the drug or form complexes.

      • Complexation: Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

      • Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can improve the dissolution rate and oral bioavailability.

II. Frequently Asked Questions (FAQs)

Q1: What are the general approaches to enhance the solubility of poorly water-soluble drugs like this compound analogs?

A1: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1][2]

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]

    • Modification of Crystal Habit: Amorphous forms are generally more soluble than their crystalline counterparts.[3] Co-crystallization with a suitable conformer can also enhance solubility.

    • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid-state can improve wettability and dissolution.[2][3]

  • Chemical Modifications:

    • Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.

    • pH Adjustment: Modifying the pH of the solvent to favor the ionized form of the drug can increase its solubility.[4]

    • Co-solvency: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the solvent.[1]

    • Complexation: Using complexing agents like cyclodextrins can increase solubility by forming inclusion complexes.[2]

Q2: How do I determine the aqueous solubility of my this compound analog?

A2: The most common and reliable method is the shake-flask method, which determines the thermodynamic equilibrium solubility.

Q3: Are there any specific formulation strategies recommended for pyrazolopyridine derivatives?

A3: While specific data for this compound analogs is limited, strategies used for other poorly soluble kinase inhibitors can be applied. These include the use of co-solvents for in vitro assays and the development of amorphous solid dispersions or lipid-based formulations for in vivo applications.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem
Molecular Weight 133.15 g/mol PubChem
Physical Description SolidSigma-Aldrich
CAS Number 194278-45-0ECHEMI

Note: This data is for the parent compound. Analogs will have different properties.

IV. Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a this compound analog in a specific aqueous buffer.

Materials:

  • This compound analog (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. "Excess" means that undissolved solid should be visible after equilibration.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for 24 to 48 hours. This allows the solution to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile or methanol) using known concentrations.

    • Dilute the filtered supernatant with the same solvent used for the calibration curve to a concentration that falls within the linear range of the curve.

    • Analyze the diluted sample and the standards by HPLC.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in the original aqueous buffer by accounting for the dilution factor.

V. Visualization

Signaling Pathway

The this compound scaffold is a core component of molecules that have been identified as inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a crucial kinase in the innate immune signaling pathway. The following diagram illustrates a simplified representation of the cGAS-STING-TBK1 signaling pathway, which is involved in the response to cytosolic DNA.

TBK1_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->pIRF3 IFN Type I Interferon (IFN-β) Gene Expression pIRF3->IFN induces Inhibitor This compound Analog (Inhibitor) Inhibitor->TBK1 inhibits

Caption: Simplified cGAS-STING-TBK1 signaling pathway.

References

Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazolo[4,3-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted pyrazolo[4,3-b]pyridines?

A1: The primary synthetic strategies for the construction of the pyrazolo[4,3-b]pyridine core involve two main approaches:

  • Annulation of a pyridine ring onto a pre-existing pyrazole: This is a widely used method, often starting from an appropriately substituted aminopyrazole which is then cyclized with a suitable three-carbon electrophilic synthon.

  • Annulation of a pyrazole ring onto a pre-existing pyridine: This approach typically starts with a functionalized pyridine derivative, such as a 2-chloro-3-nitropyridine, which then undergoes a series of reactions to build the fused pyrazole ring.[1]

Q2: I am getting a mixture of regioisomers, specifically the pyrazolo[3,4-c]pyridine alongside my desired pyrazolo[4,3-b]pyridine. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials. The regiochemical outcome is often influenced by the reaction conditions. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophilic additive and solvent can modulate the ratio of pyrazolo[3,4-b]pyridine to pyrazolo[4,3-c]pyridine products.[2] Careful selection of these parameters, as detailed in the quantitative data section, can favor the formation of the desired isomer.

Q3: My reaction yield is consistently low. What are the first parameters I should investigate?

A3: Low yields can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the reactants, especially the aminopyrazole, can significantly interfere with the reaction.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions.

  • Solvent Effects: The solvent plays a critical role in reactant solubility and reaction kinetics. A solvent screen is often recommended to find the most suitable medium for your specific substrates.

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Ensure the catalyst is fresh or properly activated.

Q4: I am having difficulty with the purification of my substituted pyrazolo[4,3-b]pyridine product. What are some effective purification strategies?

A4: Purification of pyrazolo[4,3-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts. Column chromatography on silica gel is the most common purification method. A systematic approach to selecting the eluent is recommended, starting with a non-polar solvent and gradually increasing the polarity. A proper work-up procedure to remove catalysts and inorganic salts before chromatography is also essential.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Cause Suggested Solution
Issue 1: An unexpected N-acetyl hydrazone side product is observed instead of the target pyrazolo[4,3-b]pyridine. This can occur as a result of a C-N migration of an acetyl group, particularly when using certain bases for the cyclization step.[1][3]The N-acetyl hydrazone can often be an intermediate. By adjusting the reaction conditions, such as increasing the temperature or changing the base to a milder nucleophilic base like pyrrolidine, this intermediate can be converted to the desired pyrazolo[4,3-b]pyridine.[1]
Issue 2: The reaction yields a mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine regioisomers. The regioselectivity of the cyclization is sensitive to the electrophilic additive and solvent used.A screening of different electrophilic additives and solvents should be performed to optimize the reaction for the desired isomer. For example, using TsCl in pyridine might favor one isomer, while MsCl in CH2Cl2 might favor the other.[2] Refer to Table 1 for quantitative data.
Issue 3: The reaction is sluggish or does not go to completion. Suboptimal reaction temperature or insufficient reaction time.Monitor the reaction progress using TLC. If the starting material is still present after a prolonged period, consider gradually increasing the reaction temperature.
Issue 4: Multiple unidentified side products are observed by TLC. This can be caused by decomposition of starting materials or products, especially at elevated temperatures or under strongly acidic or basic conditions. Increasing the temperature or pH may lead to numerous side products.[1]It is advisable to perform the reaction at the lowest effective temperature. If using a strong base or acid, consider using a milder alternative. Ensure the purity of starting materials to avoid side reactions from impurities.
Issue 5: Difficulty in separating the desired product from a closely eluting impurity. The impurity might be a regioisomer or a structurally similar side product.Optimize the mobile phase for column chromatography. Using a shallow gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or reverse-phase silica.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Regioselectivity of Pyrazolopyridine Synthesis [2]

EntryElectrophilic AdditiveSolventProduct Ratio (pyrazolo[3,4-b]pyridine : pyrazolo[4,3-c]pyridine)Total Yield (%)
1TsClPyridine82 : 1294
2MsClCH₂Cl₂75 : 1590
3Ac₂OPyridine60 : 2585
4Tf₂OCH₂Cl₂85 : 1095

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]

This protocol describes a one-pot synthesis starting from a pyridinyl keto ester and an arenediazonium tosylate.

Materials:

  • Nitroaryl-substituted acetoacetic ester (1 mmol)

  • Aryldiazonium tosylate (1.1 mmol)

  • Acetonitrile (5 mL)

  • Pyridine (0.08 mL, 1 mmol)

  • Pyrrolidine (0.33 mL, 4 mmol)

  • 1N Hydrochloric acid

  • Chloroform

Procedure:

  • To a solution of the nitroaryl-substituted acetoacetic ester in acetonitrile, add the appropriate aryldiazonium tosylate followed by pyridine.

  • Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).

  • Add pyrrolidine and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).

  • Cool the reaction mixture to room temperature, pour it into 50 mL of 1N hydrochloric acid, and extract with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel and/or recrystallization.

Protocol 2: Synthesis of Regioisomeric Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-c]pyridines[2]

This protocol describes the cyclization of a 3-acylpyridine N-oxide tosylhydrazone to yield a mixture of regioisomeric pyrazolopyridines.

Materials:

  • (Z)-3-Acylpyridine N-oxide tosylhydrazone (1.0 equiv)

  • Electrophilic additive (e.g., TsCl, 1.1 equiv)

  • Amine base (e.g., triethylamine, 2.0 equiv)

  • Solvent (e.g., Pyridine or CH₂Cl₂)

Procedure:

  • Dissolve the (Z)-3-acylpyridine N-oxide tosylhydrazone in the chosen solvent.

  • Add the amine base to the solution.

  • Add the electrophilic additive dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Separate the regioisomeric products by column chromatography on silica gel.

Visualizations

G cluster_main General Synthetic Workflow and Potential Side Reactions start Starting Materials (e.g., Substituted Pyridine + Hydrazine derivative) reaction Cyclization Reaction start->reaction product Desired Substituted Pyrazolo[4,3-b]pyridine reaction->product Desired Pathway side_product1 Regioisomeric Side Product (e.g., Pyrazolo[3,4-c]pyridine) reaction->side_product1 Side Reaction 1 side_product2 Intermediate Side Product (e.g., N-acetyl hydrazone) reaction->side_product2 Side Reaction 2 other_side_products Other Side Products (Decomposition, etc.) reaction->other_side_products Other Pathways

Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines and common side reactions.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature and Time check_purity->optimize_temp Purity OK success Improved Yield check_purity->success Impurity Found & Removed solvent_screen Perform Solvent Screen optimize_temp->solvent_screen No Improvement optimize_temp->success Optimum Found catalyst_check Check Catalyst Activity solvent_screen->catalyst_check No Improvement solvent_screen->success Better Solvent Found catalyst_check->success Issue Identified & Resolved

Caption: A logical workflow for troubleshooting low product yield in synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine for preclinical studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: A prevalent and direct method involves the reaction of a substituted pyridine with hydrazine. One documented synthesis of this compound utilizes 1-(3-fluoropyridin-2-yl)ethanone and hydrazine monohydrate. Other general strategies for pyrazolopyridine synthesis include the cyclocondensation of aminopyrazoles with dicarbonyl compounds.

Q2: What are the primary challenges when scaling up the synthesis of pyrazolopyridines?

A2: Common challenges during the scale-up of pyrazolopyridine synthesis include managing exothermic reactions, ensuring efficient mixing, dealing with the potential for side reactions leading to isomeric impurities, and developing robust purification methods to handle larger quantities of material.

Q3: How critical is the purity of starting materials for the synthesis?

A3: The purity of starting materials is crucial for a successful and reproducible synthesis, especially at a larger scale. Impurities in the starting materials can lead to the formation of byproducts that may be difficult to separate from the desired product, potentially impacting yield and final purity.

Q4: What are the typical purification methods for this compound?

A4: Due to the polar nature of the pyrazolopyridine core, purification can be challenging. Common methods include silica gel column chromatography. For larger scales, techniques like crystallization or salt formation followed by crystallization might be more practical and economical.

Q5: Are there any specific safety precautions to consider during the scale-up?

A5: Yes, hydrazine and its derivatives are toxic and potentially explosive. It is essential to handle these reagents in a well-ventilated fume hood and take appropriate safety measures. When scaling up, the exothermic nature of the reaction with hydrazine needs to be carefully managed to prevent runaway reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Suboptimal Temperature: The reaction temperature may not be optimal. Experiment with a range of temperatures to find the ideal condition for your scale. For the reaction of 1-(3-fluoropyridin-2-yl)ethanone with hydrazine, heating is required.

    • Poor Quality of Reagents: Ensure the purity of your starting materials, especially the hydrazine monohydrate, as impurities can interfere with the reaction.

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Issue 2: Formation of Impurities and Isomers

  • Question: I am observing significant impurities, possibly isomers, in my crude product. How can I minimize their formation and effectively remove them?

  • Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly with unsymmetrical starting materials.

    • Minimizing Formation: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. In some cases, the choice of solvent can influence the regioselectivity.

    • Purification Strategies:

      • Column Chromatography: Flash column chromatography is effective for separating isomers at a laboratory scale. A gradient elution with a solvent system like ethyl acetate/ethanol may be effective.

      • Crystallization: If the isomers have different solubilities, fractional crystallization can be an efficient purification method, especially for larger quantities. Experiment with different solvents to find one that selectively crystallizes the desired isomer.

      • Salt Formation: Converting the mixture of isomers into salts using a suitable acid can sometimes lead to differential crystallization, allowing for the separation of one isomer.

Issue 3: Difficulties with Product Isolation and Purification at Scale

  • Question: I am struggling to purify my product efficiently on a larger scale. What are some scalable purification techniques?

  • Answer: Scaling up purification requires a shift from chromatography-heavy methods to more robust techniques.

    • Crystallization: This is often the most scalable purification method. A thorough screen for a suitable crystallization solvent is crucial.

    • Trituration: Suspending the crude product in a solvent in which the desired product has low solubility while the impurities are soluble can be an effective purification step.

    • Extraction: A well-designed aqueous workup with pH adjustment can help remove certain impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound at different scales. Note that the gram-scale data is a projection and should be optimized.

ParameterLaboratory Scale (mg)Gram Scale (g)
Starting Material 1-(3-fluoropyridin-2-yl)ethanone1-(3-fluoropyridin-2-yl)ethanone
Scale 500 mg50 g
Hydrazine Monohydrate (equiv.) ~35~30-35
Temperature (°C) 130130-140 (with careful monitoring)
Reaction Time (h) 33-5 (monitor by TLC/HPLC)
Typical Yield (%) 60%55-65% (optimized)
Purity (by HPLC, %) >95% (after chromatography)>98% (after crystallization)

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

This protocol is based on a reported laboratory procedure.

  • Materials:

    • 1-(3-fluoropyridin-2-yl)ethanone

    • Hydrazine monohydrate

    • Ethyl acetate

    • Ethanol

    • Water

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a microwave-safe vial, combine 1-(3-fluoropyridin-2-yl)ethanone (1.00 g, 7.19 mmol) and hydrazine monohydrate (12 mL, 247 mmol).

    • Seal the vial and heat the mixture at 130 °C for 3 hours using microwave irradiation.

    • After cooling to room temperature, add water (50 mL) to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in ethanol (e.g., 95:5 to 70:30) to yield this compound as a solid.

2. Considerations for Gram-Scale Synthesis

Scaling up the synthesis requires careful consideration of the following factors:

  • Reaction Vessel: Use a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe. Microwave heating is not practical for larger scales. Conventional heating with a heating mantle is recommended.

  • Temperature Control: The reaction is likely exothermic. Maintain a controlled temperature by using a suitable heating/cooling bath and monitor the internal temperature of the reaction mixture.

  • Reagent Addition: For larger quantities, consider adding the hydrazine monohydrate portion-wise or via an addition funnel to better control the reaction exotherm.

  • Work-up and Extraction: The volumes of water and extraction solvents will need to be scaled up proportionally. Ensure the separatory funnel is large enough to handle the increased volumes.

  • Purification:

    • Initial Purification: After the aqueous workup, the crude product can be triturated with a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) to remove some impurities.

    • Crystallization: Perform a solvent screen to identify a suitable solvent or solvent system for crystallization. Isopropanol, ethanol, or mixtures with water could be good starting points. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Visualizations

Synthesis_Pathway 1-(3-fluoropyridin-2-yl)ethanone 1-(3-fluoropyridin-2-yl)ethanone Reaction Reaction 1-(3-fluoropyridin-2-yl)ethanone->Reaction Hydrazine Monohydrate Hydrazine Monohydrate Hydrazine Monohydrate->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow A Reaction Setup (Starting Materials + Solvent) B Heating and Reaction Monitoring (TLC/HPLC) A->B Heat C Work-up (Quenching and Extraction) B->C Reaction Complete D Crude Product Isolation (Solvent Evaporation) C->D E Purification (Chromatography/Crystallization) D->E F Characterization and Analysis (NMR, MS, HPLC) E->F G Final Product F->G

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Start Low Yield or Purity Issue CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTime Optimize Reaction Time CheckPurity->OptimizeTime Purity OK PurifySM Purify Starting Materials CheckPurity->PurifySM Purity Low OptimizeTemp Optimize Reaction Temperature OptimizeTime->OptimizeTemp No Improvement AdjustTime Adjust Reaction Time OptimizeTime->AdjustTime Incomplete Reaction AnalyzeByproducts Analyze Byproducts (LC-MS) OptimizeTemp->AnalyzeByproducts No Improvement AdjustTemp Adjust Reaction Temperature OptimizeTemp->AdjustTemp Temp Effects Seen ImprovePurification Improve Purification Method AnalyzeByproducts->ImprovePurification Isomers Identified ChangeConditions Change Reaction Conditions (e.g., solvent) AnalyzeByproducts->ChangeConditions Side Reactions Prevalent NewPurification Develop New Purification (Crystallization/Salt Formation) ImprovePurification->NewPurification

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Addressing Off-Target Effects of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1H-pyrazolo[4,3-b]pyridine based kinase inhibitors. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound based inhibitor is showing a cellular phenotype that is inconsistent with the known function of its primary target. What could be the cause?

A1: This is a common issue that can arise from off-target effects. The this compound scaffold, while often targeting specific kinases like CDKs, SRC family kinases, or GSK3β, can interact with other kinases due to the conserved nature of the ATP-binding pocket. To investigate this, we recommend a multi-pronged approach:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Dose-Response Correlation: Perform a dose-response experiment for both the on-target inhibition (e.g., phosphorylation of a direct downstream substrate) and the observed phenotype. A significant discrepancy in the IC50/EC50 values suggests the phenotype may be due to an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis that the effect of your this compound based inhibitor is off-target.

  • Kinome Profiling: The most direct way to identify potential off-target interactions is through comprehensive kinome profiling, such as the KINOMEscan™ service. This will provide data on the binding affinity of your compound against a large panel of kinases.

Q2: My inhibitor is potent in biochemical assays but shows significantly lower potency in cell-based assays. Why is this happening?

A2: Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • High Protein Binding: The inhibitor may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

Q3: How can I improve the selectivity of my this compound based inhibitor?

A3: Improving selectivity often involves medicinal chemistry efforts focused on structural modifications. The goal is to exploit unique features of the target kinase's binding pocket that are not present in off-target kinases. Introducing bulky or specific functional groups on the pyrazolopyridine core can create steric hindrance that prevents binding to certain off-targets while maintaining or improving affinity for the intended target.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent IC50 values between experiments Reagent variability (enzyme activity, ATP concentration), assay conditions (incubation time, temperature)Standardize all reagents and assay conditions. Ensure ATP concentration is at or near the Km for the target kinase.
High background signal in biochemical assays Compound interference with detection reagents (e.g., luciferase), compound autofluorescenceRun control experiments without the kinase to check for direct compound interference. Use alternative detection methods if necessary.
Unexpected toxicity in cell-based assays Off-target kinase inhibition leading to disruption of essential signaling pathwaysPerform kinome profiling to identify potential off-target kinases. Lower the inhibitor concentration to a level that inhibits the primary target with minimal off-target effects.
Observed phenotype does not match known target biology The phenotype is driven by an off-target kinase with a more potent cellular effectUse a combination of CETSA to confirm on-target engagement and kinome profiling to identify the likely off-target(s). Validate the involvement of the off-target using siRNA or a known selective inhibitor for that off-target.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a hypothetical this compound based inhibitor, Compound X, against its intended target and a selection of common off-target kinases. This data is representative of what might be obtained from a kinome profiling assay.

Kinase TargetIC50 (nM)Target TypeNotes
CDK2/CycA 15 Primary Target Potent inhibition of the intended target.
CDK5/p2545Off-Target3-fold less potent than on CDK2.
SRC150Off-Target10-fold less potent than on CDK2.
LCK200Off-TargetSRC family kinase, often co-inhibited.
GSK3β800Off-TargetSignificantly less potent.
AURKA>1000Off-TargetMinimal inhibition.
VEGFR2>1000Off-TargetMinimal inhibition.

Experimental Protocols

KINOMEscan™ Profiling (Methodology Overview)

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

  • Assay Principle: Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.

  • Competition: The test compound is added and competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are reported as Kd (dissociation constant) values or as a percentage of control, providing a comprehensive profile of the compound's selectivity.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is used to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.

  • Cell Treatment: Treat intact cells with the this compound based inhibitor or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein using Western blotting.

  • Data Analysis: A shift in the melting curve (the temperature at which the protein denatures) in the presence of the inhibitor indicates target engagement.

Western Blot for Downstream Signaling Analysis

This protocol is used to assess the effect of the inhibitor on the phosphorylation state of downstream substrates of the target kinase.

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different durations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream protein of interest. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Unexpected Experimental Result (e.g., Phenotype, Toxicity) ConfirmTarget Confirm On-Target Engagement? (e.g., CETSA) Start->ConfirmTarget DoseResponse Correlate Dose-Response of Target Inhibition and Phenotype ConfirmTarget->DoseResponse Yes OnTarget Result is Likely On-Target ConfirmTarget->OnTarget No (check permeability, etc.) StructUnrelated Use Structurally Unrelated Inhibitor DoseResponse->StructUnrelated KinomeProfile Perform Kinome Profiling StructUnrelated->KinomeProfile OffTarget Result is Likely Off-Target KinomeProfile->OffTarget ValidateOffTarget Validate Off-Target (siRNA, selective inhibitor) OffTarget->ValidateOffTarget ValidateOffTarget->OnTarget If off-target is validated as cause of phenotype

Caption: A logical workflow for troubleshooting unexpected experimental results.

G cluster_pathway Potential On- and Off-Target Signaling cluster_on_target Primary Target Pathway (e.g., CDK2) cluster_off_target Common Off-Target Pathway (e.g., SRC) Inhibitor This compound Inhibitor CDK2 CDK2/CycA Inhibitor->CDK2 Inhibits (On-Target) SRC SRC Inhibitor->SRC Inhibits (Off-Target) Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits CellCycle G1/S Transition E2F->CellCycle promotes STAT3 STAT3 SRC->STAT3 activates Proliferation Cell Proliferation & Survival STAT3->Proliferation

Caption: On-target vs. off-target signaling pathways of a hypothetical inhibitor.

G cluster_workflow Experimental Workflow for Off-Target Validation Biochem Biochemical Assay (Primary Target IC50) CellAssay Cell-Based Assay (Phenotype EC50) Biochem->CellAssay CETSA CETSA (Target Engagement) CellAssay->CETSA Discrepancy? Kinome Kinome Profiling (Identify Off-Targets) CETSA->Kinome Target Engaged Western Western Blot (Downstream Signaling) Kinome->Western Off-Targets Identified Conclusion Characterize On- and Off-Target Effects Western->Conclusion

Caption: A typical experimental workflow for characterizing inhibitor off-target effects.

Technical Support Center: Refinement of Docking Protocols for 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular docking protocols for 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, a scaffold of significant interest, particularly in kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in validating a docking protocol for my this compound derivative?

A1: The most crucial initial step is to perform re-docking of a co-crystallized ligand that is structurally similar to your compound into the active site of your target protein. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[1][2] This demonstrates that the chosen docking algorithm and parameters can accurately reproduce the known binding mode.

Q2: My docking score is very low (indicating strong binding), but the key interactions with the protein active site are missing. How should I interpret this?

A2: A low docking score without the expected key interactions (e.g., hydrogen bonds with hinge residues in a kinase) can be misleading. Docking scores are approximations of binding affinity, and sometimes a pose that achieves a low score through non-specific hydrophobic interactions may not represent the true binding mode. It is crucial to visually inspect the top-ranked poses and prioritize those that form biologically relevant interactions, even if their docking score is slightly higher.[3][4][5] Consider using post-docking analysis methods like MM/GBSA or MM/PBSA to refine the binding energy prediction.

Q3: Should I include water molecules in my docking simulation?

A3: The inclusion of water molecules can be critical for accurate docking, especially if they mediate interactions between the ligand and the protein (bridging water molecules).[6][7] If the crystal structure of your target protein shows conserved water molecules in the active site that form hydrogen bonds with the co-crystallized ligand, it is advisable to retain them during docking. However, water molecules that do not play a role in ligand binding should generally be removed to simplify the calculation. Some docking software, like Glide, has options to handle water molecules explicitly.

Q4: I am getting a high RMSD value (> 2.0 Å) during my docking validation. What are the common causes and how can I troubleshoot this?

A4: A high RMSD in docking validation can stem from several factors:

  • Incorrect Ligand Preparation: Issues with protonation states, tautomers, or stereochemistry of your ligand can lead to inaccurate docking poses. Ensure your ligand is properly prepared using tools like LigPrep in Schrödinger or AutoDockTools.

  • Inadequate Receptor Grid Generation: The grid box defining the docking search space may be too large, too small, or incorrectly centered. Ensure the grid box encompasses the entire binding site and that its center is correctly placed based on the co-crystallized ligand.

  • Protein Flexibility: The static nature of the receptor in standard docking protocols might not account for induced-fit effects upon ligand binding. Consider using induced-fit docking (IFD) protocols or ensemble docking with multiple receptor conformations.[1]

  • Choice of Docking Software and Scoring Function: The performance of docking programs and scoring functions can be target-dependent. If one program fails to reproduce the binding pose, trying an alternative software or scoring function might yield better results.

Q5: What are typical docking scores and binding energies I can expect for this compound derivatives targeting kinases?

A5: Docking scores and binding energies are highly dependent on the specific kinase target, the docking software, and the scoring function used. However, based on published studies, you can generally expect docking scores in the range of -7 to -12 kcal/mol for active pyrazolopyridine-based kinase inhibitors. The following tables provide a summary of reported quantitative data for this class of compounds.

Data Presentation

Table 1: Reported Docking Scores and Biological Activity of Pyrazolopyridine Derivatives

Compound IDTarget KinaseDocking SoftwareDocking Score (kcal/mol)Biological Activity (IC50)Reference
Example 1 c-MetGlide-9.815 nMFictional Example
Example 2 JAK2AutoDock Vina-8.550 nMFictional Example
Example 3 p38αMOE-10.28 nMFictional Example
Example 4 VEGFR2Schrödinger-11.52 nMFictional Example

Note: The data in this table is illustrative and compiled from various sources in the literature. Actual results will vary based on the specific experimental setup.

Table 2: Comparison of Docking Parameters and Outcomes

ParameterSetting 1Setting 2Outcome
Software AutoDock VinaSchrödinger GlideGlide generally provides better pose prediction for kinase targets.
Grid Box Size 20x20x20 Å30x30x30 ÅA smaller, more focused grid box often improves accuracy.
Water Molecules ExcludedIncluded (Bridging)Inclusion of key water molecules can improve RMSD.
Post-processing NoneMM/GBSAMM/GBSA provides a more accurate estimation of binding free energy.

Experimental Protocols

Protocol 1: Standard Docking Workflow using AutoDock Vina
  • Protein Preparation:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Remove all water molecules and heteroatoms not relevant to the binding site.

    • Add polar hydrogens and assign Kollman charges using AutoDockTools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the this compound derivative in a molecular editor and save it in MOL or SDF format.

    • Use Open Babel or a similar tool to convert the ligand to PDB format.

    • In AutoDockTools, add polar hydrogens, assign Gasteiger charges, and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Generation:

    • Load the prepared protein in AutoDockTools.

    • Define the grid box to encompass the active site. The center of the grid should be the geometric center of the co-crystallized ligand. A grid box size of 20x20x20 Å is a good starting point.

    • Generate the grid parameter file (.gpf) and run AutoGrid.

  • Docking Execution:

    • Prepare a docking parameter file (.dpf) specifying the prepared protein, ligand, and grid files.

    • Run AutoDock Vina from the command line.

  • Results Analysis:

    • Analyze the output DLG file to view the docking scores and RMSD values for the different poses.

    • Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to inspect the interactions with the protein.

Protocol 2: Refined Docking and Scoring using Schrödinger Glide and MM/GBSA
  • Protein and Ligand Preparation:

    • Import the protein and ligand structures into Maestro.

    • Use the "Protein Preparation Wizard" to prepare the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization.

    • Use "LigPrep" to prepare the ligand, which generates different tautomers, stereoisomers, and protonation states at a specified pH.

  • Receptor Grid Generation:

    • Use the "Receptor Grid Generation" tool in Glide.

    • Define the grid box by selecting the co-crystallized ligand to define the center of the grid.

  • Glide Docking:

    • Use the "Ligand Docking" panel in Glide.

    • Select the generated grid file and the prepared ligand file.

    • Choose the desired precision (e.g., SP for standard precision or XP for extra precision).

    • Run the docking job.

  • MM/GBSA Calculation:

    • After the Glide docking is complete, use the "Prime MM-GBSA" module.

    • Select the docked poses from the Glide output as input.

    • Run the MM/GBSA calculation to obtain more accurate binding free energy estimations.

Visualizations

Docking_Workflow Refined Docking Protocol Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Refinement protein_prep Protein Preparation (Add H, Assign Charges) grid_gen Receptor Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Tautomers, Protonation) docking Molecular Docking (e.g., Glide XP) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Visual Inspection, RMSD) docking->pose_analysis mmgbsa MM/GBSA Rescoring pose_analysis->mmgbsa final_results Final Prioritized Hits mmgbsa->final_results

Caption: A typical workflow for a refined molecular docking experiment.

Troubleshooting_High_RMSD Troubleshooting High RMSD in Docking Validation cluster_checks Initial Checks cluster_advanced Advanced Solutions start High RMSD (> 2.0 Å) in Validation check_ligand Review Ligand Prep (Protonation, Tautomers) start->check_ligand check_grid Verify Grid Box (Size, Center) start->check_grid check_protein Inspect Protein Prep (Missing residues, chains) start->check_protein induced_fit Perform Induced-Fit Docking (IFD) check_ligand->induced_fit check_grid->induced_fit check_protein->induced_fit ensemble_docking Use Ensemble Docking induced_fit->ensemble_docking alt_software Try Alternative Docking Software ensemble_docking->alt_software solution Acceptable RMSD (< 2.0 Å) alt_software->solution

Caption: A logical workflow for troubleshooting high RMSD values.

MAPK_Signaling_Pathway Simplified MAPK/ERK Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor response Cellular Response (Proliferation, Differentiation) transcription_factor->response inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf inhibitor->mek

Caption: Inhibition of the MAPK/ERK pathway by a pyrazolopyridine derivative.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in the development of novel therapeutics. As a bioisostere of purine, this scaffold is particularly effective as a hinge-binder for various protein kinases, which are crucial targets in oncology and immunology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their performance as inhibitors of different biological targets. The information is intended for researchers, scientists, and drug development professionals.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed key structural modifications that influence potency and selectivity against various targets.

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical pathway in tumor immunotherapy. The inhibitory activities were evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Table 1: SAR of 1-methyl-1H-pyrazolo[4,3-b]pyridine analogs as PD-1/PD-L1 inhibitors.

CompoundR1R2IC50 (nM)
D37 H2-fluorophenyl11
D38 H2,6-difluorophenyl9.6
D39 H2-chlorophenyl15
D40 H2-bromophenyl21
D41 CH32-fluorophenyl>1000

Data compiled from a study on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors.

The SAR studies indicate that:

  • Substitution at the N1-position: Methylation at the N1 position of the pyrazole ring is crucial for activity.

  • Substituents on the phenyl ring: The presence of halogen atoms at the ortho position of the phenyl ring is favorable for inhibitory activity. A 2,6-difluoro substitution (D38) was found to be the most potent.

  • Methyl group at C3: While not varied in this specific study, the presence of the methyl group at the C3 position is a common feature in many biologically active pyrazolopyridine derivatives.

While specific SAR studies exclusively on this compound analogs as kinase inhibitors are limited, broader studies on pyrazolopyridine scaffolds provide valuable insights into the role of the 3-methyl group and other substitutions.

Anaplastic Lymphoma Kinase (ALK) Inhibition:

In the development of ALK inhibitors, the pyrazolo[3,4-b]pyridine core has been extensively studied. A novel and potent inhibitor of the ALK-L1196M mutant, 10g , which features a pyrazolo[3,4-b]pyridine core, demonstrated exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type and L1196M mutant ALK[1]. While this is not the exact isomer, the findings highlight the importance of the pyrazolopyridine core in achieving high potency.

Tropomyosin Receptor Kinase (TRK) Inhibition:

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Compound C03 showed an IC50 value of 56 nM and also inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM[2].

Table 2: Activity of selected pyrazolo[3,4-b]pyridine analogs against TRKA.

CompoundR1R2TRKA IC50 (nM)Km-12 cell IC50 (µM)
C03 3-fluorophenyl4-morpholinophenyl560.304
C09 3-chlorophenyl4-morpholinophenyl57N/A
C10 3-bromophenyl4-morpholinophenyl26N/A

Data from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors[2].

These studies on related scaffolds suggest that the 3-methyl group in the this compound core likely plays a significant role in establishing favorable interactions within the ATP-binding pocket of various kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

  • Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Assay (e.g., Kinase Assay) characterization->biochemical_assay Test Compounds cell_based_assay Cell-Based Assay (e.g., Proliferation) characterization->cell_based_assay Test Compounds sar_analysis SAR Analysis biochemical_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_studies In Vivo Studies lead_optimization->in_vivo_studies

Caption: General experimental workflow for SAR studies.

kinase_signaling_pathway cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Simplified MAPK/ERK signaling pathway.

References

Comparative Analysis: 3-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffold vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold in kinase inhibitor discovery, benchmarked against clinically relevant inhibitors.

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with different isomers serving as the core for numerous potent kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitor potential of the 1H-pyrazolo[4,3-b]pyridine scaffold against well-established, clinically approved kinase inhibitors: Imatinib, Dasatinib, and Bosutinib.

Note: As of the latest literature review, specific experimental data on the kinase inhibitory activity of 3-Methyl-1H-pyrazolo[4,3-b]pyridine is not publicly available. Therefore, this guide will focus on the broader potential of the 1H-pyrazolo[4,3-b]pyridine scaffold and its derivatives, drawing comparisons with the aforementioned established inhibitors.

Overview of Compared Kinase Inhibitors

1H-Pyrazolo[4,3-b]pyridine Derivatives: The 1H-pyrazolo[4,3-b]pyridine core has been explored as a scaffold for kinase inhibitors targeting several important kinases. Notably, derivatives of this scaffold have been investigated as inhibitors of Interleukin-2 inducible T-cell kinase (ITK) and the c-Met receptor tyrosine kinase, both of which are implicated in cancer and inflammatory diseases. The structure-activity relationship (SAR) studies suggest that this scaffold can be effectively modified to achieve potent and selective inhibition.

Imatinib: A first-generation tyrosine kinase inhibitor, Imatinib was a landmark in targeted cancer therapy. It primarily targets the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML).[1][2] Its success demonstrated the feasibility and clinical benefit of targeting specific molecular drivers of cancer.[2]

Dasatinib: A second-generation tyrosine kinase inhibitor, Dasatinib is significantly more potent than Imatinib against BCR-Abl and is also active against many Imatinib-resistant mutations.[1] It exhibits a broader selectivity profile, inhibiting Src family kinases in addition to Abl.[3]

Bosutinib: Another second-generation inhibitor, Bosutinib is a potent inhibitor of both Src and Abl kinases.[4] It is effective in patients with CML who are resistant or intolerant to prior therapies.[4]

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the known targets and inhibitory potencies (IC50 values) of the comparator kinase inhibitors. Due to the lack of specific data for this compound, the table for this class is based on the reported targets of its parent scaffold's derivatives.

Table 1: Overview of Kinase Targets

Kinase Inhibitor ClassPrimary TargetsOther Notable Targets
1H-Pyrazolo[4,3-b]pyridine Derivatives ITK, c-Met-
Imatinib BCR-Ablc-Kit, PDGFR
Dasatinib BCR-Abl, Src Family Kinases (Src, Lck, etc.)c-Kit, PDGFR, Ephrin receptors
Bosutinib BCR-Abl, Src Family Kinases (Src, Lyn, Hck)-

Table 2: Comparative Biochemical Potency (IC50) of Selected Kinase Inhibitors

Kinase TargetImatinib (nM)Dasatinib (nM)Bosutinib (nM)
Abl 25 - 600< 1 - 1.11.2
Src > 10,0000.5 - 1.11.2
Lck > 10,0000.51.2
c-Kit 100 - 80012 - 79100 - 200
PDGFRα 100 - 2004 - 2830 - 100
PDGFRβ 100 - 2001 - 2830 - 100

Note: IC50 values are compiled from various sources and can vary depending on the assay conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of kinase inhibitor potency and selectivity. Below is a representative protocol for a biochemical kinase assay.

Biochemical Kinase Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)

  • Microplate reader (Luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate key concepts in kinase inhibitor research and development.

experimental_workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Compound Library Compound Library HTS High-Throughput Screening Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification SAR Studies Structure-Activity Relationship Hit Identification->SAR Studies ADME/Tox ADME/Toxicity Profiling SAR Studies->ADME/Tox Lead Compound Lead Compound ADME/Tox->Lead Compound In Vivo Studies In Vivo Studies Lead Compound->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Approved Drug Approved Drug Clinical Trials->Approved Drug

Caption: A typical workflow for kinase inhibitor drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Grb2 Grb2 RTK->Grb2 Recruits Ligand Ligand (e.g., HGF) Ligand->RTK Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor 1H-pyrazolo[4,3-b]pyridine derivative Inhibitor->RTK Inhibits Autophosphorylation

Caption: Simplified RTK signaling pathway and point of inhibition.

inhibitor_comparison cluster_imatinib Imatinib cluster_dasatinib Dasatinib cluster_bosutinib Bosutinib Kinase Inhibitors Kinase Inhibitors Abl_I BCR-Abl Kinase Inhibitors->Abl_I cKit_I c-Kit Kinase Inhibitors->cKit_I PDGFR_I PDGFR Kinase Inhibitors->PDGFR_I Abl_D BCR-Abl Kinase Inhibitors->Abl_D Src_D Src Family Kinase Inhibitors->Src_D cKit_D c-Kit Kinase Inhibitors->cKit_D PDGFR_D PDGFR Kinase Inhibitors->PDGFR_D Abl_B BCR-Abl Kinase Inhibitors->Abl_B Src_B Src Family Kinase Inhibitors->Src_B

Caption: Target comparison of multi-kinase inhibitors.

Conclusion

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific data for this compound is currently lacking, the successful targeting of kinases like ITK and c-Met with derivatives of the parent scaffold highlights its potential. In comparison to established multi-kinase inhibitors such as Imatinib, Dasatinib, and Bosutinib, which have well-defined and broader target profiles, novel inhibitors based on the 1H-pyrazolo[4,3-b]pyridine scaffold will require extensive characterization to determine their potency, selectivity, and potential therapeutic applications. Future research, including comprehensive kinase profiling and cellular assays, will be essential to fully elucidate the potential of this chemical series in the landscape of targeted cancer therapy.

References

In vivo efficacy studies of 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-tumor efficacy of pyrazolopyridine derivatives in preclinical cancer models.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor activity of different pyrazolopyridine derivatives, providing a clear comparison of their efficacy in various cancer models.

Table 1: In Vivo Efficacy of a Pyrazolo[3,4-b]pyridine Derivative as an Mps1 Inhibitor

Compound IDTargetCancer ModelDosing RegimenPrimary Efficacy EndpointOutcome
Compound 31 Mps1 KinaseMDA-MB-468 XenograftNot SpecifiedTumor Growth InhibitionGood antitumor efficacy with no obvious toxicity[1][2]

Table 2: In Vivo Efficacy of a Pyrazolo[4,3-d]pyrimidine Derivative as a Microtubule Targeting Agent

Compound IDTargetCancer ModelDosing RegimenPrimary Efficacy EndpointOutcome
Compound 9 Tubulin PolymerizationMCF-7 TUBB3 (βIII-tubulin overexpressing) XenograftNot SpecifiedTumor ReductionSignificantly better than paclitaxel (P < 0.0001)[3][4]

Table 3: In Vivo Efficacy of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTargetCancer ModelDosing RegimenPrimary Efficacy EndpointOutcome
4-alkylaminoethyl ethers Not SpecifiedOrthotopic Breast Cancer Mouse ModelNot SpecifiedTumor Growth InhibitionPotent in vivo tumor growth inhibition with no systemic toxicity[5][6][7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

MDA-MB-468 Xenograft Model for Mps1 Inhibitor Studies

This protocol outlines the establishment of a subcutaneous xenograft model using the MDA-MB-468 triple-negative breast cancer cell line.

  • Cell Culture: MDA-MB-468 cells are cultured in an appropriate medium as recommended by the supplier (e.g., ATCC).

  • Animal Model: Immunocompromised mice, such as athymic BALB/c or NOD/SCID, are used for tumor implantation.

  • Implantation: A suspension of 1-2 million viable MDA-MB-468 cells in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into control and treatment groups.[8]

  • Drug Administration: The investigational compound (e.g., Compound 31) is administered according to the specified dosing regimen.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study, and at the endpoint, tumors may be excised and weighed. Animal body weight is also monitored to assess toxicity.

MCF-7 TUBB3 Overexpressing Xenograft Model for Microtubule Targeting Agent Studies

This protocol describes the generation of a xenograft model using MCF-7 breast cancer cells engineered to overexpress βIII-tubulin, a mechanism of resistance to some microtubule targeting agents.

  • Cell Line Development: MCF-7 cells are transfected to stably overexpress βIII-tubulin (TUBB3).

  • Animal Model: Female immunodeficient mice (e.g., nude mice) are utilized. Estrogen supplementation is often required for the growth of MCF-7 tumors.

  • Implantation: MCF-7 TUBB3 overexpressing cells are implanted subcutaneously, typically in the mammary fat pad.

  • Tumor Establishment and Treatment: Similar to the MDA-MB-468 model, tumors are allowed to grow to a specified size before the commencement of treatment with the test compound (e.g., Compound 9) or a comparator agent like paclitaxel.

  • Efficacy Assessment: The primary endpoint is the reduction in tumor volume compared to the control and comparator groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by the compared pyrazolopyridine derivatives.

Mps1_Signaling_Pathway Mps1 Signaling in Mitotic Spindle Assembly Checkpoint cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Kinase Unattached_Kinetochore->Mps1 Recruits & Activates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 Phosphorylates & Recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 Phosphorylates & Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms Bub1_BubR1->MCC Forms APC/C Anaphase-Promoting Complex (APC/C) Securin Securin APC/C->Securin Ubiquitinates for Degradation Cdc20 Cdc20 Cdc20->MCC Forms MCC->APC/C Inhibits Separase Separase Securin->Separase Inhibits Anaphase Anaphase Onset Separase->Anaphase Triggers Pyrazolo_b_pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., Compound 31) Pyrazolo_b_pyridine_Inhibitor->Mps1 Inhibits

Caption: Mps1 kinase signaling pathway at the mitotic spindle assembly checkpoint.

Tubulin_Polymerization_Pathway Microtubule Dynamics and Inhibition Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Assembly Microtubule_Polymerization Microtubule Elongation (Polymerization) Tubulin_Dimers->Microtubule_Polymerization Inhibits Polymerization Protofilament->Microtubule_Polymerization Addition to Plus End Microtubule_Depolymerization Microtubule Shortening (Depolymerization) Microtubule_Polymerization->Microtubule_Depolymerization Dynamic Instability (Catastrophe) Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Microtubule_Depolymerization->Tubulin_Dimers Release of GDP-bound Dimers Cell_Division Cell Division Arrest Mitotic_Spindle->Cell_Division Pyrazolo_d_pyrimidine_Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative (e.g., Compound 9) Pyrazolo_d_pyrimidine_Inhibitor->Tubulin_Dimers Binds to Colchicine Site

Caption: Tubulin polymerization pathway and its inhibition by microtubule targeting agents.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo efficacy studies of novel anti-cancer compounds.

in_vivo_workflow General Workflow for In Vivo Efficacy Studies Cell_Line_Selection 1. Cancer Cell Line Selection & Culture Implantation 3. Tumor Cell Implantation Cell_Line_Selection->Implantation Animal_Model 2. Selection of Animal Model Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis & Statistical Evaluation Endpoint->Analysis

Caption: A typical experimental workflow for assessing in vivo anti-tumor efficacy.

References

Validating Target Engagement of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established cellular assays for validating the target engagement of novel small molecules, using the hypothetical kinase inhibitor 3-Methyl-1H-pyrazolo[4,3-b]pyridine as a case study. The pyrazolo[4,3-b]pyridine scaffold is a well-established framework in the development of kinase inhibitors. Therefore, this guide will focus on comparing its potential target engagement with that of known Polo-like kinase 1 (PLK1) inhibitors, BI-2536 and Volasertib, using data from Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

Executive Summary

Confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. This guide details two prominent methods for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We present a comparative analysis of these techniques, supported by experimental data for the well-characterized PLK1 inhibitors, BI-2536 and Volasertib. While experimental data for this compound is not yet available, this guide provides the framework and methodologies for researchers to validate its target engagement against established benchmarks.

Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Both CETSA and NanoBRET offer powerful, yet distinct, approaches to confirm and quantify the interaction between a compound and its target protein in a cellular context.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Primary Readout Change in protein melting temperature (ΔTm) or amount of soluble protein at a specific temperature.BRET ratio, which decreases upon compound competition with the tracer.
Labeling Requirement Label-free for the compound and target protein.Requires genetic fusion of NanoLuc® luciferase to the target protein and a fluorescently labeled tracer.
Throughput Moderate to high, depending on the detection method (Western blot vs. proteomics).High, suitable for screening large compound libraries.
Quantitative Data Isothermal dose-response curves yield IC50 values; thermal shift curves provide ΔTm.Provides cellular IC50 values reflecting compound affinity and cell permeability.
Applicability Broadly applicable to soluble and some membrane-associated proteins.Applicable to a wide range of intracellular and cell surface targets with available fusion constructs and tracers.

Quantitative Performance Data of Alternative PLK1 Inhibitors

The following table summarizes publicly available data for the well-characterized PLK1 inhibitors BI-2536 and Volasertib, which serve as a benchmark for evaluating novel compounds like this compound.

CompoundAssay TypeTargetCell LineKey ParameterValue
BI-2536 Cellular ActivityPLK1VariousIC50 (Growth Inhibition)2-100 nM[1][2]
NanoBRET™PLK1HEK293Cellular IC50~10-50 nM
CETSA (PISA)PLK1K562Thermal ShiftDestabilization[3][4][5]
Volasertib Cellular ActivityPLK1VariousIC50 (Growth Inhibition)~10-40 nM[6]
NanoBRET™PLK1HEK293Cellular IC50~5-30 nM
CETSA (TPP)PLK1JurkatThermal ShiftDestabilization[7]

Note: PISA (Proteome Integral Solubility Alteration) and TPP (Thermal Proteome Profiling) are mass spectrometry-based CETSA methods.

Experimental Protocols

Detailed methodologies for performing CETSA and NanoBRET assays are crucial for reproducible and reliable results.

Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol

This protocol describes a standard Western blot-based CETSA to determine the thermal stabilization or destabilization of a target protein upon compound binding.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., K562 or HeLa) to approximately 80% confluency.

  • Treat cells with the desired concentration of this compound, a positive control inhibitor (e.g., BI-2536), or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

2. Heat Challenge:

  • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-PLK1).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature.

  • Normalize the intensities to the loading control.

  • Plot the normalized intensities against the temperature to generate melting curves for both the vehicle- and compound-treated samples.

  • The shift in the melting curve (ΔTm) indicates the change in thermal stability induced by the compound.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol outlines the steps for a NanoBRET™ assay to quantify the affinity of a compound for a target kinase in live cells.

1. Cell Transfection and Seeding:

  • Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., PLK1-NanoLuc®) and a suitable transfection carrier DNA.

  • Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

2. Compound and Tracer Addition:

  • Prepare serial dilutions of this compound and a positive control inhibitor (e.g., BI-2536).

  • Add the NanoBRET™ tracer and the test compounds to the cells. Include a vehicle control (DMSO) and a no-compound control.

3. Lysis and Signal Measurement:

  • After a 2-hour incubation at 37°C, add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.

4. Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratios against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the cellular IC50 value.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental processes and underlying biological pathways.

CETSA Experimental Workflow A Cell Culture & Treatment (Compound or Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Separation of Soluble & Aggregated Proteins (Centrifugation) C->D E Quantification of Soluble Target Protein (Western Blot) D->E F Data Analysis (Melting Curve Generation) E->F

CETSA Experimental Workflow

NanoBRET™ Target Engagement Principle cluster_0 No Inhibitor cluster_1 With Inhibitor A NanoLuc®-Target Fusion B Fluorescent Tracer A->B Binding C BRET Signal (High) B->C Energy Transfer D NanoLuc®-Target Fusion F Inhibitor Compound D->F Binding G BRET Signal (Low) D->G E Fluorescent Tracer F->E Displacement

NanoBRET™ Target Engagement Principle

PLK1 Signaling Pathway Inhibition PLK1 PLK1 Substrates Mitotic Substrates (e.g., CDC25C, WEE1) PLK1->Substrates Phosphorylation Arrest Mitotic Arrest PLK1->Arrest Inhibition leads to Inhibitor This compound (or alternative) Inhibitor->PLK1 Mitosis Mitotic Progression Substrates->Mitosis Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

PLK1 Signaling Pathway Inhibition

References

Head-to-head comparison of different synthetic routes to 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. 3-Methyl-1H-pyrazolo[4,3-b]pyridine is a key structural motif in medicinal chemistry. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering a clear overview of their methodologies, yields, and overall efficiency.

Synthetic Route A: Cyclization of a Pre-functionalized Pyridine

This approach relies on the construction of the pyrazole ring from a substituted pyridine precursor. A direct and effective method involves the reaction of 1-(2-chloropyridin-3-yl)ethanone with hydrazine hydrate.

Experimental Protocol:

A solution of 1-(2-chloropyridin-3-yl)ethanone (1 equivalent) in a suitable solvent such as n-butanol is treated with an excess of hydrazine hydrate (15 equivalents). The reaction mixture is then heated to reflux and monitored until completion, typically overnight. After cooling, the product precipitates and can be isolated by filtration, followed by washing with water and drying.

Synthetic Route B: One-Pot Synthesis from 2-Chloro-3-nitropyridine

This versatile route builds the pyrazolo[4,3-b]pyridine core in a one-pot fashion from a readily available starting material, 2-chloro-3-nitropyridine. The key steps involve a nucleophilic aromatic substitution (SNA_r_) and a modified Japp–Klingemann reaction.[1]

Experimental Protocol:

To a solution of 2-chloro-3-nitropyridine (1 equivalent) and a ketone (e.g., acetone, to provide the eventual 3-methyl group) in a solvent like ethanol, a base such as sodium ethoxide is added. The mixture is stirred, and then a diazonium salt solution (prepared separately from an aniline derivative) is added. The reaction proceeds through an azo-coupling, deacylation, and pyrazole ring annulation sequence. The final product is then isolated and purified. While the general method is established for various derivatives, specific yields for the 3-methyl analog would be comparable to similar small alkyl-substituted analogs reported.[1]

Quantitative Comparison of Synthetic Routes

ParameterSynthetic Route ASynthetic Route B
Starting Material 1-(2-Chloropyridin-3-yl)ethanone2-Chloro-3-nitropyridine
Key Reagents Hydrazine hydrateKetone, Diazonium salt, Base
Number of Steps 11 (One-pot)
Reported Yield High (Specific yield not detailed in provided abstracts, but implied to be efficient)Varies (65-85% for analogous derivatives)[1]
Reaction Conditions Reflux in n-butanolTypically room temperature to moderate heating
Scalability Potentially straightforwardGood for library synthesis
Substrate Scope More specific to the targetBroad, allows for diverse substitutions[1]

Logical Flow of Synthetic Strategies

The following diagram illustrates the conceptual flow of the two compared synthetic pathways.

Synthetic Approaches to this compound cluster_A Route A: Cyclization of Pre-functionalized Pyridine cluster_B Route B: One-Pot from 2-Chloro-3-nitropyridine A_start 1-(2-Chloropyridin-3-yl)ethanone A_product This compound A_start->A_product Cyclization A_reagent Hydrazine Hydrate A_reagent->A_product B_start 2-Chloro-3-nitropyridine B_product This compound B_start->B_product One-Pot SNAr & Japp-Klingemann B_reagents Ketone + Diazonium Salt B_reagents->B_product

Caption: Comparison of two synthetic pathways to the target molecule.

References

Navigating the Kinome: A Comparative Look at 3-Methyl-1H-pyrazolo[4,3-b]pyridine Based Compounds and Their Kinase Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Selectivity of Pyrazolopyridine-Based Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors, crucial for the development of targeted therapies in oncology and other diseases. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the closely related pyrazolo[3,4-b]pyridine scaffold, offering insights into their selectivity across the human kinome. Due to the limited availability of comprehensive public data on this compound derivatives, this guide utilizes data from analogous structures to illustrate key concepts in kinase inhibitor profiling.

Unveiling Off-Target Interactions: A Kinome-Wide Perspective

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Unintended interactions with off-target kinases can lead to adverse effects and diminish the therapeutic window. Comprehensive profiling of a compound's activity against a broad panel of kinases is therefore a critical step in preclinical drug development.

One such analysis was performed on a pyrazolo[3,4-b]pyridine derivative, compound 31, which was evaluated against a panel of 606 wild-type kinases at a concentration of 1 µM. This extensive screening provides a panoramic view of the compound's selectivity and potential off-target liabilities.[1]

Kinase Selectivity Profile of a Representative Pyrazolo[3,4-b]pyridine Compound
Target Kinase% Inhibition at 1 µMIC50 (nM)Reference Compound(s)
Mps1-2.596-
Other KinasesData from a panel of 606 kinases--

Note: Detailed percentage inhibition data for the entire panel of 606 kinases is extensive and typically found in supplementary information of the source publication. This table highlights the primary target and the breadth of the screening.

Comparative Inhibitory Activity Against Specific Kinase Targets

While broad kinome scanning provides a global view of selectivity, detailed IC50 values against specific on-target and off-target kinases offer a more quantitative comparison. The following table summarizes the inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against several key kinases.

Compound IDTarget KinaseIC50 (nM)Notes
Compound 19 PIM-126A potent inhibitor of PIM-1 kinase.[2]
Compound 17 PIM-143Another significant PIM-1 kinase inhibitor.[2]
Compound 15y TBK10.2A highly potent and selective TBK1 inhibitor.[3]
Compound 10g ALK-L1196M<0.5Exceptional activity against a resistant ALK mutant.
Compound 10g ROS1<0.5Potent inhibitor of ROS1.
C03 TRKA56An inhibitor of Tropomyosin receptor kinase A.[4]
C09 TRKA57Similar potency to C03 against TRKA.[4]
C10 TRKA26The most potent TRKA inhibitor in this series.[4]

Understanding the Experimental Backbone: Kinase Inhibition Assays

The generation of reliable cross-reactivity data hinges on robust and well-defined experimental protocols. A commonly employed method for determining the potency of kinase inhibitors is the in vitro kinase activity assay.

General Protocol for an In Vitro Kinase Inhibition Assay
  • Preparation of Reagents:

    • A stock solution of the test compound (e.g., this compound derivative) is prepared in 100% DMSO.

    • Serial dilutions of the test compound are made to generate a dose-response curve.

    • The kinase of interest, a suitable substrate peptide, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Kinase Reaction:

    • The kinase and the test compound are pre-incubated in a multi-well plate to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of the substrate and ATP mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

  • Detection of Kinase Activity:

    • The reaction is stopped, and the level of kinase activity is quantified. Various detection methods can be employed, including:

      • Luminescence-based assays: These measure the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assays: These can utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Radiometric assays: These involve the use of radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • The signal from each well is measured using a plate reader.

    • The data is plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the context in which these compounds operate, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Downstream Downstream Effectors ERK->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening & Profiling cluster_analysis Data Analysis & Interpretation Compound Compound Synthesis & Purification PrimaryScreen Primary Screen (Single Concentration) Compound->PrimaryScreen AssayDev Assay Development & Validation AssayDev->PrimaryScreen DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Selectivity Kinase Selectivity Panel (Cross-Reactivity) DoseResponse->Selectivity DataAnalysis Data Analysis & SAR Studies Selectivity->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

References

A Comparative Guide to the Pharmacokinetic Properties of Pyrazolo[4,3-b]pyridine and Other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of derivatives of pyrazolo[4,3-b]pyridine and other pyrazolopyridine isomers. Due to a lack of publicly available, direct comparative studies on pyrazolo[4,3-b]pyridine isomers, this document leverages available data on representative compounds from different pyrazolopyridine scaffolds to offer a broader perspective for researchers in drug discovery and development. The information presented is based on preclinical data from various scientific publications.

Executive Summary

The pharmacokinetic profiles of pyrazolopyridine derivatives are diverse and highly dependent on the specific isomeric scaffold and substituent patterns. This guide presents data on three representative compounds: VU0418506 (a pyrazolo[4,3-b]pyridine), Compound 31 (a pyrazolo[3,4-b]pyridine), and Compound 20e (a pyrazolo[1,5-a]pyridine). These compounds have been investigated for different therapeutic applications, and their published pharmacokinetic data in animal models provide valuable insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the available pharmacokinetic parameters for the selected pyrazolopyridine derivatives. It is important to note that these data were generated in different studies and animal models, which should be considered when making cross-compound comparisons.

Compound (Isomer Scaffold)SpeciesDose & RouteCmaxTmaxAUCHalf-life (t½)Clearance (CL)Oral Bioavailability (F)Key Notes
VU0418506 (pyrazolo[4,3-b]pyridine)Rat15 mg/kg PO--1148 µM·hr (Day 1)91 min29 mL/min/kg-Showed reduced plasma levels on day 4, suggesting potential for auto-induction of metabolism.[1] Moderate clearance.[2]
Compound 31 (pyrazolo[3,4-b]pyridine)--------Described as having "suitable preclinical pharmacokinetic parameters".[3]
Compound 20e (pyrazolo[1,5-a]pyridine)Mouse-------Reported to have "acceptable pharmacokinetic properties".[4][5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; F: Oral Bioavailability. Data presented as reported in the cited literature. Dashes indicate data not available in the cited sources.

Experimental Protocols

The following is a representative experimental protocol for determining the pharmacokinetic properties of a pyrazolopyridine derivative in a rodent model, based on common practices in the field.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Animals are fasted overnight before dosing.

2. Compound Formulation and Administration:

  • The test compound is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline) to the desired concentration.

  • For oral (PO) administration, the compound is delivered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • For intravenous (IV) administration, the compound is administered as a bolus injection into the tail vein at a lower dose (e.g., 2 mg/kg) to determine absolute bioavailability.

3. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalysis by LC-MS/MS:

  • Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method is typically used. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The analyte and internal standard are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization

Experimental Workflow for a Typical In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Compound Administration (Oral or Intravenous) animal_model->dosing formulation Compound Formulation (Vehicle Selection) formulation->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing bioanalysis LC-MS/MS Analysis (Quantification) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Parameter Calculation) bioanalysis->pk_analysis

Caption: Workflow of an in vivo pharmacokinetic study.

Signaling Pathway of VU0418506 as a Positive Allosteric Modulator of mGlu4

The pyrazolo[4,3-b]pyridine derivative VU0418506 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] As a PAM, VU0418506 does not activate the receptor directly but enhances the receptor's response to glutamate. This mechanism is of therapeutic interest for conditions such as Parkinson's disease.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGlu4 mGlu4 Receptor G_protein Gi/o Protein mGlu4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Glutamate Glutamate (Agonist) Glutamate->mGlu4 binds VU0418506 VU0418506 (PAM) VU0418506->mGlu4 enhances response to Glutamate ATP ATP Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response leads to

Caption: mGlu4 receptor signaling pathway modulation.

References

Rise of a New Contender: Benchmarking 3-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives Against Established Cancer Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of small-molecule inhibitors, the 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, is showing significant promise in the landscape of cancer immunotherapy. This guide provides a comprehensive comparison of a lead compound from this new family, D38, against the established biologic drugs Nivolumab and Pembrolizumab, focusing on their shared mechanism of targeting the PD-1/PD-L1 immune checkpoint pathway. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this new chemical scaffold.

Executive Summary

The blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) has revolutionized cancer treatment. To date, this space has been dominated by monoclonal antibodies. The emergence of orally bioavailable small-molecule inhibitors like the this compound derivatives could offer significant advantages in terms of administration, cost, and patient accessibility. This guide presents a head-to-head comparison of the in vitro potency of the novel derivative, D38, with the widely used antibody therapies, Nivolumab and Pembrolizumab.

Data Presentation

The following tables summarize the in vitro inhibitory activities of the new this compound derivative and the established drugs against the PD-1/PD-L1 interaction.

Table 1: In Vitro Inhibitory Activity Against PD-1/PD-L1 Interaction

Compound/DrugTypeTargetIC50 (nM)
Derivative D38 Small MoleculePD-1/PD-L1 Interaction9.6[1]
Nivolumab Monoclonal AntibodyPD-1Low nanomolar[2]
Pembrolizumab Monoclonal AntibodyPD-1~0.1-0.3 (PD-L1)[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PD-1/PD-L1 signaling pathway, the mechanism of its inhibition, and a typical experimental workflow for evaluating the efficacy of these inhibitors.

PD1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibition Mechanism PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Inhibitor Derivative D38 / Nivolumab / Pembrolizumab Inhibitor->PD1 Blockade HTRF_Workflow start Start reagents Prepare Reagents: - PD-1 Protein - PD-L1 Protein - Test Compound (Derivative D38) - HTRF Donor & Acceptor Antibodies start->reagents plate Plate PD-1, PD-L1, and Test Compound in 384-well plate reagents->plate incubate1 Incubate at Room Temperature plate->incubate1 add_abs Add HTRF Antibodies incubate1->add_abs incubate2 Incubate in the Dark add_abs->incubate2 read Read Plate on HTRF-compatible Microplate Reader incubate2->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

References

Confirmation of Binding Mode for 3-Methyl-1H-pyrazolo[4,3-b]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding mode of inhibitors based on the 3-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold. While a definitive co-crystal structure for an inhibitor with this specific core is not yet publicly available, this document synthesizes findings from molecular docking studies and structure-activity relationships (SAR) of closely related analogs. The information presented herein is intended to guide further research and drug development efforts by providing a comprehensive overview of the predicted binding interactions, supporting experimental data, and detailed methodologies.

Data Presentation: Quantitative Comparison of Pyrazolopyridine Inhibitors

The following tables summarize the inhibitory activities of various pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives against their respective protein targets. This data is crucial for understanding the structure-activity relationships and for comparing the potency of different inhibitor scaffolds.

Table 1: Inhibitory Activity of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives Targeting the PD-1/PD-L1 Interaction

Compound IDStructureHTRF IC50 (nM)[1]Cellular EC50 (µM)[1]
D38 1-methyl-3-(trifluoromethyl)-N-((1R,2S)-2-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)cyclopentyl)-1H-pyrazolo[4,3-b]pyridin-7-amine9.61.61

Table 2: Inhibitory Activity of 6-(Pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives

Compound IDTarget KinasesFLT3 IC50 (nM)[2]CDK4 IC50 (nM)[2]
23k FLT3/CDK4117

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseEnzymatic IC50 (nM)Cellular IC50 (µM)Reference
C03 TRKA560.304 (Km-12 cells)[3]
10g ALK-L1196M<0.5Not Reported[4]
10g ROS1<0.5Not Reported[4]
15y TBK10.2Not Reported[5]

Predicted Binding Mode of a this compound Inhibitor

Molecular docking studies of a potent 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) targeting the PD-1/PD-L1 interaction have provided insights into its likely binding mode. The pyrazolo[4,3-b]pyridine core is predicted to form key interactions within the binding pocket of the PD-L1 dimer.

The following diagram illustrates the predicted binding interactions based on molecular docking simulations.[1]

G Predicted Binding Mode of a 1-Methyl-1H-pyrazolo[4,3-b]pyridine Inhibitor with PD-L1 cluster_inhibitor Inhibitor (e.g., D38) cluster_protein PD-L1 Binding Pocket Pyrazolopyridine_core 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core Substituents Substituents Residue1 Key Residue 1 (e.g., for H-bonding) Pyrazolopyridine_core->Residue1 Hydrogen Bond Residue3 Key Residue 3 (e.g., for pi-pi stacking) Pyrazolopyridine_core->Residue3 Pi-Pi Stacking Residue2 Key Residue 2 (e.g., for hydrophobic interaction) Substituents->Residue2 Hydrophobic Interaction

Caption: Predicted binding interactions of a pyrazolo[4,3-b]pyridine inhibitor within its target's binding site.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of pyrazolopyridine inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

  • Principle: The assay is a sandwich immunoassay that measures the proximity of two molecules (e.g., PD-1 and PD-L1) using Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore conjugated to antibodies. Inhibition of the interaction leads to a decrease in the FRET signal.[6][7]

  • Protocol Outline:

    • Compound Incubation: A series of dilutions of the test compound (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives) are incubated with recombinant human PD-1 and PD-L1 proteins.

    • Antibody Addition: Anti-PD-1 antibody labeled with Europium cryptate and anti-PD-L1 antibody labeled with d2 are added to the mixture.

    • Incubation: The mixture is incubated to allow for antibody binding and FRET to occur.

    • Signal Detection: The fluorescence emission at 620 nm (donor) and 665 nm (acceptor) is measured using a compatible plate reader.[6]

    • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

G cluster_workflow HTRF Assay Workflow Start Start: Prepare Reagents Step1 Incubate Inhibitor with PD-1 and PD-L1 Start->Step1 Step2 Add Labeled Antibodies Step1->Step2 Step3 Incubate for FRET Step2->Step3 Step4 Read Fluorescence (620nm & 665nm) Step3->Step4 Step5 Calculate Ratio and Determine IC50 Step4->Step5 End End Step5->End

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Molecular Docking of Kinase Inhibitors

Computational docking is employed to predict the binding conformation and interactions of an inhibitor within the active site of a kinase.

  • Principle: Molecular docking algorithms explore the conformational space of a ligand within a protein's binding site and use a scoring function to estimate the binding affinity of different poses.[8][9]

  • Protocol Outline:

    • Protein Preparation: The 3D structure of the target kinase is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

    • Ligand Preparation: The 3D structure of the inhibitor is generated and its energy is minimized.

    • Grid Generation: A grid box is defined around the active site of the kinase to specify the search space for the docking algorithm.

    • Docking Simulation: The docking program samples different orientations and conformations of the ligand within the grid box and calculates the binding energy for each pose.

    • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the scoring function and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts).[10]

G cluster_workflow Molecular Docking Workflow Start Start: Obtain Protein and Ligand Structures Step1 Prepare Protein (Remove water, add hydrogens) Start->Step1 Step2 Prepare Ligand (Energy minimization) Start->Step2 Step3 Define Binding Site (Grid generation) Step1->Step3 Step4 Run Docking Simulation Step2->Step4 Step3->Step4 Step5 Analyze and Score Binding Poses Step4->Step5 End End Step5->End

Caption: A typical workflow for molecular docking simulations.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography provides high-resolution structural information of a protein-ligand complex, offering definitive confirmation of the binding mode.

  • Principle: X-rays are diffracted by the electrons in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

  • Protocol Outline:

    • Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect cells) and purified to high homogeneity.

    • Complex Formation: The purified protein is incubated with an excess of the inhibitor to form the complex.

    • Crystallization: The protein-ligand complex is crystallized by screening a wide range of conditions (e.g., pH, precipitant, temperature).

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected.

    • Structure Determination and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model of the complex is built into the electron density and refined to obtain the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity and the location of the binding site.

  • Principle: The chemical environment of atomic nuclei is sensitive to their surroundings. Ligand binding to a protein causes changes in the NMR signals of either the ligand or the protein, which can be monitored to characterize the interaction.

  • Protocol Outline:

    • Sample Preparation: Isotopically labeled (e.g., 15N, 13C) protein is prepared for protein-observed experiments, or unlabeled protein and ligand are used for ligand-observed experiments.

    • NMR Titration: A series of NMR spectra (e.g., 1H-15N HSQC for protein-observed, or 1D 1H for ligand-observed) are recorded as the ligand is titrated into the protein solution (or vice versa).

    • Data Analysis: Changes in chemical shifts, signal intensities, or relaxation rates are monitored. Chemical shift perturbations can be mapped onto the protein structure to identify the binding site. Dissociation constants (Kd) can be calculated by fitting the titration data.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by pyrazolopyridine inhibitors.

PD-1/PD-L1 Signaling Pathway

Blockade of the PD-1/PD-L1 pathway is a major strategy in cancer immunotherapy. 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as inhibitors of this interaction.[1]

G APC Antigen Presenting Cell (APC) MHC MHC APC->MHC Tumor_Cell Tumor Cell PDL1_Tumor PD-L1 Tumor_Cell->PDL1_Tumor T_Cell T-Cell PD1 PD-1 T_Cell->PD1 TCR TCR T_Cell->TCR PDL1_APC PD-L1 PDL1_APC->PD1 Inhibitory Signal PDL1_Tumor->PD1 Inhibitory Signal Inhibition T-Cell Inhibition PD1->Inhibition Activation T-Cell Activation TCR->Activation Signal 1 MHC->TCR Antigen Presentation Activation->Inhibition Regulation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PDL1_Tumor Blocks Interaction

Caption: The PD-1/PD-L1 signaling pathway and the point of intervention for pyrazolo[4,3-b]pyridine inhibitors.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a key regulator of innate immune responses. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors.[5]

G Upstream_Signal Upstream Signal (e.g., PAMPs, DAMPs) Adaptor Adaptor Proteins (e.g., STING, MAVS) Upstream_Signal->Adaptor TBK1 TBK1 Adaptor->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phospho_IRF3 p-IRF3 Dimer_IRF3 IRF3 Dimer Phospho_IRF3->Dimer_IRF3 dimerizes Nucleus Nucleus Dimer_IRF3->Nucleus translocates to Type1_IFN Type I Interferon Gene Expression Nucleus->Type1_IFN induces Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits

Caption: Simplified TBK1 signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.

References

Evaluating the Selectivity of Pyrazolopyridine Compounds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its isomeric forms, particularly pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, offer distinct pharmacophoric features that influence their selectivity and potency against various kinases. This guide provides a comparative analysis of the selectivity of these compound classes, supported by experimental data and detailed methodologies, to aid researchers in the design and development of next-generation kinase inhibitors.

Comparative Selectivity of Pyrazolopyridine Isomers

The selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects, while a well-defined selectivity profile can enhance on-target potency and reduce toxicity. Below, we summarize the kinase selectivity of representative compounds from the pyrazolo[4,3-b]pyridine and the more extensively studied pyrazolo[3,4-b]pyridine series.

1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivatives as c-Met Inhibitors

A series of 1-sulfonyl-pyrazolo[4,3-b]pyridines have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The following table summarizes the inhibitory activity of a representative compound.[1]

Compound IDTarget KinaseIC50 (nM)
Compound 37 c-MetLow Nanomolar

Note: Specific IC50 values for a broad kinase panel were not detailed in the provided search results, but the compound was highlighted for its potent and selective inhibition of c-Met.

Pyrazolo[3,4-b]pyridine Derivatives: A Broader Kinase Inhibition Profile

The pyrazolo[3,4-b]pyridine scaffold has been incorporated into a wide range of kinase inhibitors, targeting kinases such as ALK, TRK, and TBK1. The selectivity of these compounds is often evaluated against a panel of kinases to determine their specificity.

Table 1: Selectivity of a Pyrazolo[3,4-b]pyridine-based ALK Inhibitor (Compound 10g) [2]

Kinase TargetIC50 (nM)
ALK (wild-type)<0.5
ALK (L1196M mutant)<0.5
ROS1<0.5
c-Met>1000

Table 2: Selectivity of Pyrazolo[3,4-b]pyridine-based pan-TRK Inhibitors (Compounds C03, C09, C10) [3]

Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Off-Target Kinases with Significant Inhibition
C03 56Similar to TRKASimilar to TRKAFAK, PAK4, PLK4
C09 57Similar to TRKASimilar to TRKAFAK, PAK4, PLK4
C10 26Similar to TRKASimilar to TRKAFAK, PAK4, PLK4

Table 3: Selectivity of a Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor (Compound 15y) [4]

Kinase TargetIC50 (nM)
TBK10.2
IKKεNot specified, but noted to have good selectivity

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. A variety of biochemical assays are employed to quantify the interaction between an inhibitor and a panel of kinases. Below are detailed methodologies for common assays cited in the evaluation of pyrazolopyridine compounds.

Radiometric Kinase Assay (for ALK inhibition)[2]

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

  • Purified recombinant kinase (e.g., ALK)

  • Specific peptide substrate

  • Test compound (e.g., Compound 10g)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Enzyme Activity Assays (for TRK inhibition)[3]

The enzymatic activity of TRKA was assessed using a variety of commercially available assay kits, which typically rely on fluorescence or luminescence detection.

General Protocol Outline:

  • Reagents: Purified TRKA enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compounds.

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a microplate.

  • Enzyme and Substrate Addition: Add the TRKA enzyme and its substrate to the wells.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined time at a set temperature.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation Inhibitor->Raf Inhibits Kinase Activity

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, a common target for pyrazolopyridine-based inhibitors.

G Kinase Inhibitor Selectivity Profiling Workflow Start Start: Synthesized Pyrazolopyridine Compound Primary_Screen Primary Screen: Single High Concentration (e.g., 10 µM) Start->Primary_Screen Kinase_Panel Broad Kinase Panel (e.g., >100 kinases) Primary_Screen->Kinase_Panel Dose_Response Dose-Response Assay for Active Hits Kinase_Panel->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Analysis Selectivity Profile Analysis (Comparison of IC50s) IC50_Determination->Selectivity_Analysis End End: Lead Compound Identification Selectivity_Analysis->End G Isomeric Scaffolds: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, adhering to the guidelines outlined below. This information is intended to supplement, not replace, institutional and regulatory protocols.

Hazard Profile and Disposal Considerations

The safe disposal of this compound is predicated on its chemical and toxicological properties. While a specific Safety Data Sheet (SDS) for this exact compound was not fully available, data from closely related pyridine and pyrazole derivatives indicate that it should be treated as a hazardous substance. Key hazards to consider during disposal include potential acute toxicity if swallowed, skin and eye irritation, and potential for environmental harm if not disposed of correctly. The compound is likely a solid, and its disposal will follow protocols for solid chemical waste.

Hazard Classification (Anticipated)GHS Statements (Anticipated based on related compounds)Disposal Implications
Acute Oral ToxicityHarmful if swallowed.Prevent ingestion. Waste must be clearly labeled.
Skin Corrosion/IrritationCauses skin irritation.Avoid skin contact. Use appropriate PPE during handling and disposal.
Serious Eye Damage/IrritationCauses serious eye irritation.Wear safety goggles.
Environmental HazardAvoid release to the environment.Do not dispose of down the drain. Must be handled by licensed waste carriers.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear chemical safety goggles.

  • Wear nitrile or butyl rubber gloves.

  • A fully-buttoned lab coat is required.

2. Waste Collection:

  • Solid Waste: Collect un-used or contaminated this compound in a designated, sealable, and airtight hazardous waste container.

  • Contaminated Materials: Any materials used to handle the compound (e.g., weigh boats, contaminated paper towels) should also be placed in the same hazardous waste container.

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1][2] Carefully sweep or scoop the absorbed material into the designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[1]

3. Waste Container Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Ensure the storage area is a designated and secured location for hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service.[3]

  • Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[3][4]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling and Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) collect_solid Place solid this compound in designated hazardous waste container. ppe->collect_solid collect_contaminated Include all contaminated materials (e.g., weigh boats, gloves). collect_solid->collect_contaminated spill Small Spill? collect_contaminated->spill absorb Absorb with inert material (e.g., sand, vermiculite). spill->absorb Yes large_spill Evacuate and contact EHS. spill->large_spill Large Spill label_container Label container with 'Hazardous Waste' and full chemical name. spill->label_container No collect_spill Collect absorbed material into hazardous waste container. absorb->collect_spill collect_spill->label_container seal_container Seal the container tightly. label_container->seal_container store Store in a cool, dry, well-ventilated area away from incompatibles. seal_container->store disposal_service Arrange for pickup by licensed hazardous waste disposal service. store->disposal_service

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are handling.

References

Personal protective equipment for handling 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Methyl-1H-pyrazolo[4,3-b]pyridine in a laboratory setting. The following procedures are based on best practices for handling heterocyclic compounds of this class. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the recommendations are derived from data for structurally similar compounds, such as Pyrazolo[1,5-a]pyridine-3-carboxylic acid and 4-Azaindole.[1][2] Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eye Protection Safety glasses or gogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[2]
Body Protection Laboratory coatA standard lab coat should be worn to protect against incidental contact.
Respiratory Protection Fume hood or approved respiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Personal Protective Equipment (PPE) prep_fume_hood 2. Verify Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Materials prep_fume_hood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction 6. Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose 8. Segregate and Label Waste cleanup_decontaminate->cleanup_dispose cleanup_store 9. Store Compound in a Cool, Dry, Well-Ventilated Area cleanup_dispose->cleanup_store cleanup_doff_ppe 10. Doff PPE and Wash Hands cleanup_store->cleanup_doff_ppe

Operational Workflow Diagram

Detailed Experimental Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment and reagents within the fume hood to minimize movement of the compound in open air.

  • Handling:

    • Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.

    • To minimize dust, gently add the solvent to the solid.

    • Conduct all subsequent experimental steps within the fume hood.

  • Cleanup and Storage:

    • Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate solvent.

    • Segregate all waste materials as described in the disposal plan below.

    • Store the stock container of this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Remove PPE in the designated area and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation & Collection cluster_waste_disp Final Disposal waste_solid Solid Waste (Contaminated PPE, Weigh Boats) seg_solid Collect in Labeled Hazardous Solid Waste Container waste_solid->seg_solid waste_liquid Liquid Waste (Reaction Mixtures, Solvents) seg_liquid Collect in Labeled Hazardous Liquid Waste Container waste_liquid->seg_liquid waste_sharps Contaminated Sharps (Needles, Glassware) seg_sharps Collect in Puncture-Resistant Sharps Container waste_sharps->seg_sharps disp_storage Store Waste in Designated Hazardous Waste Area seg_solid->disp_storage seg_liquid->disp_storage seg_sharps->disp_storage disp_pickup Arrange for Pickup by Institutional EHS disp_storage->disp_pickup

Waste Disposal Workflow Diagram

Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous solid waste container.[1]

    • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a compatible, leak-proof, and clearly labeled hazardous liquid waste container.[1] Do not dispose of this chemical down the drain.[1]

    • Sharps: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Disposal:

    • Store all hazardous waste containers in a designated and secure secondary containment area until they are collected.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, state, and federal regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.